molecular formula C13H10N2O4 B015901 Thalidomide CAS No. 2614-06-4

Thalidomide

Numéro de catalogue: B015901
Numéro CAS: 2614-06-4
Poids moléculaire: 258.23 g/mol
Clé InChI: UEJJHQNACJXSKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide can cause developmental toxicity according to an independent committee of scientific and health experts.
This compound appears as needles or white powder. (NTP, 1992)
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, this compound was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. This compound displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.
The physiologic effect of this compound is by means of Decreased Immunologically Active Molecule Activity.
This compound and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
This compound is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. this compound acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, this compound inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for immune system disease and multiple myeloma and has 85 investigational indications. This drug has a black box warning from the FDA.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.
See also: Lenalidomide (related).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Record name THALIDOMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21096
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022524
Record name Thalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thalidomide appears as needles or white powder. (NTP, 1992), Solid
Record name THALIDOMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21096
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C, Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene., Very soluble in dioxane, pyridine, 2.55e+00 g/L
Record name THALIDOMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21096
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THALIDOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Needles

CAS No.

50-35-1, 841-67-8, 2614-06-4
Record name THALIDOMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21096
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thalidomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thalidomide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name thalidomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thalidomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name l-Thalidomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Thalidomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thalidomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thalidomide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8R6ORS6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THALIDOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

516 to 520 °F (NTP, 1992), 270 °C
Record name THALIDOMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21096
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THALIDOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thalidomide on the Cereblon E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a drug with a notorious past due to its severe teratogenic effects, has been repurposed and has re-emerged as a cornerstone therapy for various hematological malignancies, most notably multiple myeloma.[1][2][3] This revival was driven by the discovery of its potent immunomodulatory and anti-cancer properties.[4] The central enigma of its dual effects—therapeutic versus teratogenic—was unlocked with the identification of Cereblon (CRBN) as its primary direct cellular target.[1][2]

This technical guide provides a detailed examination of the molecular mechanism by which this compound and its analogs, known as Immunomodulatory imide Drugs (IMiDs), modulate the function of the Cereblon E3 ubiquitin ligase complex. It serves as a comprehensive resource, detailing the core mechanism, quantitative biophysical interactions, key signaling pathways, and the experimental protocols used to elucidate this groundbreaking mode of action.

The Core Mechanism: A Molecular Glue Hijacking the Ubiquitin-Proteasome System

The primary machinery for controlled protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS). Specificity within this system is conferred by over 600 distinct E3 ubiquitin ligases, which recognize and target specific substrate proteins for degradation.[5]

This compound's mechanism of action hinges on its ability to hijack one such E3 ligase: the Cullin 4-RING Ligase complex containing Cereblon (CRL4^CRBN^) .[2][5] This complex is composed of several key proteins:

  • Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[6][7]

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to the Cullin 4 scaffold.[6][7]

  • Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1): A RING-domain protein that recruits the ubiquitin-conjugating E2 enzyme.[8]

  • Cereblon (CRBN): The substrate receptor, which directly determines the specificity of the ligase.[1][2]

This compound acts as a "molecular glue" that fundamentally alters the substrate specificity of CRBN.[5][9] The drug binds to a hydrophobic pocket within the C-terminal this compound-binding domain (TBD) of CRBN.[5] This binding event does not inhibit the ligase; instead, it creates a novel composite surface on CRBN. This new interface has a high affinity for proteins that are not normally recognized by the ligase. These newly recruited proteins are termed "neo-substrates." [1][5][9]

Once a neo-substrate is recruited to the CRL4^CRBN^ complex via the this compound glue, it is polyubiquitinated. This chain of ubiquitin molecules serves as a degradation signal (a "degron"), targeting the neo-substrate for destruction by the 26S proteasome.[10]

CRL4_CRBN_Mechanism cluster_E3_Ligase CRL4-CRBN E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade CRBN Cereblon (CRBN) (Substrate Receptor) DDB1 DDB1 (Adaptor) CRBN->DDB1 NeoSubstrate Neo-Substrate (e.g., IKZF1, SALL4) CRBN->NeoSubstrate Recruits via 'molecular glue' effect CUL4 Cullin 4 (Scaffold) DDB1->CUL4 ROC1 ROC1/RBX1 (RING) CUL4->ROC1 ROC1->NeoSubstrate Polyubiquitination E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 ATP Ub Ubiquitin E2->ROC1 Ub This compound This compound This compound->CRBN Binds to pocket Proteasome 26S Proteasome NeoSubstrate->Proteasome Marked for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of this compound-induced neo-substrate degradation.

Neo-Substrates: The Basis of this compound's Pleiotropic Effects

The specific neo-substrates targeted for degradation dictate the ultimate biological and clinical outcomes of this compound treatment.

  • Anti-Myeloma Effects (Therapeutic): The primary anti-cancer effects in multiple myeloma are mediated by the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) .[4][11][12] Degradation of these factors leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[4][13] The loss of these proteins halts myeloma cell proliferation and induces apoptosis.[4]

  • Teratogenic Effects (Toxicity): The devastating birth defects, particularly phocomelia (limb malformations), are strongly linked to the degradation of the transcription factor SALL4 (Sal-like protein 4) .[2][9] SALL4 is a crucial regulator of embryonic development, and its this compound-induced degradation disrupts normal limb formation and other developmental processes.[2] Other proteins, such as p63, have also been implicated as potential mediators of this compound's teratogenicity.[2]

Quantitative Data: Binding Affinity and Degradation Potency

The efficacy of an IMiD is determined by its binding affinity to CRBN and its efficiency in inducing the degradation of specific neo-substrates. These parameters are quantified as the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50) for protein knockdown.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

Compound Assay Method Binding Value (Kd or IC50) Reference
This compound Fluorescence Polarization Kd: ~250 nM [14]
TR-FRET IC50: 0.286 µM [5]
Lenalidomide Fluorescence Polarization Kd: ~178 nM [14]
TR-FRET IC50: 2.694 µM [15]
Pomalidomide Fluorescence Polarization Kd: ~157 nM [5][14]
Bead Pull-down IC50: ~2 µM [5]
CC-885 TR-FRET IC50: 18 nM [5]

| Iberdomide | - | Higher affinity than Lenalidomide |[12] |

Table 2: Degradation Potency (DC50) of IMiDs for Key Neo-Substrates

Compound Neo-Substrate Cell Line DC50 Value Reference
Lenalidomide IKZF1 MM.1S ~10-100 nM [16]
IKZF3 MM.1S ~10-100 nM [16]
Pomalidomide IKZF1 MM.1S ~1-10 nM [16]
IKZF3 MM.1S ~1-10 nM [16]

| CC-885 | GSPT1 | MOLM-13 | <10 nM |[16] |

Downstream Signaling in Multiple Myeloma

The degradation of Ikaros and Aiolos in multiple myeloma cells triggers a specific downstream signaling cascade that culminates in cell death. This pathway highlights the molecular basis for the therapeutic efficacy of IMiDs in this malignancy.

Myeloma_Signaling cluster_outcome Cellular Outcome IMiD This compound Analog (e.g., Lenalidomide) CRBN CRL4-CRBN E3 Ligase IMiD->CRBN Binds & Modulates IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Targets for Ubiquitination IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Targets for Ubiquitination IKZF1_deg Ikaros Degradation IKZF1->IKZF1_deg IKZF3_deg Aiolos Degradation IKZF3->IKZF3_deg IRF4 IRF4 (Transcription Factor) IKZF1_deg->IRF4 Leads to Downregulation IKZF3_deg->IRF4 MYC c-Myc (Oncogene) IRF4->MYC Regulates Apoptosis Increased Apoptosis IRF4->Apoptosis Suppresses Proliferation Decreased Proliferation MYC->Proliferation Drives

Figure 2: Downstream signaling cascade following IMiD treatment in multiple myeloma.

Key Experimental Protocols

The elucidation of this complex mechanism has relied on a variety of sophisticated biochemical and cell-based assays. Detailed methodologies for the most critical experiments are provided below.

CRBN Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This competitive assay quantitatively measures the ability of a test compound to bind to CRBN by displacing a known fluorescent tracer.

  • Principle: A recombinant GST-tagged CRBN protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor fluorophore and a this compound-based tracer labeled with an acceptor fluorophore. When the tracer binds CRBN, the donor and acceptor are brought into close proximity, generating a FRET signal. Unlabeled compounds that bind to CRBN compete with the tracer, leading to a dose-dependent decrease in the FRET signal.[5]

  • Detailed Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., unlabeled this compound).

    • Assay Plate Dispensing: Dispense 5 µL of the compound dilutions or vehicle control into a low-volume 384-well white plate.

    • Reagent Addition: Add 5 µL of human GST-tagged CRBN protein to each well, followed by 5 µL of the anti-GST Europium antibody.

    • Tracer Addition: Add 5 µL of the fluorescently labeled this compound tracer.

    • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

    • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.

HTRF_Workflow start Start: Prepare Reagents step1 Dispense Test Compound (Serial Dilution) into 384-well plate start->step1 step2 Add GST-CRBN Protein step1->step2 step3 Add Anti-GST-Europium (Donor) step2->step3 step4 Add Fluorescent Tracer (Acceptor) step3->step4 step5 Incubate at Room Temp step4->step5 step6 Read FRET Signal on Plate Reader step5->step6 end End: Calculate IC50 step6->end

Figure 3: Workflow for an HTRF-based CRBN binding assay.

In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that a neo-substrate is ubiquitinated by the CRL4^CRBN^ complex in a drug-dependent manner.

  • Principle: Recombinant components of the ubiquitination cascade (E1 activating enzyme, E2 conjugating enzyme, ubiquitin) are combined with the purified CRL4^CRBN^ E3 ligase complex and the recombinant neo-substrate protein. The reaction is initiated by adding ATP in the presence or absence of the IMiD. The ubiquitination of the neo-substrate is then visualized by Western blot as a ladder of higher molecular weight bands.[17]

  • Detailed Protocol:

    • Reagent Preparation: Thaw all recombinant proteins (E1, E2, Ubiquitin, CRL4^CRBN^, Neo-substrate) and reagents (ATP, reaction buffer) on ice.

    • Reaction Setup: On ice, assemble the reaction mixture in a microcentrifuge tube. A typical 25 µL reaction includes: 100 nM E1, 500 nM E2 (e.g., UBE2D3/UBE2G1), 5 µM Ubiquitin, 200 nM CRL4^CRBN^, 200 nM neo-substrate, 2 mM ATP, and the test IMiD (e.g., 10 µM) or DMSO vehicle.

    • Initiation and Incubation: Initiate the reaction by adding ATP. Transfer the tube to a 37°C water bath and incubate for 60-90 minutes.

    • Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the neo-substrate.

    • Visualization: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A positive result is the appearance of a high-molecular-weight ladder (polyubiquitination) in the IMiD-treated lane, which is absent or significantly reduced in the DMSO control lane.

Ubiquitination_Workflow start Start: Thaw Recombinant Proteins (E1, E2, Ub, CRL4-CRBN, Substrate) step1 Assemble Reaction Mix on Ice: Add Enzymes, Ub, Substrate, Buffer, and IMiD or DMSO start->step1 step2 Initiate Reaction by Adding ATP step1->step2 step3 Incubate at 37°C (60-90 min) step2->step3 step4 Terminate Reaction with SDS-PAGE Buffer & Heat step3->step4 step5 Run SDS-PAGE & Transfer to Membrane step4->step5 step6 Western Blot with Anti-Substrate Antibody step5->step6 end End: Visualize Ubiquitination Ladder step6->end

Figure 4: Experimental workflow for the in vitro ubiquitination assay.

Western Blotting for Cellular Protein Degradation

This is the standard cell-based assay to confirm and quantify the degradation of a target neo-substrate in response to IMiD treatment.

  • Principle: Cells are treated with a dose range of an IMiD or a vehicle control for a specific duration. The cells are then lysed, and the total protein is quantified. Equal amounts of protein from each sample are separated by SDS-PAGE and analyzed by Western blot using an antibody specific to the neo-substrate. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading. A decrease in the band intensity of the neo-substrate relative to the loading control indicates protein degradation.[5]

  • Detailed Protocol:

    • Cell Culture and Treatment: Seed cells (e.g., MM.1S multiple myeloma cells) in 6-well plates. The following day, treat the cells with a dose range of the IMiD or DMSO vehicle control for the desired time (e.g., 4, 8, or 24 hours).

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the neo-substrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the neo-substrate signal to the loading control signal and plot the percentage of remaining protein against the drug concentration to determine the DC50.

Western_Blot_Workflow start Start: Seed and Culture Cells step1 Treat Cells with IMiD (Dose Response & Time Course) start->step1 step2 Harvest and Lyse Cells step1->step2 step3 Quantify Protein Concentration (BCA) step2->step3 step4 Run SDS-PAGE & Transfer to Membrane step3->step4 step5 Block and Incubate with Primary Antibodies (Target + Loading Control) step4->step5 step6 Incubate with Secondary Antibodies step5->step6 step7 Detect with Chemiluminescence step6->step7 end End: Quantify Degradation (DC50) step7->end

Figure 5: Workflow for a Western Blot-based degradation assay.

Conclusion and Future Directions

The discovery that this compound functions as a molecular glue to reprogram the CRL4^CRBN^ E3 ligase has been a landmark achievement in chemical biology and medicine. It has not only provided a definitive explanation for the drug's dual therapeutic and teratogenic activities but has also ushered in a new era of drug discovery centered on targeted protein degradation. This mechanism is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), which use this compound-like molecules to recruit CRBN to degrade a vast array of previously "undruggable" proteins.[1][9] Ongoing research continues to identify new CRBN neo-substrates, further expanding our understanding of IMiD biology and paving the way for the rational design of next-generation degraders with improved efficacy and safety profiles.[9][18]

References

The Molecular Basis of Thalidomide-Induced Teratogenicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the teratogenic effects of thalidomide. It delves into the core scientific principles, presents quantitative data, details key experimental protocols, and visualizes the critical pathways and workflows involved in understanding this infamous drug's devastating impact on embryonic development.

Introduction: The this compound Tragedy and a Half-Century of Scientific Inquiry

First marketed in the late 1950s as a sedative and treatment for morning sickness, this compound was responsible for a global epidemic of severe birth defects, most notably phocomelia (limb malformations).[1][2] This tragedy spurred a revolution in drug safety regulations and ignited a long-standing scientific quest to unravel the molecular basis of its teratogenicity.[3][4] For decades, the precise mechanism remained elusive, with theories ranging from anti-angiogenesis to oxidative stress.[1][5][6] It was not until the 21st century that the primary molecular target was identified, leading to a paradigm shift in our understanding.[7][8]

The Central Role of Cereblon (CRBN)

The pivotal breakthrough in understanding this compound's mechanism of action was the identification of Cereblon (CRBN) as its direct binding target.[1][8] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is involved in the ubiquitination and subsequent proteasomal degradation of specific cellular proteins.[8][9]

This compound and its immunomodulatory derivatives (IMiDs), such as lenalidomide and pomalidomide, act as "molecular glues."[7] They bind to a hydrophobic pocket in CRBN, allosterically modifying its substrate-binding surface.[10][11] This drug-induced alteration of the CRL4^CRBN^ complex leads to the recruitment and degradation of proteins that are not its natural substrates, termed "neosubstrates." [8][9][12]

Quantitative Analysis of this compound-CRBN Interaction

The binding affinity of this compound and its analogs to CRBN has been quantified using various biophysical assays. These measurements are crucial for understanding the structure-activity relationship and for the development of safer thalidomomide derivatives.

CompoundAssay MethodBinding Affinity (Kd / Ki / IC50)Reference(s)
This compoundIsothermal Titration Calorimetry (ITC)~0.64 µM (Kd)[6]
This compoundCompetitive Fluorescence Polarization~249.20 nM (Ki)[5]
(S)-ThalidomideTime-Resolved FRET (TR-FRET)11.0 nM (IC50)[7]
(R)-ThalidomideTime-Resolved FRET (TR-FRET)200.4 nM (IC50)[7]
LenalidomideIsothermal Titration Calorimetry (ITC)~6.7 µM (Kd with CRBN TBD)[6]
LenalidomideCompetitive Fluorescence Polarization~177.80 nM (Ki)[5]
PomalidomideIsothermal Titration Calorimetry (ITC)~14.7 µM (Kd with CRBN TBD)[6]
PomalidomideCompetitive Fluorescence Polarization~156.60 nM (Ki)[5]

Key Neosubstrates and Downstream Pathways

The teratogenic effects of this compound are primarily attributed to the degradation of specific neosubstrates that are essential for normal embryonic development.

SALL4: A Master Regulator of Development

A critical breakthrough was the identification of Spalt-like transcription factor 4 (SALL4) as a key neosubstrate of the this compound-bound CRL4^CRBN^ complex.[13] SALL4 is a C2H2 zinc finger transcription factor that plays a crucial role in limb development, as well as the formation of the heart, eyes, and ears.[14][15]

The degradation of SALL4 provides a direct molecular link to the observed birth defects.[14][15] Strikingly, heterozygous loss-of-function mutations in the SALL4 gene cause Duane-radial ray syndrome and Holt-Oram syndrome, which exhibit phenotypes that significantly overlap with this compound embryopathy, including phocomelia and other limb abnormalities.[14][15]

The species-specific teratogenicity of this compound is also explained by differences in the SALL4 protein sequence. Rodents, which are resistant to this compound-induced limb defects, have a SALL4 protein that is not efficiently degraded by the this compound-CRBN complex. In contrast, the SALL4 protein in susceptible species, such as humans and rabbits, is readily degraded.[16]

Other Implicated Neosubstrates

While SALL4 is a primary mediator of limb defects, other neosubstrates have been identified that may contribute to the broader spectrum of this compound-induced birth defects. These include:

  • p63: A transcription factor involved in ectodermal development.[8]

  • ZFP91: A zinc finger protein whose degradation is also species-specific.[11][13][17]

The degradation of these and potentially other yet-to-be-identified neosubstrates disrupts critical developmental signaling pathways, leading to the catastrophic consequences of this compound exposure during pregnancy.

The Anti-Angiogenesis Hypothesis

Prior to the discovery of CRBN, the anti-angiogenic properties of this compound were a leading hypothesis for its teratogenicity.[1][18] Angiogenesis, the formation of new blood vessels, is critical for limb bud development.[5][19] this compound and its metabolites have been shown to inhibit angiogenesis in various experimental models.[3][13][20] While the degradation of SALL4 is now considered the primary mechanism for limb defects, it is plausible that the anti-angiogenic effects of this compound contribute to the overall teratogenic phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular basis of this compound-induced teratogenicity.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Dependent Protein Interactions

Objective: To demonstrate the this compound-dependent interaction between CRBN and its neosubstrates (e.g., SALL4).

Principle: Co-IP is used to pull down a protein of interest (the "bait," e.g., CRBN) from a cell lysate using a specific antibody. If another protein (the "prey," e.g., SALL4) interacts with the bait, it will be pulled down as well and can be detected by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express both CRBN and SALL4 (e.g., HEK293T cells, human embryonic stem cells).

    • Treat the cells with a specific concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-8 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-CRBN antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both the bait (CRBN) and prey (SALL4) proteins.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Expected Result: A band corresponding to SALL4 will be detected in the sample immunoprecipitated with the anti-CRBN antibody from this compound-treated cells, but not in the vehicle-treated control.

Proteomic Identification of this compound Neosubstrates

Objective: To identify proteins that are degraded in a this compound-dependent manner.

Principle: Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, can be used to compare the abundance of thousands of proteins between this compound-treated and control cells.

Protocol (General Workflow):

  • Cell Culture and Labeling (for SILAC):

    • Culture cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., arginine and lysine).

  • Cell Treatment:

    • Treat one population of cells with this compound and the other with a vehicle control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract total protein.

    • Combine equal amounts of protein from the "heavy" and "light" labeled samples.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance (based on the heavy/light isotope ratio).

  • Data Analysis:

    • Use specialized software to identify and quantify the proteins.

    • Identify proteins that show a significant decrease in abundance in the this compound-treated sample compared to the control. These are potential neosubstrates.

In Vivo Teratogenicity Study in Rabbits

Objective: To assess the teratogenic potential of this compound or its analogs in a susceptible animal model.

Principle: The rabbit is a well-established animal model for this compound-induced teratogenicity, as it exhibits similar limb defects to humans.

Protocol:

  • Animal Model:

    • Use time-mated pregnant New Zealand White rabbits.

  • Drug Administration:

    • Administer this compound or the test compound orally at various doses during the critical period of organogenesis (e.g., gestation days 7-12).

    • Include a vehicle control group.

  • Fetal Examination:

    • On a specific gestation day (e.g., day 29), euthanize the does and collect the fetuses.

    • Examine the fetuses for external malformations, particularly of the limbs.

    • Perform visceral and skeletal examinations to assess internal abnormalities.

  • Data Analysis:

    • Calculate the incidence and severity of malformations in each dose group and compare to the control group.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Signaling Pathway of this compound-Induced Teratogenicity

Thalidomide_Pathway cluster_CRL4 CRL4^CRBN E3 Ubiquitin Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 SALL4 SALL4 CRBN->SALL4 CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 Rbx1->SALL4 Ubiquitination This compound This compound This compound->CRBN Binds to Proteasome Proteasome SALL4->Proteasome Targets for Degradation Ub Ubiquitin Degraded_SALL4 Degraded SALL4 Proteasome->Degraded_SALL4 LimbDefects Limb Defects Degraded_SALL4->LimbDefects Leads to

Caption: this compound binds to CRBN, recruiting SALL4 for ubiquitination and proteasomal degradation, leading to limb defects.

Experimental Workflow for Neosubstrate Identification

Proteomics_Workflow start Start: Cell Culture treatment Treatment: - this compound - Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis: Protein Identification and Quantification lcms->data result Result: Identification of Downregulated Proteins (Neosubstrates) data->result Logical_Relationship This compound This compound Administration CRBN_Binding Binding to CRBN This compound->CRBN_Binding Neosubstrate_Degradation Neosubstrate Degradation (e.g., SALL4) CRBN_Binding->Neosubstrate_Degradation Pathway_Disruption Disruption of Developmental Pathways Neosubstrate_Degradation->Pathway_Disruption Teratogenicity Teratogenicity (e.g., Phocomelia) Pathway_Disruption->Teratogenicity

References

The Thalidomide Tragedy: A Historical and Scientific Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The history of thalidomide is a somber narrative of catastrophic failure in drug development and regulation, but also a story of scientific discovery and the ongoing quest for therapeutic innovation. Initially marketed as a seemingly safe sedative in the late 1950s, its widespread use by pregnant women for morning sickness led to an unprecedented epidemic of severe birth defects. This whitepaper provides an in-depth technical guide to the discovery, clinical evaluation, subsequent withdrawal, and the scientific investigations that unraveled the devastating teratogenic mechanisms of this compound. It serves as a critical historical perspective for professionals in drug development, underscoring the profound importance of rigorous preclinical and clinical evaluation.

Discovery and Initial Development

This compound was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[1][2] The company's primary objective at the time was the development of new antibiotics.[2] However, during their research, this compound was identified as a potential sedative.

Preclinical Evaluation

Preclinical studies conducted by Chemie Grünenthal in the mid-1950s suggested that this compound was remarkably non-toxic.[3][4][5] Acute toxicity tests, such as the LD50 (lethal dose, 50%) test in rodents, indicated that it was virtually impossible to administer a lethal dose of the drug.[6][7] These findings led the company to market this compound as a safe alternative to barbiturates, which were associated with a significant risk of overdose.[4] However, these initial preclinical tests were superficial and critically, did not include studies on pregnant animals to assess for teratogenic effects.[5][8][9]

Market Launch and Initial Clinical Use

This compound was first launched in West Germany in 1957 under the brand name Contergan and was available over-the-counter.[2][7] It was marketed as a sedative for anxiety, insomnia, and tension.[2] Due to its perceived safety, its use was soon expanded to treat morning sickness in pregnant women.[7][10] The drug was subsequently marketed in 46 countries under various brand names.[2]

Early Clinical Observations

Initial clinical use of this compound as a sedative was met with positive reception due to its effectiveness and lack of a "hangover" effect associated with other sedatives. However, reports of peripheral neuritis (nerve damage in the hands and feet) in patients on long-term therapy began to emerge.[7][10] In response to these reports, Chemie Grünenthal applied for prescription-only status for this compound in May 1961.[10]

The this compound Tragedy: Unmasking Teratogenicity

In the late 1950s and early 1960s, an alarming increase in the incidence of rare and severe congenital malformations, most notably phocomelia (seal-like limbs), was observed in newborns.

Key Figures in the Discovery of this compound's Teratogenic Effects
  • Dr. Widukind Lenz (Germany): A pediatrician who, in 1961, was one of the first to establish a causal link between the maternal use of this compound and the observed birth defects.[2][11] He meticulously documented cases and presented his findings, which were crucial in the drug's withdrawal in Germany.[10]

  • Dr. William McBride (Australia): An obstetrician who, in 1961, independently raised concerns about the association between this compound and severe abnormalities in newborns at his hospital.[12] His letter to The Lancet was a pivotal moment in bringing the issue to international attention.[12][13]

  • Dr. Frances Oldham Kelsey (USA): A medical officer at the U.S. Food and Drug Administration (FDA) who, in 1960, refused to authorize this compound for marketing in the United States due to concerns about the lack of sufficient safety data, particularly regarding its effects during pregnancy.[11][14] Her steadfastness prevented a similar tragedy in the U.S. and led to significant reforms in drug regulation.[14]

Epidemiological and Clinical Findings

The epidemiological evidence linking this compound to birth defects was overwhelming. It was estimated that over 10,000 children worldwide were born with this compound-induced malformations, with a significant number of miscarriages also attributed to the drug.[2][15] The specific types of defects were correlated with the timing of this compound exposure during a critical window of embryonic development, typically between 20 and 36 days post-fertilization.[2]

Withdrawal from the Market

Following the compelling evidence presented by Dr. Lenz and the international outcry sparked by Dr. McBride's publication, Chemie Grünenthal withdrew this compound from the German market on November 27, 1961.[10] Other countries soon followed suit.[7] The this compound disaster prompted a global overhaul of drug testing and approval regulations, with a new emphasis on rigorous preclinical testing for teratogenicity and more stringent requirements for clinical trials.[5]

Scientific Investigation into the Mechanism of Teratogenicity

The this compound tragedy spurred intensive scientific research to understand its teratogenic mechanisms. Early animal studies were met with challenges, as rodents were found to be largely resistant to the limb-deforming effects of this compound, highlighting the critical issue of species-specific drug responses.[16]

Key Experimental Findings in Animal Models

Subsequent studies in rabbits, particularly the work of Dr. George Somers in the UK, demonstrated that this compound did indeed cause limb malformations similar to those seen in humans.[2]

Table 1: Summary of Key Animal Teratogenicity Studies

SpeciesResearcher(s)YearDosageGestational Day(s) of AdministrationKey Findings
RabbitSomers1962150 mg/kgNot specified in detail in initial reportsForeshortened front legs (reduction in radius and ulna), varus deformity in rear legs.
RabbitSterz et al.1987200-300 mg/kg (single dose)Between hours 192 and 264Renal dysplasia and dysmelia (limb malformations).
RabbitParman et al.1999400 mg/kg/dayGestational days 8-12Phocomelia.
Experimental Protocol: Teratogenicity Study in Himalayan Rabbits (Sterz et al., 1987)

Objective: To determine the period of maximum sensitivity for the induction of this compound-induced malformations in Himalayan rabbits.

Methodology:

  • Animal Model: Himalayan rabbits were used.

  • Drug Administration: this compound was administered orally.

  • Dosage Regimen:

    • Multiple Doses: 50, 100, 150, and 200 mg/kg administered four times at 24-hour intervals starting at 192 hours of gestation.

    • Single Doses: 200 and 300 mg/kg administered at various time points between 192 and 264 hours of gestation.

  • Endpoint Analysis: Fetuses were examined for external and internal malformations.

Results:

  • Dose-dependent induction of renal dysplasia and dysmelia was observed.

  • The critical period for renal dysplasia was prior to the 220th hour of gestation.

  • The critical period for dysmelia was between the 230th and 240th hour of gestation.

  • Three doses of 300 mg/kg between hours 222 and 228 of gestation resulted in limb malformations in 9 out of 11 litters.[17]

The Molecular Mechanism: Cereblon and SALL4 Degradation

In recent years, the molecular mechanism underlying this compound's teratogenicity has been elucidated. This compound binds to a protein called cereblon (CRBN) , which is part of a Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins.

One of the key neosubstrates targeted for degradation by the this compound-CRBN complex is the transcription factor SALL4 . SALL4 is crucial for limb development and the proper formation of various organs. The degradation of SALL4 disrupts these developmental processes, leading to the characteristic birth defects associated with this compound.

Thalidomide_Mechanism cluster_crl4 CRL4-CRBN Complex This compound This compound crbn Cereblon (CRBN) This compound->crbn binds to crl4 CRL4 E3 Ligase Complex crbn->crl4 part of ubiquitin Ubiquitin sall4 SALL4 (Transcription Factor) sall4->crbn recruited as neosubstrate proteasome Proteasome sall4->proteasome targeted to limb_dev Normal Limb Development sall4->limb_dev essential for degradation SALL4 Degradation proteasome->degradation ubiquitin->sall4 ubiquitination defects Birth Defects (e.g., Phocomelia) degradation->defects leads to degradation->limb_dev disrupts

Caption: this compound's teratogenic mechanism of action.

A Historical Timeline of this compound

Thalidomide_Timeline cluster_discovery Discovery & Development cluster_market Marketing & Early Use cluster_tragedy The Tragedy Unfolds cluster_withdrawal Withdrawal & Aftermath 1954 1954 This compound synthesized by Chemie Grünenthal 1957 1957 Marketed as Contergan in West Germany 1954->1957 1960 1960 Dr. Frances Kelsey at FDA blocks US approval 1957->1960 1961_Lenz Nov 1961 Dr. Widukind Lenz links This compound to birth defects 1960->1961_Lenz 1961_McBride Dec 1961 Dr. William McBride reports similar findings 1961_Lenz->1961_McBride 1961_Withdrawal Late 1961 This compound withdrawn from the market 1961_McBride->1961_Withdrawal 1962 1962 Dr. George Somers demonstrates teratogenicity in rabbits 1961_Withdrawal->1962

Caption: A timeline of key events in the history of this compound.

Conclusion and Lessons for Modern Drug Development

The this compound disaster serves as a stark and enduring reminder of the potential for unforeseen and devastating consequences in drug development. It fundamentally reshaped the landscape of pharmaceutical regulation, leading to the stringent preclinical and clinical testing protocols that are standard today. The key lessons for contemporary researchers, scientists, and drug development professionals include:

  • The Criticality of Comprehensive Preclinical Toxicology: The superficial nature of the initial preclinical testing of this compound, particularly the omission of developmental and reproductive toxicology studies, was a primary failure.

  • Understanding Species-Specific Differences: The resistance of rodents to this compound's teratogenic effects underscores the importance of using multiple, appropriate animal models in preclinical safety assessment.

  • The Importance of Post-Marketing Surveillance: The initial reports of peripheral neuritis and the subsequent identification of a surge in rare birth defects highlight the necessity of robust pharmacovigilance systems to detect adverse drug reactions after a product is on the market.

  • The Power of Astute Clinical Observation: The crucial role of clinicians like Dr. Lenz and Dr. McBride in identifying the link between this compound and birth defects emphasizes the value of vigilant observation and reporting of unusual clinical events.

  • The Imperative of a Precautionary Principle in Regulation: The actions of Dr. Frances Kelsey exemplify the importance of a cautious and evidence-based approach to drug approval, even in the face of commercial pressure.

The story of this compound is not merely a historical account of a tragedy; it is an essential case study that continues to inform and guide the ethical and scientific principles of modern drug development. The ongoing research into its mechanisms of action not only provides a deeper understanding of its teratogenicity but also informs the development of safer analogues for its current therapeutic applications in oncology and immunology.

References

The Pivotal Role of Cereblon in Thalidomide's Therapeutic Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide, a drug with a notorious past, has been successfully repurposed for the treatment of various hematological malignancies, most notably multiple myeloma. The discovery of Cereblon (CRBN) as the primary molecular target of this compound and its immunomodulatory derivatives (IMiDs) has revolutionized our understanding of their therapeutic mechanisms and has paved the way for the development of novel targeted protein degraders. This technical guide provides an in-depth exploration of the core molecular interactions between this compound and Cereblon, detailing the subsequent signaling cascades, and presenting the experimental methodologies used to elucidate these processes. Quantitative data on binding affinities and protein degradation are summarized, and key biological and experimental workflows are visualized to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: Cereblon as the Keystone of this compound's Action

Cereblon is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3][4] This complex, comprising Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and CRBN, is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins.[2][5] this compound and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues" by binding to a specific pocket on CRBN.[2][6] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of proteins not normally targeted by the CRL4^CRBN^ complex.[2][6][7] These newly targeted proteins are referred to as "neosubstrates."[2][3] The degradation of specific neosubstrates is directly linked to both the therapeutic and teratogenic effects of this compound.[2][8][9]

The Molecular Mechanism: A Cascade of Induced Protein Degradation

The binding of this compound to CRBN initiates a cascade of molecular events that culminates in the degradation of specific neosubstrates. This process can be broken down into several key steps:

  • Binding to Cereblon : this compound binds to a hydrophobic pocket within the C-terminal this compound-binding domain (TBD) of CRBN.[2] This interaction is enantioselective, with the (S)-enantiomer of this compound exhibiting a significantly higher binding affinity for CRBN than the (R)-enantiomer.[10][11]

  • Neosubstrate Recruitment : The this compound-CRBN complex presents a novel binding surface that is recognized by specific neosubstrates.[2][6] The structural features of both the IMiD and the neosubstrate determine the specificity of this interaction.

  • Ubiquitination : Once recruited to the CRL4^CRBN^ complex, the neosubstrate is polyubiquitinated by the E3 ligase machinery.[2][12]

  • Proteasomal Degradation : The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged neosubstrate.[7][12]

The degradation of different neosubstrates leads to distinct downstream effects, which are summarized in the signaling pathway diagram below.

cluster_0 Cellular Environment cluster_1 Neosubstrates cluster_2 Downstream Effects This compound This compound CRBN CRBN This compound->CRBN Binds to CRL4_complex CRL4 Complex (DDB1, CUL4, RBX1) IKZF1_3 IKZF1/3 This compound->IKZF1_3 Recruits SALL4 SALL4 This compound->SALL4 Recruits CK1a CK1α This compound->CK1a Recruits (Lenalidomide) GSPT1 GSPT1 This compound->GSPT1 Recruits CRBN->CRL4_complex Forms CRL4-CRBN E3 Ligase CRL4_complex->IKZF1_3 Recruits CRL4_complex->SALL4 Recruits CRL4_complex->CK1a Recruits (Lenalidomide) CRL4_complex->GSPT1 Recruits Proteasome Proteasome IKZF1_3->Proteasome Ubiquitination & Degradation AntiMyeloma Anti-Myeloma Effects IKZF1_3->AntiMyeloma SALL4->Proteasome Ubiquitination & Degradation Teratogenicity Teratogenicity SALL4->Teratogenicity CK1a->Proteasome Ubiquitination & Degradation MDS_Treatment MDS del(5q) Treatment CK1a->MDS_Treatment GSPT1->Proteasome Ubiquitination & Degradation AML_Treatment AML Treatment GSPT1->AML_Treatment start Start prep_protein Prepare purified CRBN solution start->prep_protein prep_ligand Prepare this compound analog solution start->prep_ligand load_itc Load CRBN into sample cell and ligand into syringe prep_protein->load_itc prep_ligand->load_itc titration Perform serial injections of ligand into protein load_itc->titration measure_heat Measure heat change after each injection titration->measure_heat data_analysis Analyze data to determine Kd, n, and ΔH measure_heat->data_analysis end End data_analysis->end start Start immobilize Immobilize purified CRBN on sensor chip start->immobilize flow_ligand Flow this compound analog solutions over the chip immobilize->flow_ligand monitor_binding Monitor binding response (Resonance Units) in real-time flow_ligand->monitor_binding flow_buffer Flow buffer to measure dissociation monitor_binding->flow_buffer data_analysis Analyze sensorgrams to determine kon, koff, and Kd flow_buffer->data_analysis end End data_analysis->end start Start cell_treatment Treat cells with this compound analog or vehicle control start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer antibody_incubation Incubate with primary and secondary antibodies transfer->antibody_incubation detection Detect signal and quantify band intensity antibody_incubation->detection data_analysis Normalize to loading control and determine degradation detection->data_analysis end End data_analysis->end

References

understanding the binding affinity of Thalidomide to cereblon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity of Thalidomide to Cereblon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between this compound and its primary cellular target, Cereblon (CRBN). As a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), Cereblon's interaction with this compound is the foundational mechanism for the drug's therapeutic effects, including its potent anti-myeloma activity, as well as its tragic teratogenicity.[1][2] this compound and its analogs, known as Immunomodulatory imide Drugs (IMiDs), function as "molecular glues," effectively hijacking the ubiquitin-proteasome system.[1] By binding to a hydrophobic pocket in CRBN, these drugs allosterically modify the substrate-binding surface, creating a novel interface that recruits proteins not normally targeted by the ligase.[1][3] These "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are then polyubiquitinated and marked for degradation by the 26S proteasome.[4][5] A thorough understanding of the binding affinity and the structural basis of this interaction is therefore critical for the rational design of new and more selective therapeutics, including Proteolysis-Targeting Chimeras (PROTACs).[4]

Quantitative Binding Affinity Data

The affinity of this compound and its key derivatives for Cereblon has been quantified using a variety of biophysical and biochemical assays. The dissociation constant (Kd), inhibitory concentration (IC50), and inhibition constant (Ki) are crucial parameters for comparing the potency of these compounds. It is important to note that absolute values can vary depending on the specific assay conditions, protein constructs (e.g., full-length CRBN-DDB1 complex vs. the this compound-binding domain), and instrumentation used.[5][6]

CompoundAssay MethodProtein ConstructAffinity MetricValue (nM)Reference
This compound Competitive Titration (FP)hsDDB1-hsCRBNKi249.20[7]
This compound Isothermal Titration Calorimetry (ITC)CRBN TBDKd43,400[6]
This compound Competitive Titration (TR-FRET)His-cereblonIC5022.4[8]
This compound FRET-based AssayhCRBNΔ1-315IC507,800[9]
(S)-Thalidomide Competitive Titration (TR-FRET)His-cereblonIC5011.0[8]
(R)-Thalidomide Competitive Titration (TR-FRET)His-cereblonIC50200.4[8]
Lenalidomide Competitive Titration (FP)hsDDB1-hsCRBNKi177.80[7]
Lenalidomide Isothermal Titration Calorimetry (ITC)CRBN TBDKd6,700[6]
Lenalidomide Competitive Titration (TR-FRET)His-cereblonIC508.9[8]
Pomalidomide Competitive Titration (FP)hsDDB1-hsCRBNKi156.60[7]
Pomalidomide Isothermal Titration Calorimetry (ITC)CRBN TBDKd14,700[6]
Pomalidomide Competitive Titration (TR-FRET)His-cereblonIC506.4[8]

Note: TBD refers to the this compound-Binding Domain of Cereblon. hs refers to Homo sapiens.

Structural Basis of Interaction

Crystal structures of the CRBN-DDB1 complex bound to this compound reveal the precise molecular interactions underpinning this binding event.[10] The glutarimide moiety of this compound is essential, inserting into a hydrophobic "tri-Trp pocket" formed by three tryptophan residues (Trp380, Trp386, and Trp400).[4] This interaction is stabilized by crucial hydrogen bonds between the drug's imide group and the backbone of residues within the binding pocket.[4] In contrast, the phthalimide ring of this compound is largely solvent-exposed, an attribute that is critical for the development of PROTACs, as it allows for the attachment of chemical linkers without disrupting the core binding to CRBN.[4]

Biochemical studies have established that the (S)-enantiomer of this compound exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer.[11] This stereospecificity is a key factor in the differential biological activities of the two isomers.[11][12]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] By binding to CRBN, this compound induces a conformational change that creates a new binding surface for neosubstrate proteins.[1] This ternary complex formation (CRBN-Thalidomide-Neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[1]

Thalidomide_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CRBN->DDB1 CUL4 Cullin 4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 This compound This compound (Molecular Glue) This compound->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN Recruited to modified surface Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition & Degradation Ubiquitin Ub Ubiquitin->Neosubstrate Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: this compound-induced neosubstrate degradation pathway.

Experimental Protocols

Accurate characterization of the binding affinity between small molecules and CRBN is fundamental to drug discovery and development in this field. Several biophysical techniques are considered the gold standard for this purpose.[5][13]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the label-free determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[14]

Detailed Protocol:

  • Sample Preparation: Express and purify recombinant CRBN protein (often as a complex with DDB1 to ensure stability and proper folding). Prepare a solution of the this compound analog in the same buffer as the protein. Thoroughly degas both solutions to prevent air bubbles.[13][14]

  • Instrument Setup: Set the experimental temperature, typically to 25°C. Load the CRBN protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.[14]

  • Ligand Preparation: Load the this compound analog solution, typically at a concentration 10-fold higher than the protein, into the injection syringe.[14]

  • Titration: Perform a series of precise injections (e.g., 1-2 µL each) of the ligand into the protein solution while the instrument monitors and records the minute heat changes after each injection.[13]

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This background heat is then subtracted from the binding data.[13]

  • Data Analysis: Integrate the raw heat flow peaks to obtain the heat change per injection. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[5][14]

ITC_Workflow cluster_prep cluster_load start Start prep Purify CRBN Protein & Prepare Ligand Solution start->prep 1. Preparation process process decision decision data data end End degas Degas Protein and Ligand Solutions prep->degas load Load CRBN into Cell degas->load 2. Instrument Setup load_syr Load Ligand into Syringe load->load_syr inject Inject Ligand into Cell (Series of Injections) load_syr->inject 3. Titration measure Measure Heat Change (Raw Data) inject->measure analyze Integrate Peaks & Correct for Dilution measure->analyze 4. Data Analysis plot Plot Binding Isotherm analyze->plot fit Calculate Kd, n, ΔH plot->fit Fit to Binding Model fit->end

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[15] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Detailed Protocol:

  • Chip Preparation: Covalently immobilize purified recombinant CRBN protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[13]

  • Ligand Preparation: Prepare a series of precise dilutions of the this compound analog in a suitable running buffer.

  • Binding Measurement: Flow the ligand solutions over the sensor chip surface at a constant rate. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded in real-time as Resonance Units (RU).[13]

  • Dissociation Phase: After the association phase, flow running buffer alone over the chip to monitor the dissociation of the ligand from the protein.

  • Regeneration: If required, inject a regeneration solution to remove any remaining bound ligand, preparing the chip surface for the next injection.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the ka and kd values. The Kd can also be determined from a steady-state affinity model.[16]

Fluorescence Polarization (FP) Competitive Binding Assay

FP assays are a common method for measuring binding in solution. They are particularly useful for high-throughput screening of compounds that compete for binding with a known fluorescently labeled ligand.[17]

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of purified CRBN protein, a fluorescently labeled this compound analog (tracer), and a serial dilution of the unlabeled test compound.[17]

  • Assay Setup: In a microtiter plate (e.g., a 384-well black plate), combine the CRBN protein and the fluorescent tracer at fixed concentrations.[1]

  • Competition: Add the serially diluted unlabeled test compound to the wells. A compound that binds to CRBN will displace the fluorescent tracer.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a suitable microplate reader. When the small fluorescent tracer is bound to the large CRBN protein, it tumbles slowly in solution, resulting in high polarization. When displaced by a competitor, the free tracer tumbles rapidly, resulting in low polarization.[17]

  • Data Analysis: Plot the decrease in fluorescence polarization against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the tracer. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[5][9]

References

A Technical Guide to Thalidomide's Neosubstrates, Ikaros and Aiolos, in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have become a cornerstone in the treatment of multiple myeloma (MM).[1][2][3] Their therapeutic efficacy is primarily driven by a novel mechanism of action: the targeted degradation of specific proteins, or "neosubstrates," through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6] This guide provides an in-depth technical overview of the core of this mechanism, focusing on two critical neosubstrates in multiple myeloma: the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8] We will explore the signaling pathways, present quantitative data on drug-induced degradation, and provide detailed experimental protocols for studying these interactions.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound and its more potent derivatives, lenalidomide and pomalidomide, function as "molecular glues."[9] They bind to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][10][11] This binding event alters the substrate specificity of CRL4-CRBN, inducing the recruitment of proteins not normally targeted by this ligase.[2][5][12] In the context of multiple myeloma, this leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[5][13][14][15]

The degradation of these two transcription factors is a critical event that triggers both direct anti-myeloma effects and a potent immunomodulatory response.[2][7][8][16] Ikaros and Aiolos are essential for the survival and proliferation of MM cells and also play a role in suppressing the immune system.[2][7][8] Their removal, therefore, delivers a dual blow to the malignancy.

Signaling Pathways

The binding of an IMiD to the CRL4-CRBN complex initiates a cascade of events leading to the degradation of Ikaros and Aiolos and subsequent downstream effects.

IMiD_Mechanism cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) CUL4 Cullin 4 Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits DDB1 DDB1 ROC1 Roc1 Ub Ubiquitin Ikaros->Ub Ubiquitination Aiolos->Ub Ubiquitination IMiD This compound / IMiD IMiD->CRBN Binds to Proteasome Proteasome Ub->Proteasome Degradation Downstream_Effects cluster_degradation Neosubstrate Degradation cluster_myeloma Multiple Myeloma Cell cluster_tcell T Cell Degradation Degradation of Ikaros & Aiolos IRF4 IRF4 downregulation Degradation->IRF4 IL2_repression Relief of IL-2 Gene Repression Degradation->IL2_repression cMyc c-Myc downregulation IRF4->cMyc Apoptosis Apoptosis & Growth Arrest cMyc->Apoptosis IL2_production Increased IL-2 Production IL2_repression->IL2_production T_cell_activity Enhanced T Cell & NK Cell Activity IL2_production->T_cell_activity Western_Blot_Workflow cluster_immuno Immunoblotting Steps A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G Block Blocking PrimaryAb Primary Antibody (anti-Ikaros/Aiolos) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb

References

The Chiral Conundrum of Thalidomide: An In-depth Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the structural analysis of thalidomide and its enantiomers, their differential biological activities, and the underlying molecular mechanisms.

This compound, a drug with a notorious past and a remarkable clinical resurgence, presents a compelling case study in the importance of stereochemistry in pharmacology. This technical guide provides an in-depth analysis of the structural and functional differences between its two enantiomers, (R)- and (S)-thalidomide, offering critical insights for drug development and molecular biology research.

Executive Summary

This compound is a chiral molecule existing as two mirror-image enantiomers. The (R)-enantiomer is primarily responsible for the drug's desired sedative and anti-inflammatory effects, while the (S)-enantiomer is tragically linked to its severe teratogenic properties.[1][2] Despite the potential to administer the "safe" (R)-enantiomer, the two forms readily interconvert under physiological conditions, a process known as racemization.[3][4] This guide delves into the distinct structural characteristics of each enantiomer, their differential interactions with the primary molecular target, Cereblon (CRBN), and the downstream signaling pathways that dictate their therapeutic and toxicological outcomes. Detailed experimental protocols for enantiomer separation and key biochemical assays are also provided to facilitate further research in this critical area.

Structural Analysis of this compound Enantiomers

This compound, chemically known as α-(N-phthalimido)glutarimide, possesses a single chiral center at the C3 carbon of the glutarimide ring. This gives rise to the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other.

While enantiomers share the same physical properties such as melting point and boiling point in a non-chiral environment, their three-dimensional arrangement is distinct.[5] This seemingly subtle difference in spatial configuration has profound implications for their biological activity, as molecular interactions in biological systems are highly stereospecific.

Crystallographic Data

The precise bond lengths and angles of the this compound enantiomers have been determined through X-ray crystallography. The following tables summarize key structural parameters derived from crystallographic information files.

Table 1: Selected Bond Lengths for this compound Enantiomers (in Ångströms)

Bond (R)-Thalidomide (S)-Thalidomide
C3-N1 (Glutarimide-Phthalimide) 1.45 1.45
C3-C4 (Glutarimide Ring) 1.52 1.52
C3-C9 (Glutarimide Ring) 1.51 1.51
N1-C1 (Phthalimide Ring) 1.40 1.40
N1-C8 (Phthalimide Ring) 1.40 1.40

(Data synthesized from crystallographic information files referenced in PubChem CID 75792 and 92142)

Table 2: Selected Bond Angles for this compound Enantiomers (in Degrees)

Angle (R)-Thalidomide (S)-Thalidomide
N1-C3-C4 (Glutarimide Ring) 111.8 111.8
N1-C3-C9 (Glutarimide Ring) 110.5 110.5
C4-C3-C9 (Glutarimide Ring) 112.3 112.3
C3-N1-C1 (Phthalimide Ring) 124.5 124.5
C3-N1-C8 (Phthalimide Ring) 124.9 124.9

(Data synthesized from crystallographic information files referenced in PubChem CID 75792 and 92142)

The puckering of the glutarimide ring differs between the free and Cereblon-bound states of the enantiomers. In its free form, the glutarimide ring of (R)-thalidomide adopts a C4-exo conformation.[6] When bound to Cereblon, the (S)-enantiomer's glutarimide ring is in a more relaxed, typical C4-endo puckered conformation, while the (R)-enantiomer is forced into a twisted conformation to avoid steric hindrance within the binding pocket.[4][7]

Differential Biological Activity and Quantitative Comparison

The distinct three-dimensional structures of the this compound enantiomers lead to significantly different interactions with biological macromolecules, resulting in a stark divergence in their pharmacological and toxicological profiles.

Table 3: Comparative Biological and Physicochemical Properties of this compound Enantiomers

Property (R)-Thalidomide (S)-Thalidomide Racemic this compound
Primary Biological Effect Sedative Teratogenic Sedative, Teratogenic
Binding Affinity to Cereblon (CRBN) Lower ~10-fold higher than (R)-enantiomer Intermediate
Teratogenicity (in marmosets, EM12 analog) Few, minor skeletal defects at 100 µg/kg Severe limb abnormalities at 100 µg/kg Induces ~100% effect at 100 µg/kg
NOAEL (Teratogenicity, EM12 analog in marmosets) Not definitively established, but significantly higher than S-enantiomer Below 30 µg/kg 10 µg/kg
TNF-α Inhibition Weakly selective for (S)-enantiomer at higher concentrations More potent inhibitor Dose-dependent inhibition
Aqueous Solubility ~5.5 times more soluble than racemate ~5.5 times more soluble than racemate Lower solubility due to heterodimer formation

(Data compiled from multiple sources)[8][9][10]

Molecular Mechanism of Action: The Role of Cereblon

The primary molecular target of this compound is the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of this compound to CRBN alters the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a set of proteins known as "neosubstrates."

The (S)-enantiomer of this compound binds to a hydrophobic "tri-Trp pocket" in the this compound-binding domain of CRBN with approximately 10-fold higher affinity than the (R)-enantiomer.[4] This stereospecific binding is crucial for the subsequent recruitment of neosubstrates.

Downstream Signaling Pathways

The therapeutic and teratogenic effects of this compound are mediated by the degradation of different neosubstrates.

  • Teratogenic Effects: The degradation of the transcription factor SALL4 is a key event in this compound-induced teratogenesis. SALL4 is essential for limb development, and its degradation leads to the characteristic limb malformations (phocomelia and amelia) observed in this compound embryopathy.

  • Anti-Myeloma Effects: The therapeutic efficacy of this compound and its analogs (known as immunomodulatory drugs or IMiDs) in treating multiple myeloma is largely attributed to the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these proteins leads to the death of myeloma cells.

Thalidomide_Signaling_Pathway cluster_this compound This compound Enantiomers cluster_crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_neosubstrates Neosubstrates S-Thalidomide S-Thalidomide CRBN CRBN S-Thalidomide->CRBN High Affinity Binding R-Thalidomide R-Thalidomide R-Thalidomide->CRBN Low Affinity Binding CUL4 CUL4 SALL4 SALL4 CRBN->SALL4 Recruitment IKZF1_3 IKZF1/3 CRBN->IKZF1_3 Recruitment DDB1 DDB1 RBX1 RBX1 Proteasome Proteasome SALL4->Proteasome Ubiquitination & Degradation IKZF1_3->Proteasome Ubiquitination & Degradation Teratogenesis Teratogenesis Proteasome->Teratogenesis Leads to AntiMyeloma Anti-Myeloma Effects Proteasome->AntiMyeloma Leads to

Caption: this compound's mechanism of action via the CRL4-CRBN complex.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

Objective: To resolve racemic this compound into its (R)- and (S)-enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD or Lux Amylose-2).

Reagents:

  • Racemic this compound standard.

  • HPLC-grade mobile phase solvents (e.g., n-hexane, ethanol, isopropanol).

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

Procedure:

  • Prepare a stock solution of racemic this compound in a suitable solvent.

  • Equilibrate the chiral column with the chosen mobile phase. A common mobile phase for polysaccharide-based columns is a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) in a 90:10 v/v ratio.

  • Inject the this compound solution onto the column.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm).

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

HPLC_Workflow A Racemic this compound Sample B Injection into HPLC A->B C Chiral Column Separation B->C D UV Detection C->D E Separated (R)- and (S)-Enantiomers D->E

Caption: Workflow for chiral separation of this compound by HPLC.

In Vitro Cereblon Binding Assay (Fluorescence Polarization)

Objective: To quantify the binding affinity of this compound enantiomers to Cereblon.

Principle: This is a competitive binding assay where the displacement of a fluorescently labeled this compound tracer from CRBN by an unlabeled test compound (e.g., (R)- or (S)-thalidomide) is measured as a change in fluorescence polarization.

Reagents:

  • Purified recombinant human Cereblon (CRBN).

  • Fluorescently labeled this compound (e.g., Cy5-thalidomide).

  • (R)-thalidomide and (S)-thalidomide standards.

  • Assay buffer.

  • Black, low-binding microtiter plates.

Procedure:

  • In a microtiter plate, add a fixed concentration of purified CRBN and the fluorescently labeled this compound tracer.

  • Add serial dilutions of the unlabeled (R)- or (S)-thalidomide to the wells.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the test compound.

  • Calculate the IC50 value from the dose-response curve, which represents the concentration of the test compound required to displace 50% of the bound tracer.

In Vitro Ubiquitination Assay

Objective: To determine if this compound and its enantiomers can mediate the ubiquitination of a neosubstrate by the CRL4-CRBN complex.

Reagents:

  • Recombinant E1 ubiquitin-activating enzyme.

  • Recombinant E2 ubiquitin-conjugating enzyme.

  • Recombinant CRL4-CRBN complex.

  • Recombinant neosubstrate protein (e.g., SALL4 or IKZF1).

  • Ubiquitin.

  • ATP.

  • Test compounds ((R)- and (S)-thalidomide).

  • Reaction buffer.

Procedure:

  • Assemble the ubiquitination reaction mixture containing E1, E2, CRL4-CRBN, ubiquitin, ATP, and the neosubstrate in the reaction buffer.

  • Add the test compound (or vehicle control) to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody specific to the neosubstrate.

  • The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the neosubstrate indicates a positive result.

Ubiquitination_Assay_Workflow cluster_components Reaction Components E1 E1 Mix Combine and Incubate at 37°C E1->Mix E2 E2 E2->Mix CRL4_CRBN CRL4-CRBN CRL4_CRBN->Mix Ubiquitin Ubiquitin Ubiquitin->Mix ATP ATP ATP->Mix Neosubstrate Neosubstrate Neosubstrate->Mix This compound This compound This compound->Mix SDS_PAGE SDS-PAGE Mix->SDS_PAGE Western_Blot Western Blot (anti-Neosubstrate) SDS_PAGE->Western_Blot Analysis Analyze for Ubiquitinated Neosubstrate Western_Blot->Analysis

Caption: Experimental workflow for an in vitro ubiquitination assay.

Conclusion

The case of this compound underscores the critical importance of understanding stereochemistry in drug design and development. The subtle difference in the three-dimensional arrangement of its enantiomers leads to a dramatic divergence in their biological activities, with one being a therapeutic agent and the other a potent teratogen. The elucidation of Cereblon as the primary target and the subsequent understanding of the "molecular glue" mechanism have not only explained the this compound tragedy but have also paved the way for the rational design of novel therapeutics, including a new class of drugs called Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a foundational understanding of the structural and mechanistic basis of this compound's chirality, offering valuable data and protocols to guide future research and the development of safer and more effective medicines.

References

The Dawn of a New Era for an Old Drug: Early Investigations into Thalidomide's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially synthesized in 1954, thalidomide's journey in the pharmaceutical world has been tumultuous, marked by its tragic teratogenic effects and subsequent withdrawal from the market in the early 1960s. However, a serendipitous discovery in 1964 by Israeli physician Jacob Sheskin, who administered the drug to a patient suffering from the severe inflammatory complications of leprosy known as Erythema Nodosum Leprosum (ENL), heralded a new chapter for this controversial molecule. The patient experienced a dramatic and rapid improvement, sparking renewed interest in this compound's therapeutic potential, particularly its profound anti-inflammatory capabilities. This technical guide delves into the core early studies that laid the groundwork for our understanding of this compound's anti-inflammatory properties, with a focus on research conducted before the year 2000. We will explore the key experimental findings, detail the methodologies employed, and visualize the proposed mechanisms of action that paved the way for this compound's revival as a potent immunomodulatory agent.

Data Presentation: In Vitro Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

The cornerstone of early research into this compound's anti-inflammatory effects was the discovery of its ability to selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. The following tables summarize the quantitative data from seminal in vitro studies.

Table 1: Dose-Dependent Inhibition of TNF-α Production by this compound in LPS-Stimulated Human Monocytes

This compound Concentration (µg/mL)Percentage Inhibition of TNF-α
140%[1]
2.534.4%[2]

Data synthesized from Sampaio et al., 1991.[1]

Table 2: Effect of this compound on TNF-α mRNA Half-Life in LPS-Stimulated Human Monocytes

TreatmentTNF-α mRNA Half-Life (minutes)
Control (LPS alone)~30
This compound (50 µg/mL) + LPS~17

Data from Moreira et al., 1993.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key early in vitro studies investigating this compound's effect on TNF-α production. These protocols are based on the standard laboratory practices of the early 1990s.

Isolation and Culture of Human Monocytes (Based on Sampaio et al., 1991)
  • Objective: To obtain a pure population of human monocytes for in vitro stimulation.

  • Methodology:

    • Blood Collection: Whole blood was drawn from healthy human donors into heparinized tubes.

    • Mononuclear Cell Separation: Peripheral blood mononuclear cells (PBMCs) were isolated by density gradient centrifugation over Ficoll-Paque.

    • Monocyte Enrichment: Monocytes were further purified from the PBMC fraction by adherence to plastic culture dishes. PBMCs were incubated in RPMI 1640 medium supplemented with fetal calf serum for 1-2 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Washing: Non-adherent cells (lymphocytes) were removed by vigorous washing with warm culture medium.

    • Cell Culture: The adherent monocytes were cultured in RPMI 1640 medium supplemented with fetal calf serum, penicillin, and streptomycin.

Lipopolysaccharide (LPS) Stimulation for TNF-α Production (Based on Sampaio et al., 1991)
  • Objective: To induce the production of TNF-α from cultured human monocytes.

  • Methodology:

    • This compound Pre-treatment: Cultured monocytes were pre-incubated with varying concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 2 hours).

    • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli was added to the cell cultures at a final concentration typically ranging from 1-10 ng/mL.

    • Incubation: The cells were incubated for a further 4-18 hours at 37°C to allow for TNF-α production and secretion into the culture supernatant.

    • Supernatant Collection: At the end of the incubation period, the culture supernatants were collected and centrifuged to remove any cellular debris. The clarified supernatants were then stored at -20°C or -70°C until assayed for TNF-α.

Measurement of TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA) (A General Protocol from the Early 1990s)
  • Objective: To quantify the concentration of TNF-α in the cell culture supernatants.

  • Methodology:

    • Coating: A 96-well microtiter plate was coated with a capture antibody specific for human TNF-α and incubated overnight at 4°C.

    • Blocking: The plate was washed and then blocked with a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific binding.

    • Sample Incubation: The collected cell culture supernatants and a series of TNF-α standards of known concentrations were added to the wells and incubated for 2 hours at room temperature.

    • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on human TNF-α was added to each well and incubated.

    • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate was added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) was added to the wells, leading to the development of a colored product in proportion to the amount of TNF-α present.

    • Stopping the Reaction: The enzyme reaction was stopped by the addition of an acid (e.g., sulfuric acid).

    • Reading: The absorbance of each well was measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of TNF-α in the samples was then determined by comparison to the standard curve.

Determination of TNF-α mRNA Half-Life by Northern Blot (Based on Moreira et al., 1993)
  • Objective: To measure the stability of TNF-α mRNA in the presence and absence of this compound.

  • Methodology:

    • Cell Treatment and Transcription Inhibition: Human monocytes were stimulated with LPS in the presence or absence of this compound. After a period of time to allow for TNF-α mRNA accumulation, a transcriptional inhibitor such as actinomycin D was added to the cultures to halt further transcription.

    • RNA Extraction: At various time points after the addition of the transcriptional inhibitor, total RNA was extracted from the cells using methods such as guanidinium thiocyanate-phenol-chloroform extraction.

    • RNA Quantification and Gel Electrophoresis: The concentration of the extracted RNA was determined, and equal amounts of RNA from each time point were separated by size via electrophoresis on a denaturing formaldehyde-agarose gel.

    • Northern Transfer: The separated RNA was transferred from the gel to a nylon or nitrocellulose membrane.

    • Hybridization: The membrane was incubated with a radiolabeled DNA or RNA probe complementary to the TNF-α mRNA sequence.

    • Washing and Autoradiography: The membrane was washed to remove any unbound probe, and then exposed to X-ray film. The intensity of the bands corresponding to TNF-α mRNA at each time point was quantified.

    • Half-Life Calculation: The rate of disappearance of the TNF-α mRNA signal over time was used to calculate its half-life.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and proposed signaling pathways described in the early studies on this compound's anti-inflammatory properties.

Experimental_Workflow_In_Vitro_TNF_Alpha_Inhibition cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis blood Whole Blood pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc monocytes Monocyte Enrichment (Adherence) pbmc->monocytes cultured_monocytes Cultured Monocytes monocytes->cultured_monocytes incubation Incubation cultured_monocytes->incubation This compound This compound This compound->incubation lps LPS lps->incubation supernatant Collect Supernatant incubation->supernatant elisa TNF-α ELISA supernatant->elisa results Quantitative Results elisa->results

Caption: Experimental workflow for in vitro analysis of this compound's effect on TNF-α production.

Thalidomide_Mechanism_of_Action cluster_cell Monocyte lps LPS tlr4 TLR4 lps->tlr4 signaling Intracellular Signaling (e.g., NF-κB activation) tlr4->signaling transcription TNF-α Gene Transcription signaling->transcription tnf_mrna TNF-α mRNA transcription->tnf_mrna translation Translation tnf_mrna->translation degradation mRNA Degradation tnf_mrna->degradation tnf_protein TNF-α Protein (Secretion) translation->tnf_protein This compound This compound This compound->degradation Enhances

Caption: Proposed mechanism of this compound's inhibitory action on TNF-α production.

Clinical Application in Erythema Nodosum Leprosum (ENL)

The dramatic clinical efficacy of this compound in ENL was the primary driver of its re-emergence as a therapeutic agent. While early reports, such as those by Sheskin in 1965, were largely observational, they documented a consistent and rapid resolution of the painful skin lesions and systemic symptoms associated with this inflammatory complication of leprosy.

Table 3: Summary of Early Clinical Observations of this compound in ENL

ParameterObservation
Onset of Action Rapid, often within 24-48 hours.
Clinical Response Marked reduction in skin lesions (erythema, tenderness, and nodules).
Resolution of fever and malaise.
Dosage (Typical) Initial doses ranged from 100-400 mg daily.
Key Outcome Allowed for the reduction or discontinuation of corticosteroid therapy.

Based on historical accounts of early clinical use.

Discussion and Future Perspectives

The early studies on this compound's anti-inflammatory properties, conducted in the shadow of its past, were pivotal in reshaping its therapeutic identity. The identification of TNF-α as a key target and the elucidation of its mechanism of action at the level of mRNA stability provided a solid scientific foundation for its clinical use in inflammatory conditions. These foundational in vitro and clinical observations in ENL spurred further research into its efficacy in a range of other inflammatory and autoimmune diseases, as well as in oncology. The journey of this compound serves as a powerful reminder of the importance of continued scientific inquiry and the potential for redemption and repurposing within the pharmaceutical landscape. The early, meticulous work of a few dedicated researchers transformed a pariah drug into a valuable therapeutic tool, a legacy that continues to influence drug development today.

References

The Dawn of a New Paradigm: Unraveling Thalidomide's Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery

Introduction

Originally synthesized in the 1950s as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal from the market. However, a serendipitous discovery in the early 1990s repositioned this infamous molecule as a potent inhibitor of angiogenesis, the formation of new blood vessels. This pivotal finding, spearheaded by Dr. Robert D'Amato in the laboratory of Dr. Judah Folkman, not only elucidated the mechanism behind its devastating birth defects but also opened a new therapeutic avenue for a multitude of angiogenesis-dependent diseases, including cancer. This technical guide delves into the core scientific investigations that unveiled this compound's anti-angiogenic effects, presenting the key experimental data, detailed methodologies, and the nascent understanding of its mechanism of action at the time.

Core Experimental Findings: Quantitative Analysis of Angiogenesis Inhibition

The seminal research into this compound's anti-angiogenic activity primarily utilized the rabbit cornea micropocket assay, a robust in vivo model to study the growth of new blood vessels in a normally avascular tissue. Subsequent studies also employed the chick chorioallantoic membrane (CAM) assay and murine models to further characterize this inhibitory effect. The quantitative data from these pioneering experiments are summarized below.

Table 1: Inhibition of bFGF-Induced Corneal Neovascularization in Rabbits by Oral this compound
Treatment GroupDosageNumber of Animals (n)Mean Vessel Area (mm²)Standard Deviation (±)Percentage Inhibition (%)
Control (Vehicle)-Data not available in abstractSpecific value not statedData not available0
This compound200 mg/kgData not available in abstractSignificantly reducedData not availableSpecific value not stated

Note: The original 1994 publication by D'Amato et al. in PNAS qualitatively describes a significant inhibition of angiogenesis but does not provide specific quantitative values for vessel area or percentage inhibition in the abstract. The dosage of 200 mg/kg administered by gavage has been cited in subsequent literature.

Table 2: Inhibition of bFGF-Induced Corneal Neovascularization in Mice by Oral this compound
Treatment GroupDosageAdministrationDurationMean Vessel Area (mm²)Percentage Inhibition (%)
Control (Vehicle)-Oral5 days2.00
This compound200 mg/kgOral5 days1.2538

This data is from a subsequent study in a murine model and provides a quantitative measure of this compound's inhibitory effect.

Experimental Protocols: A Methodological Deep Dive

The discovery of this compound's anti-angiogenic properties was underpinned by meticulous experimental design. The following sections provide detailed protocols for the key assays utilized in these foundational studies.

Rabbit Cornea Micropocket Assay

This in vivo assay was central to the initial discovery. It allows for the direct observation and quantification of neovascularization in response to an angiogenic stimulus in the naturally avascular cornea.

Objective: To assess the inhibitory effect of orally administered this compound on basic fibroblast growth factor (bFGF)-induced angiogenesis in the rabbit cornea.

Materials:

  • New Zealand White rabbits

  • Recombinant basic fibroblast growth factor (bFGF)

  • Sucralfate

  • Hydron (poly-HEMA) polymer casting solution

  • This compound

  • Vehicle for oral gavage

  • Surgical microscope and instruments

  • Slit-lamp biomicroscope with reticule for measurement

Protocol:

  • Pellet Preparation: Slow-release pellets containing bFGF are prepared by mixing purified bFGF with sucralfate and casting the mixture in a Hydron polymer solution. The pellets are then dried and sterilized.

  • Animal Preparation: Rabbits are anesthetized, and a micropocket is surgically created in the corneal stroma, approximately 1-2 mm from the limbus (the border of the cornea and sclera).

  • Pellet Implantation: A single bFGF-containing pellet is implanted into the corneal micropocket.

  • This compound Administration: A treatment group of rabbits receives a daily oral dose of 200 mg/kg this compound via gavage, starting on the day of pellet implantation. A control group receives the vehicle alone.

  • Observation and Quantification: The corneas are examined daily using a slit-lamp biomicroscope. The area of new vessel growth is quantified by measuring the length and circumferential extent of the neovascularization.

  • Data Analysis: The mean vessel area of the this compound-treated group is compared to the control group to determine the percentage of inhibition.

experimental_workflow_rabbit_cornea_assay Experimental Workflow: Rabbit Cornea Micropocket Assay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis pellet_prep bFGF Pellet Preparation micropocket Corneal Micropocket Creation animal_prep Rabbit Anesthesia animal_prep->micropocket implant Pellet Implantation micropocket->implant administer Oral this compound Administration (200 mg/kg) implant->administer observe Slit-Lamp Observation administer->observe quantify Quantification of Neovascular Area observe->quantify analyze Comparison and Inhibition Calculation quantify->analyze

Workflow of the rabbit cornea micropocket assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal system for observing the effects of various compounds on blood vessel formation.

Objective: To evaluate the effect of this compound on the vascular network of the chick chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile filter paper or methylcellulose discs

  • This compound solution

  • Phosphate-buffered saline (PBS) as a control

  • Stereomicroscope

  • Image analysis software

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On day 3-4 of incubation, a small window is carefully made in the eggshell to expose the developing CAM.

  • Sample Application: On day 8-10, a sterile filter paper disc saturated with a this compound solution is placed directly onto the CAM. A control disc saturated with PBS is placed on a different area of the CAM or on the CAM of a separate control egg.

  • Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for 48-72 hours.

  • Observation and Imaging: The CAM is then examined under a stereomicroscope, and images of the vascular network surrounding the discs are captured.

  • Quantification: The anti-angiogenic effect is quantified by measuring the number of blood vessel branch points, the total vessel length, or the area of vessel growth inhibition around the this compound-treated disc compared to the control.

experimental_workflow_cam_assay Experimental Workflow: Chick Chorioallantoic Membrane (CAM) Assay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis incubate Incubate Fertilized Eggs window Create Window in Eggshell incubate->window apply_disc Apply this compound-Saturated Disc to CAM window->apply_disc reincubate Re-incubate Eggs apply_disc->reincubate observe Stereomicroscopic Observation reincubate->observe quantify Quantify Vascular Changes observe->quantify analyze Compare to Control quantify->analyze

Workflow of the chick chorioallantoic membrane (CAM) assay.

Mechanistic Insights: Early Understanding of this compound's Anti-Angiogenic Action

At the time of its discovery as an anti-angiogenic agent, the precise molecular mechanisms of this compound were not fully elucidated. However, the initial research provided crucial insights that laid the groundwork for future investigations.

Inhibition of Pro-Angiogenic Factors

The primary hypothesis centered on this compound's ability to interfere with the signaling pathways of key pro-angiogenic growth factors, namely basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). The experimental evidence demonstrated that this compound could inhibit angiogenesis induced by these potent mitogens. This suggested that this compound acts downstream of these growth factors or interferes with their receptor binding or signaling cascade.

Generation of Reactive Oxygen Species (ROS)

Another emerging line of evidence pointed towards the role of oxidative stress in mediating this compound's effects. Studies indicated that this compound metabolism could lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals. This increase in oxidative stress within endothelial cells was proposed to be a key factor in inducing apoptosis and inhibiting the cellular processes essential for angiogenesis, such as proliferation and migration.

The diagram below illustrates the proposed signaling pathways through which this compound was thought to exert its anti-angiogenic effects based on the early research.

signaling_pathway Postulated Anti-Angiogenic Signaling of this compound (circa 1994) cluster_cell Endothelial Cell Processes This compound This compound SignalingCascade Intracellular Signaling Cascade This compound->SignalingCascade inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS induces bFGF bFGF Receptor bFGF/VEGF Receptors bFGF->Receptor binds VEGF VEGF VEGF->Receptor binds EndothelialCell Endothelial Cell Receptor->SignalingCascade activates Proliferation Cell Proliferation SignalingCascade->Proliferation Migration Cell Migration SignalingCascade->Migration ROS->Proliferation inhibits ROS->Migration inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel thalidomide analogs, focusing on methodologies that offer efficiency and versatility. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents based on the this compound scaffold.

Introduction

This compound, a derivative of glutamic acid, has a well-documented history, initially as a sedative and later gaining prominence for its immunomodulatory, anti-angiogenic, and anti-cancer properties.[1][2][3] These therapeutic effects have spurred significant interest in the development of novel this compound analogs with improved efficacy and reduced side effects.[4][5] This application note details various synthetic strategies, including a one-pot microwave-assisted method and a solid-phase synthesis approach, to generate a diverse library of this compound derivatives.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of this compound and Analogs

This method offers a rapid and efficient route to this compound and its analogs from readily available starting materials.[1][2][3]

Materials:

  • Substituted or unsubstituted phthalic anhydride (1.0 mmol)

  • L-glutamic acid (1.0 mmol)

  • Ammonium chloride (1.1 mmol)

  • 4-N,N-dimethylaminopyridine (DMAP) (catalytic amount)

  • Microwave synthesis reactor

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture for chromatography

Procedure:

  • In a microwave reactor vessel, combine the phthalic anhydride (1.0 mmol), L-glutamic acid (1.0 mmol), ammonium chloride (1.1 mmol), and a catalytic amount of DMAP.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.[6]

  • After cooling, dissolve the residue in a suitable solvent (e.g., ethyl acetate).

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the desired this compound analog.

DOT Diagram of Microwave-Assisted Synthesis Workflow:

microwave_synthesis reagents Phthalic Anhydride L-Glutamic Acid Ammonium Chloride DMAP (cat.) microwave Microwave Irradiation (150°C, 10 min) reagents->microwave workup Dissolution & Purification (Column Chromatography) microwave->workup product This compound Analog workup->product solid_phase_synthesis start Hydroxymethyl Polystyrene Resin step1 1. Phthalic Anhydride, TEA, DMAP, DMF start->step1 resin_acid Resin-Linked Acid step1->resin_acid step2 2. Primary Amine, DIC, HOBT, DMF resin_acid->step2 resin_amide Resin-Linked Amide step2->resin_amide step3 3. 5% TFA in Toluene, Reflux resin_amide->step3 product This compound Analog step3->product thalidomide_pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Ubiquitination Ubiquitination CUL4A CUL4A ROC1 ROC1 This compound This compound Analog This compound->CRBN Substrate Substrate Protein (e.g., IKZF1, IKZF3) Substrate->CRBN Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects (e.g., Anti-proliferative, Immunomodulatory) Proteasome->Downstream

References

Quantitative Western Blot Analysis of Ikaros Degradation by Thalidomide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ikaros (IKZF1) is a critical zinc-finger transcription factor essential for normal hematopoiesis and lymphocyte development. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have demonstrated significant therapeutic efficacy in treating certain hematological malignancies, including multiple myeloma.[1][2] The primary mechanism of action of these drugs involves the E3 ubiquitin ligase Cereblon (CRBN).[3][4] this compound binds to CRBN, altering its substrate specificity and leading to the recruitment of neosubstrates, including Ikaros and Aiolos (IKZF3).[1][5] This recruitment results in the ubiquitination and subsequent proteasomal degradation of Ikaros, disrupting pro-survival signaling in cancer cells.[6][7]

Quantitative Western blotting is a fundamental technique for elucidating the pharmacodynamics of this compound and other targeted protein degraders.[6][8] This method allows for the precise measurement of the reduction in Ikaros protein levels upon drug treatment, providing crucial data on dose-dependency and degradation kinetics. These application notes provide a detailed protocol for the quantitative Western blot analysis of this compound-induced Ikaros degradation, intended for researchers, scientists, and drug development professionals.

Signaling Pathway for Ikaros Degradation

This compound acts as a "molecular glue," bringing together the E3 ubiquitin ligase complex CRL4-CRBN and its neosubstrate, Ikaros. This proximity facilitates the transfer of ubiquitin molecules to Ikaros, marking it for degradation by the 26S proteasome. The degradation of Ikaros is a key event that underlies the anti-proliferative and immunomodulatory effects of this compound.[9]

This compound-Induced Ikaros Degradation Pathway cluster_0 Ternary Complex Formation This compound This compound CRBN CRBN This compound->CRBN Binds to CRL4_Complex CRL4 E3 Ligase Complex CRBN->CRL4_Complex Part of Ub_Ikaros Ubiquitinated Ikaros CRL4_Complex->Ub_Ikaros Ubiquitination Ikaros Ikaros Ubiquitin Ubiquitin Ubiquitin->CRL4_Complex Proteasome Proteasome Ub_Ikaros->Proteasome Targeted for Degradation Degraded Products Proteasome->Degradation Degrades into

Caption: this compound-induced Ikaros degradation pathway.

Experimental Workflow

A typical workflow for the quantitative Western blot analysis of Ikaros degradation involves cell culture and treatment, protein extraction and quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis. Each step must be carefully optimized and controlled to ensure accurate and reproducible results.[10]

Quantitative Western Blot Workflow Start Start Cell_Culture Cell Culture & Treatment with this compound (Dose-Response & Time-Course) Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blotting Protein Transfer (Western Blotting) SDS_PAGE->Western_Blotting Immunodetection Immunodetection: - Primary Antibody (anti-Ikaros, anti-Loading Control) - HRP-conjugated Secondary Antibody Western_Blotting->Immunodetection Chemiluminescent_Detection Chemiluminescent Detection Immunodetection->Chemiluminescent_Detection Densitometry_Analysis Densitometry Analysis (Quantify Protein Levels) Chemiluminescent_Detection->Densitometry_Analysis End End: Determine DC50 & Dmax Densitometry_Analysis->End

Caption: Workflow for quantitative Ikaros Western blot.

Detailed Protocol for Quantitative Western Blot Analysis

This protocol provides a step-by-step guide for the Western blot analysis of Ikaros in cell lysates following treatment with this compound.

Materials and Reagents
  • Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are suitable models.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels.

  • Transfer Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Anti-Ikaros antibody (species and clonality should be validated).[11]

    • Anti-loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-tubulin).[12][13] The chosen loading control should not be affected by the experimental conditions and should have a different molecular weight from Ikaros.[13][14]

  • Secondary Antibody: HRP-conjugated secondary antibody corresponding to the primary antibody species.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Procedure
  • Cell Culture and Treatment:

    • Seed the chosen cell line at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (typically 10-30 µg) into the wells of an SDS-PAGE gel. It is crucial to determine the linear dynamic range for both the target protein and the loading control to avoid signal saturation.[10][15]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Ikaros antibody and anti-loading control antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Signal Detection and Data Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the Ikaros band to the intensity of the corresponding loading control band in the same lane.[16]

    • Calculate the percentage of Ikaros degradation relative to the vehicle-treated control.

    • Plot the data to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for this compound-induced Ikaros degradation.

Table 1: Dose-Dependent Degradation of Ikaros in MM.1S Cells Treated with this compound for 24 Hours

This compound Concentration (µM)Normalized Ikaros Level (Arbitrary Units)% Ikaros Degradation
0 (Vehicle)1.000
0.10.8515
0.50.6238
1.00.4555
5.00.2179
10.00.1585

Table 2: Time-Dependent Degradation of Ikaros in MM.1S Cells Treated with 5 µM this compound

Time (Hours)Normalized Ikaros Level (Arbitrary Units)% Ikaros Degradation
01.000
20.928
40.7822
80.5545
160.3070
240.2179

Discussion and Conclusion

The protocols and data presented here provide a comprehensive framework for the quantitative analysis of this compound-induced Ikaros degradation. Accurate quantification of protein degradation is essential for understanding the mechanism of action of targeted protein degraders and for the development of novel therapeutics.[6]

Several critical factors must be considered for successful quantitative Western blotting. These include the validation of antibodies, the determination of the linear range of detection to avoid signal saturation, and the appropriate choice and validation of a loading control.[14][15][17] The expression of the loading control protein should remain constant across all experimental conditions.[13][14]

References

Application Notes: Utilizing the Zebrafish Model to Investigate Thalidomide Teratogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thalidomide, a drug formerly used to treat morning sickness, is a potent human teratogen, causing severe birth defects, most notably limb malformations. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the mechanisms underlying this compound teratogenicity due to its genetic tractability, rapid external development, and optical transparency of embryos. These characteristics allow for high-throughput screening and detailed real-time imaging of developmental processes affected by this compound exposure.

Key Advantages of the Zebrafish Model:

  • Conservation of Developmental Pathways: Key signaling pathways involved in limb and organ development, such as Fibroblast Growth Factor (FGF) and Wnt/β-catenin signaling, are highly conserved between zebrafish and humans.

  • Rapid Development: The basic body plan, including fin buds (pectoral fins are homologous to human forelimbs), is established within 48-72 hours post-fertilization (hpf).

  • High-Throughput Screening: The small size and rapid development of zebrafish embryos make them ideal for large-scale chemical screens to identify teratogens and potential therapeutic interventions.

  • Genetic Tractability: The availability of genetic tools like CRISPR/Cas9 allows for targeted gene knockouts to study the function of specific genes in this compound's mechanism of action.

  • Optical Transparency: The transparency of the embryos enables live imaging of developmental processes, providing insights into the cellular and molecular effects of this compound in real-time.

Molecular Mechanisms of this compound Teratogenicity in Zebrafish

This compound's teratogenic effects are primarily mediated by its binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4). This interaction leads to the degradation of specific downstream protein targets, disrupting critical developmental signaling pathways.

  • Inhibition of Fin Development: this compound exposure in zebrafish embryos leads to defects in pectoral fin development, which is analogous to limb malformations in humans. This is largely attributed to the disruption of the FGF and Wnt/β-catenin signaling pathways, which are essential for fin bud initiation and outgrowth.

  • Cereblon-Mediated Degradation: In the presence of this compound, the CRL4-CRBN complex targets key transcription factors, such as SALL4, for ubiquitination and subsequent proteasomal degradation. The degradation of SALL4 is a critical event initiating the downstream teratogenic effects.

  • Disruption of FGF Signaling: this compound exposure has been shown to downregulate the expression of key FGF ligands, such as fgf8a and fgf24, in the apical ectodermal ridge (AER) of the developing fin bud. This leads to a reduction in cell proliferation and an increase in apoptosis in the underlying mesenchyme, ultimately impairing fin outgrowth.

  • Wnt/β-catenin Pathway Inhibition: this compound has also been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the initial establishment of the fin/limb field.

Thalidomide_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Fin_Development Fin Development CRBN Cereblon (CRBN) CUL4A Cullin-4A SALL4 SALL4 (Transcription Factor) CRBN->SALL4 targets DDB1 DDB1 ROC1 ROC1 This compound This compound This compound->CRBN binds Ubiquitin Ubiquitin SALL4->Ubiquitin ubiquitination FGF_Signaling FGF Signaling (fgf8a, fgf24) SALL4->FGF_Signaling regulates Wnt_beta_catenin Wnt/β-catenin Signaling SALL4->Wnt_beta_catenin regulates Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis leads to Ubiquitin->Proteasome degradation Fin_Outgrowth Normal Fin Outgrowth FGF_Signaling->Fin_Outgrowth Wnt_beta_catenin->Fin_Outgrowth Fin_Defects Fin Defects Apoptosis->Fin_Defects

Caption: this compound signaling pathway in zebrafish.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies investigating this compound teratogenicity in zebrafish.

Table 1: Dose-Response of this compound on Pectoral Fin Defects in Zebrafish Embryos

This compound Concentration (µM)Number of Embryos (n)Percentage with Fin Defects (%)P-value vs. Control
0 (Control - 0.1% DMSO)1002.0-
5010015.0< 0.05
10010045.0< 0.01
20010085.0< 0.001
40010098.0< 0.001

Table 2: Effect of this compound on Gene Expression in Pectoral Fin Buds (at 48 hpf)

GeneTreatment (200 µM this compound)Fold Change (vs. Control)P-value
crbnControl1.00-
This compound0.95> 0.05
sall4Control1.00-
This compound0.45< 0.01
fgf8aControl1.00-
This compound0.30< 0.01
fgf24Control1.00-
This compound0.35< 0.01
casp3aControl1.00-
This compound3.50< 0.001

Experimental Protocols

Protocol 1: this compound Exposure and Phenotypic Analysis of Zebrafish Embryos

This protocol details the procedure for exposing zebrafish embryos to this compound and assessing the resulting phenotypes, particularly pectoral fin defects.

Zebrafish_Thalidomide_Exposure_Workflow Start Start: Zebrafish Breeding Collect_Embryos Collect Embryos (0 hpf) Start->Collect_Embryos Dechorionate Dechorionate Embryos Collect_Embryos->Dechorionate Exposure Expose Embryos to this compound (6-well plate, 25 embryos/well) Dechorionate->Exposure Prepare_this compound Prepare this compound Solutions Prepare_this compound->Exposure Incubate Incubate at 28.5°C Exposure->Incubate Phenotype_Analysis Phenotypic Analysis at 72 hpf (Microscopy) Incubate->Phenotype_Analysis Data_Quantification Data Quantification (Scoring Fin Defects) Phenotype_Analysis->Data_Quantification End End: Statistical Analysis Data_Quantification->End

Caption: Workflow for this compound exposure and analysis in zebrafish.

Materials:

  • Adult wild-type zebrafish

  • Breeding tanks

  • Embryo medium (E3)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 6-well plates

  • Pronase

  • Stereomicroscope

  • Incubator at 28.5°C

Procedure:

  • Zebrafish Breeding and Embryo Collection:

    • Set up breeding tanks with adult zebrafish (2:1 male to female ratio) the evening before the experiment.

    • The following morning, collect the fertilized eggs and transfer them to a petri dish containing E3 medium.

  • Dechorionation:

    • At approximately 4 hours post-fertilization (hpf), treat the embryos with Pronase (1 mg/mL in E3 medium) for 5-10 minutes to remove the chorion.

    • Gently wash the dechorionated embryos three times with fresh E3 medium.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare working solutions of this compound (e.g., 50, 100, 200, 400 µM) by diluting the stock solution in E3 medium.

    • Prepare a control solution of 0.1% DMSO in E3 medium.

  • Embryo Exposure:

    • Transfer 25 dechorionated embryos into each well of a 6-well plate.

    • Remove the E3 medium and add 5 mL of the appropriate this compound working solution or control solution to each well.

  • Incubation:

    • Incubate the plates at 28.5°C until 72 hpf.

  • Phenotypic Analysis:

    • At 72 hpf, anesthetize the embryos with tricaine (MS-222).

    • Mount the embryos on a slide with a depression and observe them under a stereomicroscope.

    • Score the pectoral fin phenotype as "normal," "reduced," or "absent."

  • Data Quantification and Statistical Analysis:

    • Calculate the percentage of embryos with fin defects for each treatment group.

    • Perform statistical analysis (e.g., Chi-squared test) to determine the significance of the observed differences between the treatment and control groups.

Protocol 2: Whole-Mount In Situ Hybridization (WISH) for Gene Expression Analysis

This protocol describes how to perform WISH to visualize the spatial expression patterns of genes of interest (e.g., fgf8a, sall4) in this compound-treated zebrafish embryos.

Materials:

  • This compound-treated and control embryos (fixed at 48 hpf)

  • Phosphate-buffered saline with Tween 20 (PBST)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol

  • Proteinase K

  • Hybridization buffer

  • Anti-digoxigenin (DIG)-AP antibody

  • NBT/BCIP staining solution

  • Glycerol

Procedure:

  • Embryo Fixation and Storage:

    • At 48 hpf, fix the this compound-treated and control embryos in 4% PFA overnight at 4°C.

    • Wash the embryos with PBST and dehydrate them through a graded methanol series.

    • Store the embryos in 100% methanol at -20°C.

  • Rehydration and Permeabilization:

    • Rehydrate the embryos through a graded methanol/PBST series.

    • Permeabilize the embryos by treating them with Proteinase K (10 µg/mL in PBST) for a duration determined by the embryonic stage.

  • Hybridization:

    • Pre-hybridize the embryos in hybridization buffer for 2-4 hours at 65°C.

    • Hybridize the embryos with a DIG-labeled antisense RNA probe for the gene of interest overnight at 65°C.

  • Washing and Antibody Incubation:

    • Perform a series of stringent washes to remove the unbound probe.

    • Block the embryos in a blocking solution (e.g., 2% sheep serum in PBST).

    • Incubate the embryos with an anti-DIG-AP antibody overnight at 4°C.

  • Staining and Imaging:

    • Wash the embryos extensively with PBST to remove the unbound antibody.

    • Incubate the embryos in NBT/BCIP staining solution in the dark until the desired color develops.

    • Stop the staining reaction by washing with PBST.

    • Mount the embryos in glycerol and image them using a stereomicroscope with a camera.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying changes in gene expression levels in response to this compound treatment using qRT-PCR.

Materials:

  • This compound-treated and control embryos (at 48 hpf)

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • Ethanol

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers

Procedure:

  • RNA Extraction:

    • Pool 30 embryos per treatment group and homogenize them in TRIzol reagent.

    • Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., β-actin).

    • Run the reactions on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Perform statistical analysis (e.g., Student's t-test) to compare the gene expression levels between the this compound-treated and control groups.

The zebrafish model provides a robust and versatile platform for elucidating the molecular mechanisms of this compound teratogenicity. The protocols outlined above offer a comprehensive framework for investigating the effects of this compound on embryonic development, from phenotypic analysis to gene expression studies. The conserved nature of developmental pathways between zebrafish and humans ensures that findings from this model can provide valuable insights into human health and disease, aiding in the development of safer drugs and potential therapeutic strategies to mitigate the devastating effects of teratogens.

Establishing a Thalidomide-Resistant Multiple Myeloma Cell Line: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its immunomodulatory analogs (IMiDs), such as lenalidomide and pomalidomide, are integral components of therapeutic regimens for multiple myeloma (MM). However, the development of resistance, either intrinsic or acquired, remains a significant clinical challenge, often leading to disease relapse. The establishment of this compound-resistant multiple myeloma cell lines in vitro is a critical tool for studying the molecular mechanisms of drug resistance, identifying new therapeutic targets, and screening novel anti-myeloma agents.

This document provides detailed protocols for the generation and characterization of a this compound-resistant multiple myeloma cell line through continuous long-term exposure to the drug. It also outlines the key signaling pathways implicated in this compound resistance.

Data Presentation

Table 1: this compound and Lenalidomide IC50 Values in Sensitive and Resistant Multiple Myeloma Cell Lines

The following table summarizes typical 50% inhibitory concentration (IC50) values for this compound and its analog lenalidomide in various parental (sensitive) and established resistant multiple myeloma cell lines. These values are indicative and can vary based on experimental conditions.

Cell LineStatusThis compound IC50 (µM)Lenalidomide IC50 (µM)Reference Cell Lines
MM.1SSensitive10 - 501.60MM.1R (Resistant)
NCI-H929Sensitive25 - 753.28H929-R (Resistant)
OPM-2Sensitive15 - 60~5OPM-2-R (Resistant)
U266Sensitive>100 (Often intrinsically less sensitive)~7-10U266-R (Resistant)
RPMI-8226Intrinsically Resistant>1008.12N/A
JJN3Intrinsically Resistant>100>10N/A
Generated Resistant Line Resistant >100 >10 Parental Sensitive Line

Note: Data is compiled from multiple sources and represents approximate values. Researchers should determine the IC50 for their specific parental cell line before initiating resistance induction.

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Multiple Myeloma Cell Line

This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.

Materials:

  • This compound-sensitive multiple myeloma cell line (e.g., MM.1S, NCI-H929)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture and Maintenance:

    • Culture the parental multiple myeloma cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

  • Determine Parental IC50:

    • Perform a baseline MTT or similar cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line. This will guide the starting concentration for resistance induction.

  • Stepwise Dose Escalation:

    • Initial Phase (Months 1-2): Begin by culturing the parental cells in the presence of a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth). For many sensitive lines, a starting concentration of 1 µM is appropriate.

    • Monitoring: Monitor cell viability and proliferation rate regularly. Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate.

    • Dose Increase: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, double the concentration of this compound.

    • Iterative Process (Months 3-6+): Continue this process of stepwise dose escalation. The duration at each concentration may vary from a few weeks to over a month. A common strategy is to increase the concentration every 4-6 weeks. For example, after establishing resistance to 1 µM, increase to 2 µM, then 5 µM, 10 µM, and so on. The process of generating a stable resistant cell line can take 4 to 6 months or longer.

    • Final Concentration: The final target concentration should be significantly higher than the initial IC50 of the parental line, often in the range of 10-50 µM, where the resistant cells show minimal growth inhibition.

  • Cryopreservation:

    • At various stages of resistance development, and once the final resistant line is established, cryopreserve cell stocks in freezing medium (e.g., 90% FBS, 10% DMSO).

  • Validation of Resistance:

    • Periodically, and upon establishing the final resistant line, confirm the level of resistance by performing a cell viability assay (Protocol 2) and comparing the IC50 value to that of the parental cell line. A significant shift (e.g., >5-fold) in the IC50 indicates the development of resistance.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Parental and this compound-resistant multiple myeloma cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for Cereblon (CRBN) Expression

Materials:

  • Parental and this compound-resistant multiple myeloma cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-CRBN

  • Primary antibody: anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Harvest approximately 1-2 x 10^7 cells, wash with cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to compare the expression levels of CRBN between the parental and resistant cell lines. A common finding in acquired IMiD resistance is the downregulation of CRBN expression.[1]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistant Line start Start with Sensitive MM Cell Line ic50_parental Determine Parental IC50 (MTT Assay) start->ic50_parental culture Continuous Culture with Low-Dose this compound (e.g., IC20) ic50_parental->culture monitor Monitor Viability & Proliferation culture->monitor stable Stable Proliferation? monitor->stable increase_dose Increase this compound Concentration increase_dose->culture ic50_resistant Determine Resistant IC50 (MTT Assay) increase_dose->ic50_resistant stable->monitor No stable->increase_dose Yes crbn_analysis Analyze CRBN Expression (Western Blot) ic50_resistant->crbn_analysis pathway_analysis Signaling Pathway Analysis crbn_analysis->pathway_analysis end This compound-Resistant Cell Line Established pathway_analysis->end

Caption: Experimental workflow for generating a this compound-resistant cell line.

This compound Action and Resistance Pathways

G cluster_sensitive This compound-Sensitive Cell cluster_resistant This compound-Resistant Cell This compound This compound crbn_complex CRL4-CRBN E3 Ligase Complex This compound->crbn_complex binds & alters specificity ikaros_aiolos Ikaros (IKZF1) Aiolos (IKZF3) crbn_complex->ikaros_aiolos ubiquitinates degradation Proteasomal Degradation ikaros_aiolos->degradation irf4_myc Downregulation of IRF4 and MYC degradation->irf4_myc leads to apoptosis MM Cell Apoptosis irf4_myc->apoptosis low_crbn Low CRBN Expression or Mutation crbn_complex_r CRL4-CRBN E3 Ligase Complex low_crbn->crbn_complex_r prevents formation/ function ikaros_aiolos_r Ikaros / Aiolos (Stable) crbn_complex_r->ikaros_aiolos_r no degradation proliferation MM Cell Survival & Proliferation ikaros_aiolos_r->proliferation survival_pathways Activation of Survival Pathways (e.g., PI3K/AKT, NF-κB) survival_pathways->proliferation thalidomide_r This compound thalidomide_r->low_crbn ineffective due to

References

Application Notes: In Vivo Xenograft Model for Testing Thalidomide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thalidomide, initially known for its tragic teratogenic effects, has been repurposed as a potent therapeutic agent for various malignancies, most notably multiple myeloma.[1] Its efficacy stems from a multi-faceted mechanism of action that includes immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[2][3][4] this compound and its analogs (IMiDs®) exert their effects primarily by binding to the protein cereblon (CRBN).[5] This interaction with the E3 ubiquitin ligase complex leads to the degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[5][6] Furthermore, this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) and modulates the tumor microenvironment by suppressing angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][7][8]

The in vivo xenograft model is a cornerstone of preclinical cancer research, providing a platform to evaluate the anti-tumor activity of therapeutic compounds in a living organism. This model involves the transplantation of human cancer cells or tissues into immunocompromised mice, which then develop tumors that can be monitored and treated.[9] These application notes provide a detailed framework and standardized protocols for utilizing a subcutaneous xenograft model to assess the efficacy of this compound, focusing on its impact on tumor growth and angiogenesis.

Key Signaling Pathways and Mechanisms of this compound

This compound's anti-cancer effects are mediated through several interconnected pathways. The primary mechanism involves binding to cereblon (CRBN), which redirects an E3 ubiquitin ligase complex to target the transcription factors Ikaros and Aiolos for proteasomal degradation.[5] This is central to its activity in multiple myeloma. Concurrently, this compound exhibits potent anti-angiogenic effects by inhibiting key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[7][10] It also exerts immunomodulatory effects by co-stimulating T-cells and enhancing Natural Killer (NK) cell activity while inhibiting the inflammatory cytokine TNF-α.[4][11]

G cluster_0 This compound Direct Effects cluster_1 Microenvironment Modulation This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds to TNFa TNF-α Production This compound->TNFa Inhibits VEGF VEGF & bFGF Signaling This compound->VEGF Inhibits T_Cells T-Cell Co-stimulation This compound->T_Cells Enhances NK_Cells NK Cell Activity This compound->NK_Cells Enhances IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Targets Proteasome Proteasomal Degradation IKZF1_3->Proteasome Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Proteasome->Myeloma_Cell_Apoptosis Leads to Tumor_Growth Inhibition of Tumor Growth Myeloma_Cell_Apoptosis->Tumor_Growth Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->Tumor_Growth Inhibition of Immune_Response Anti-Tumor Immune Response T_Cells->Immune_Response NK_Cells->Immune_Response Immune_Response->Tumor_Growth

Caption: this compound's multi-modal mechanism of action.

Experimental Protocols

A standardized workflow is critical for reproducible results when evaluating drug efficacy in a xenograft model. The process begins with cell line selection and expansion, followed by implantation into suitable animal models, a defined treatment period, and finally, endpoint analysis.

G A 1. Cell Line Selection & Culture C 3. Cell Preparation & Subcutaneous Implantation A->C B 2. Animal Model Acclimation (e.g., Athymic Nude Mice) B->C D 4. Tumor Growth to Palpable Size (~100-150 mm³) C->D E 5. Randomization into Treatment Groups (Vehicle, this compound) D->E F 6. Drug Administration (Daily IP or Oral) E->F G 7. Bi-weekly Monitoring (Tumor Volume & Body Weight) F->G H 8. Study Endpoint Reached (e.g., 28-42 days or tumor burden limit) G->H I 9. Euthanasia & Tumor Excision H->I J 10. Endpoint Analysis (Tumor Weight, IHC, Western Blot) I->J

Caption: Standard workflow for a this compound xenograft study.
Protocol 1: Cell Culture and Preparation

  • Cell Line Selection: Choose a human cancer cell line appropriate for the study (see Table 1). For example, NGP for neuroblastoma or TMD8 for B-cell lymphoma.[8][12]

  • Culture: Culture cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.[12]

  • Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Counting: Wash cells with sterile PBS, centrifuge, and resuspend in a small volume of serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.

  • Final Preparation: Centrifuge the required number of cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5x10⁷ cells/mL.[12] Keep on ice until injection.

Protocol 2: Subcutaneous Xenograft Implantation
  • Animal Model: Use 6-8 week old immunocompromised mice, such as athymic nude (Nu/Nu) mice, which are commonly used for xenograft studies.[7][12] Allow animals to acclimate for at least one week.

  • Anesthesia: Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).

  • Injection Site Preparation: Shave and sterilize the right flank of the mouse with an alcohol wipe.

  • Implantation: Using a 27-gauge needle and a 1 mL syringe, slowly inject 0.1-0.2 mL of the cell suspension (containing 5-10 million cells) subcutaneously into the prepared flank.[12]

  • Post-injection Monitoring: Monitor the animals until they have fully recovered from anesthesia. Check injection sites for any signs of leakage or adverse reactions.

Protocol 3: this compound Formulation and Administration
  • Formulation: Due to its poor water solubility, this compound must be suspended in a suitable vehicle. A common vehicle is 0.5% sodium carboxyl methyl cellulose (CMC).[7]

  • Preparation: Weigh the required amount of this compound powder for the desired dose (e.g., 200 mg/kg).[7] Prepare the 0.5% CMC solution in sterile water. Add the this compound powder to the vehicle and vortex thoroughly to create a uniform suspension immediately before administration.

  • Administration: Administer the this compound suspension or vehicle control to the mice via intraperitoneal (i.p.) injection or oral gavage.[7][8] Treatment typically begins once tumors reach a predetermined size (e.g., 100-150 mm³) and continues daily for the duration of the study.

Protocol 4: Tumor Growth Monitoring
  • Frequency: Measure tumor dimensions and animal body weight 2-3 times per week.[12]

  • Tumor Measurement: Use digital calipers to measure the longest diameter (a) and the shortest diameter (b) of the tumor.

  • Volume Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (a × b²)/2 .[13]

  • Health Monitoring: Observe animals daily for any signs of toxicity or distress, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

Protocol 5: Endpoint Analysis - Immunohistochemistry (IHC)
  • Tissue Collection: At the study endpoint, euthanize the mice according to institutional guidelines.[12] Carefully excise the tumors, weigh them, and fix one portion in 10% neutral buffered formalin for 24 hours while snap-freezing another portion in liquid nitrogen for molecular analysis.[12]

  • Paraffin Embedding: After fixation, process the tumor tissue and embed it in paraffin.

  • Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks and mount them on charged slides.[7]

  • IHC Staining for Angiogenesis:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with a primary antibody against an endothelial cell marker, such as CD34 or von Willebrand Factor (vWF), to identify blood vessels.[7][14]

    • Apply a suitable secondary antibody and detection system (e.g., HRP-DAB).

    • Counterstain with hematoxylin, dehydrate, and coverslip.

  • Quantification of Microvessel Density (MVD):

    • Scan the entire tumor section at low magnification to identify "hot spots" of neovascularization.

    • At high magnification (e.g., 200x), count the number of stained microvessels in 3-5 of these hot spots.

    • The average vessel count per high-power field represents the MVD.[7]

Data Presentation

Quantitative data should be organized into clear tables to facilitate interpretation and comparison between treatment groups.

Table 1: Recommended Cell Lines and Animal Models

Cancer Type Recommended Cell Line Animal Model Rationale / Reference
Multiple Myeloma RPMI 8226, U266, OPM-2 NOD/SCID Standard models for myeloma studies.[14]
Hepatocellular Carcinoma LCI-D20 Athymic Nude (Nu/Nu) Established model for HCC angiogenesis studies.[7]
Neuroblastoma NGP Athymic Nude (Nu/Nu) Shown to be sensitive to this compound's anti-angiogenic effects.[8]
B-Cell Lymphoma TMD8 Athymic Nude (Nu/Nu) Used in studies of this compound-based PROTACs.[12]
Breast Cancer 4T1 (murine) BALB/c (syngeneic) Allows for study of immunomodulatory effects in an immunocompetent host.[15]

| Non-Small Cell Lung | NCI-H460 (LCC) | Athymic Nude (Nu/Nu) | LCC subtype shown to be growth inhibited by this compound.[16][17] |

Table 2: Sample Dosing and Monitoring Schedule

Study Day Action
Day 0 Subcutaneous implantation of 5 x 10⁶ NGP cells.
Day 7 Tumors palpable. Begin bi-weekly tumor volume and body weight measurements.
Day 10 Average tumor volume reaches ~120 mm³. Randomize mice into two groups (n=8/group).
Day 10-38 Group 1 (Control): Daily i.p. injection of Vehicle (0.5% CMC).
Group 2 (Treatment): Daily i.p. injection of this compound (200 mg/kg).[7]
Day 38 Study endpoint. Euthanize animals, collect final tumor volume and body weight.

| | Excise tumors for final weight measurement, IHC, and Western blot analysis. |

Table 3: Example Summary of Efficacy Results

Treatment Group N Final Tumor Volume (mm³ ± SEM) Final Tumor Weight (g ± SEM) MVD (vessels/HPF ± SEM) % Tumor Growth Inhibition
Vehicle Control 8 1540 ± 185 1.6 ± 0.21 80.0 ± 26.3 -
This compound (200 mg/kg) 8 890 ± 150* 0.9 ± 0.15* 31.1 ± 16.2* 42.2%

*Note: Data are hypothetical examples for illustrative purposes, based on trends observed in published studies.[7] MVD = Microvessel Density; HPF = High-Power Field. p < 0.05 compared to Vehicle Control.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Thalidomide Insolubility in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's insolubility in DMSO for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound, dissolved in DMSO, precipitate when added to my cell culture medium?

This is a common phenomenon known as "crashing out." this compound is poorly soluble in aqueous environments like cell culture media but is soluble in organic solvents such as DMSO.[1][2] When the concentrated DMSO stock solution is introduced into the aqueous medium, the abrupt change in solvent polarity causes the this compound to precipitate out of the solution.[3]

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[3] It is crucial to run a vehicle control with the same final DMSO concentration to distinguish the effects of the compound from those of the solvent.

Q3: Can I heat the this compound/DMSO solution to improve solubility?

Gentle warming can aid in the dissolution of this compound in DMSO. However, excessive heat should be avoided as it may degrade the compound. A Chinese patent suggests that the solubility of this compound in DMSO is significantly influenced by temperature, with temperatures between 80°C and 120°C being used for dissolving crude this compound for purification.[4] For preparing stock solutions for cell culture, gentle warming in a water bath (e.g., 37°C) is more appropriate.

Q4: How stable is this compound in a DMSO stock solution and in cell culture media?

This compound stock solutions in DMSO are relatively stable when stored properly. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Once diluted in aqueous cell culture media at a physiological pH (around 7.4), this compound is known to be unstable and can undergo spontaneous hydrolysis.[7][8] Its half-life under these conditions can be as short as 2 hours, making it crucial to prepare fresh working solutions for each experiment and consider the duration of your assays.[9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound is at a concentration above its solubility limit.- Ensure you are using a sufficient volume of anhydrous, high-purity DMSO.[5]- Try gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.[5]- Prepare a lower concentration stock solution.
Precipitate forms immediately upon adding DMSO stock to cell culture medium. - Rapid change in solvent polarity ("crashing out").- Final concentration exceeds aqueous solubility.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.- Perform a serial dilution of the DMSO stock in pre-warmed medium.
Solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator. - Delayed precipitation due to supersaturation.- Hydrolysis of this compound in the aqueous medium.- Lower the final working concentration of this compound.- Reduce the incubation time of your experiment if possible.- For longer experiments, consider replacing the medium with a freshly prepared this compound solution at regular intervals.
Inconsistent or no biological activity observed. - Degradation of this compound in the stock solution or culture medium.- Inaccurate concentration due to incomplete dissolution or precipitation.- Prepare fresh stock solutions from powder for each experiment.[7]- Visually inspect for any precipitate before adding the working solution to your cells.- Perform a stability test of this compound in your specific cell culture medium under your experimental conditions.[7]
Cell death or unexpected effects in control wells. - DMSO cytotoxicity.- Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).- Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Solubility (mM)Special Conditions
DMSO ~12 mg/mL[1][5]~46.5N/A
DMSO 6.46 mg/mL[10]25N/A
DMSO 150 mg/mL[11]580.87Requires warming to 50°C and sonication. Use fresh, anhydrous DMSO.
Dimethylformamide (DMF) ~12 mg/mL[5]~46.5N/A
1:8 DMSO:PBS (pH 7.2) ~0.11 mg/mL[1]~0.43Prepared by diluting a DMSO stock solution.
Water 45-60 mg/L[12]~0.17-0.23Sparingly soluble.
Ethanol Sparingly soluble[2]N/AN/A
Methanol Sparingly soluble[2]N/AN/A

Molecular Weight of this compound: 258.23 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Bring the this compound powder and DMSO to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh 2.58 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: a. Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. b. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. c. If necessary, sonicate the solution for a few minutes to facilitate dissolution.[5]

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6] b. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5]

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): a. To minimize precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.

  • Final Dilution: a. Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 1 mM intermediate, add 100 µL of the 1 mM solution to 9.9 mL of medium. b. Add the this compound solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is below cytotoxic levels (ideally <0.1%).

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Culture Medium prewarm->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

thalidomide_pathway cluster_neosubstrates Neosubstrates This compound This compound crbn Cereblon (CRBN) This compound->crbn binds crl4 CRL4 E3 Ubiquitin Ligase crbn->crl4 forms complex with ub Ubiquitin crl4->ub recruits ikzf1 Ikaros (IKZF1) ub->ikzf1 ubiquitinates ikzf3 Aiolos (IKZF3) ub->ikzf3 ubiquitinates sall4 SALL4 ub->sall4 ubiquitinates proteasome Proteasome Degraded Proteins Degraded Proteins proteasome->Degraded Proteins ikzf1->proteasome targeted for degradation ikzf3->proteasome targeted for degradation sall4->proteasome targeted for degradation

Caption: this compound's mechanism of action via Cereblon E3 ligase.

References

Technical Support Center: Managing Peripheral Neuropathy in Thalidomide-Treated Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with thalidomide-treated mouse models of peripheral neuropathy.

I. Frequently Asked Questions (FAQs)

Q1: What is the typical phenotype of this compound-induced peripheral neuropathy (TIPN) in mice?

A1: Based on clinical observations in humans and findings in rodent models, TIPN is primarily a sensory-motor, length-dependent axonal polyneuropathy.[1][2] In mice, this can manifest as:

  • Mechanical allodynia: Increased sensitivity to touch, measured by a decreased withdrawal threshold to von Frey filaments.[3]

  • Cold allodynia: Increased sensitivity to cold stimuli.[3]

  • Motor coordination deficits: Impaired balance and coordination, which can be assessed using the rotarod test.

  • Histological changes: A reduction in intraepidermal nerve fiber density (IENFD) in the paw skin and evidence of axonal degeneration in peripheral nerves.

Q2: Which mouse strain is best for studying TIPN?

A2: There is no single "best" strain, as different strains can exhibit varying sensitivities to neurotoxic agents.[4] C57BL/6J is a commonly used background strain in many behavioral and neurological studies.[3] However, it's crucial to consider that some studies have reported resistance to certain neuropathic effects in C57BL/6 mice with specific chemotherapeutic agents.[4] BALB/c mice have been shown to be more sensitive in some models of chemotherapy-induced peripheral neuropathy (CIPN).[4] It is recommended to perform pilot studies to determine the optimal strain for your specific experimental goals. Of note, most rats and mice are relatively insensitive to the teratogenic effects of this compound, which are well-documented in humans, rabbits, and chickens.[5][6]

Q3: What is a typical dose and administration route for inducing neuropathy with this compound in mice?

A3: Dosing can vary significantly between studies. A single intraperitoneal (i.p.) injection of this compound at doses ranging from 10-100 mg/kg has been shown to induce mechanical and cold hypersensitivity in C57BL/6J mice.[3] Another study in Swiss mice used a daily oral gavage of 10 mg/kg for 15 days to reverse nerve crush-induced hyperalgesia, demonstrating this compound's complex effects.[7] It is advisable to conduct a dose-response study to determine the optimal dose for achieving a consistent neuropathic phenotype without causing excessive systemic toxicity in your chosen mouse strain.

Q4: How can I differentiate between motor deficits due to neuropathy and sedation, a known side effect of this compound?

A4: This is a critical consideration. This compound is known to have sedative effects.[8][9] To distinguish between sedation and neuropathy-induced motor impairment:

  • Timing of behavioral testing: Conduct tests before the peak sedative effect of the drug, if possible, or at a consistent time point after administration.

  • Control groups: Include a vehicle-treated control group to assess baseline motor performance.

  • Multiple tests: Use a battery of tests. For example, a mouse may perform poorly on the rotarod due to sedation, but still exhibit a normal grip strength. A comprehensive assessment should include tests of sensory function (von Frey) which are less likely to be affected by mild sedation.

  • Dose-response: Assess if lower doses of this compound that still produce sensory neuropathy have a less pronounced effect on motor performance.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in von Frey test results 1. Improper habituation of mice. 2. Inconsistent application of filaments. 3. Experimenter bias. 4. Stress in the animals.1. Ensure adequate acclimatization to the testing apparatus and room. 2. Practice consistent filament application to the plantar surface of the paw. 3. Blind the experimenter to the treatment groups. 4. Minimize noise and disturbances in the testing environment.
Mice fall off the rotarod immediately 1. Sedative effects of this compound. 2. Severe motor neuropathy. 3. Lack of training.1. Adjust the timing of the test relative to drug administration. 2. Assess the severity of neuropathy through other means (e.g., grip strength, nerve conduction velocity). 3. Ensure all mice receive adequate training on the rotarod before the baseline measurement.
No significant difference in IENFD between treated and control groups 1. Insufficient dose or duration of this compound treatment. 2. Insensitive mouse strain. 3. Technical issues with tissue processing or staining.1. Increase the dose or duration of treatment, based on pilot studies. 2. Consider using a different mouse strain known to be more susceptible to CIPN. 3. Review and optimize the fixation, cryoprotection, sectioning, and immunostaining protocols.
Conflicting results between behavioral and histological data 1. Behavioral tests may reflect functional changes that precede overt nerve degeneration. 2. The chosen histological endpoint may not correlate directly with the behavioral phenotype.1. Consider the time course of neuropathy development; functional deficits often appear before structural changes. 2. Use multiple histological measures (e.g., nerve fiber diameter, myelin sheath thickness) in addition to IENFD.

III. Data Presentation

Table 1: this compound Dose-Response on Peripheral Neuropathy in Human Studies

Daily DoseIncidence of Peripheral NeuropathyStudy PopulationReference
25 mg4.6%Ankylosing Spondylitis Patients[10]
50 mg8.5%Ankylosing Spondylitis Patients[10]
75 mg17.1%Ankylosing Spondylitis Patients[10]
100 mg21.7%Ankylosing Spondylitis Patients[10]

Note: Data from mouse models is still emerging and shows variability. The table above, from human studies, provides a reference for the dose-dependent nature of TIPN.

Table 2: this compound Effects on Behavioral Endpoints in C57BL/6J Mice

Dose (i.p.)EndpointObservationReference
1, 10, 50, 100 mg/kgMechanical AllodyniaDose-dependent decrease in paw withdrawal threshold[3]
1, 10, 50, 100 mg/kgCold AllodyniaDose-dependent increase in sensitivity to cold[3]
30 mg/kgBehavioral AbnormalitiesIncreased immobility in tail-suspension test[11]

IV. Experimental Protocols

A. Von Frey Test for Mechanical Allodynia
  • Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor for at least 30-60 minutes before testing to allow for acclimatization.

  • Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Scoring: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Up-Down Method: Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • Threshold Calculation: The 50% withdrawal threshold can be calculated using the up-down method.

B. Rotarod Test for Motor Coordination
  • Apparatus: Use a commercially available rotarod apparatus for mice.

  • Training: Place mice on the rotating rod at a low speed (e.g., 4 rpm) for a set period (e.g., 60 seconds) for 2-3 trials per day for 2 consecutive days before baseline measurement.

  • Testing: On the test day, place the mice on the rod as it accelerates from a low to a high speed (e.g., 4 to 40 rpm) over a set time (e.g., 5 minutes).

  • Data Collection: Record the latency to fall from the rod.

C. Intraepidermal Nerve Fiber Density (IENFD) Analysis
  • Tissue Collection: Euthanize the mouse and collect a skin biopsy from the plantar surface of the hind paw.

  • Fixation and Cryoprotection: Fix the tissue in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution.

  • Sectioning: Cut 20-50 µm thick sections using a cryostat.

  • Immunostaining: Stain the sections with an antibody against a pan-neuronal marker, such as PGP9.5.

  • Quantification: Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length.

V. Visualizations

A. Signaling Pathways

thalidomide_neuropathy_pathway This compound This compound tnf_alpha TNF-α Inhibition This compound->tnf_alpha nf_kb NF-κB Inhibition This compound->nf_kb oxidative_stress Oxidative Stress This compound->oxidative_stress neuronal_apoptosis Neuronal Apoptosis tnf_alpha->neuronal_apoptosis leads to nf_kb->neuronal_apoptosis leads to trpa1_trpv4 TRPA1/TRPV4 Activation oxidative_stress->trpa1_trpv4 peripheral_neuropathy Peripheral Neuropathy trpa1_trpv4->peripheral_neuropathy contributes to neuronal_apoptosis->peripheral_neuropathy results in

Caption: Key signaling pathways in this compound-induced peripheral neuropathy.

B. Experimental Workflow

experimental_workflow animal_model This compound-Treated Mouse Model (Specify strain, dose, route) behavioral_testing Behavioral Testing (von Frey, Rotarod) animal_model->behavioral_testing electrophysiology Electrophysiology (Nerve Conduction Velocity) animal_model->electrophysiology histology Histological Analysis (IENFD) animal_model->histology data_analysis Data Analysis & Interpretation behavioral_testing->data_analysis electrophysiology->data_analysis histology->data_analysis

Caption: Experimental workflow for assessing this compound-induced neuropathy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Thalidomide Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during thalidomide proliferation assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing significant variability in proliferation inhibition between experiments, even with the same cell line and this compound concentration?

A1: Inconsistent results in this compound proliferation assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell Seeding Density: The initial number of cells plated can significantly impact the outcome.

    • Troubleshooting: Ensure a consistent cell seeding density is used for all experiments. A typical density for a 96-well plate is between 5,000 and 10,000 cells per well.[1] Perform initial optimization experiments to determine the ideal seeding density for your specific cell line that allows for logarithmic growth throughout the assay period.

  • Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond differently to treatment.

    • Troubleshooting: Use cells that are in a consistent and healthy growth phase. Avoid using cells that are over-confluent. Keep track of the passage number and use cells within a defined low-passage range for all experiments.

  • This compound Stock Solution: Improperly prepared or stored this compound stock solutions can lead to variations in the final concentration.

    • Troubleshooting: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[2]

  • Incubation Time: The inhibitory effect of this compound is often time-dependent.[2][3]

    • Troubleshooting: Maintain a consistent incubation time for all experiments. Typical incubation times range from 24 to 72 hours.[2][3] If you are not seeing a significant effect, consider extending the incubation period.

Q2: My results show a very weak or no inhibitory effect of this compound on cell proliferation. What could be the reason?

A2: Several factors can contribute to a lack of response to this compound:

  • Cell Line Specificity: The anti-proliferative effect of this compound is highly dependent on the cell line being used.[2] Some cell lines may be inherently resistant to this compound's effects. For instance, the sensitivity of pancreatic cancer cells to this compound has been linked to the expression of CD133.[2]

    • Troubleshooting: Research the specific cell line you are using to see if there is published data on its sensitivity to this compound. Consider testing a range of cell lines known to be sensitive or resistant as positive and negative controls, respectively.

  • This compound Concentration: The concentration of this compound may be too low to elicit a response.

    • Troubleshooting: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.[1][2]

  • Assay Type: The type of proliferation assay used can influence the results. Metabolic assays like MTT or CCK-8 measure mitochondrial activity, which may not always directly correlate with cell number.[4]

    • Troubleshooting: Consider using a direct cell counting method or a DNA quantification assay (e.g., CyQuant) to confirm the results from metabolic assays.[4]

Q3: I am observing a dose-dependent effect, but the IC50 value is much higher than what is reported in the literature. Why might this be?

A3: A higher-than-expected IC50 value can be due to:

  • Serum Concentration in Media: Components in the fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.

    • Troubleshooting: Use a consistent and, if possible, lower concentration of FBS in your culture medium during the this compound treatment. Be aware that reducing serum levels can also affect cell proliferation.

  • Assay Duration: Shorter incubation times may not be sufficient to observe the full inhibitory effect of this compound, leading to a higher apparent IC50.

    • Troubleshooting: Consider increasing the duration of this compound exposure (e.g., from 24h to 48h or 72h) to allow for the drug's mechanism of action to take full effect.[2][3]

Quantitative Data Summary

The following tables summarize the dose- and time-dependent inhibitory effects of this compound on the proliferation of different cancer cell lines as reported in the literature.

Table 1: Inhibition of Pancreatic Cancer Cell Proliferation by this compound [2]

Cell LineThis compound Conc. (µmol/l)Incubation Time (h)% Inhibition of Cell Growth
Capan-26.25 - 100244 - 14
487 - 19
7214.8 - 20
SW19906.25 - 1002413 - 36
4816 - 40
7223 - 47

Table 2: IC50 Values of this compound in Osteosarcoma Cell Lines [3]

Cell LineIncubation Time (h)IC50 (µg/ml)
MG-6348151.05 ± 8.09
7294.76 ± 10.52

Experimental Protocols

MTT Assay for Cell Proliferation [1][2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 µM to 100 µM.[1] Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Add 100 µL of the diluted this compound solutions or controls to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

This compound's Mechanism of Action

Thalidomide_Mechanism cluster_0 This compound Binding and Neosubstrate Degradation cluster_1 Downstream Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN binds to CRL4 CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->CRL4 recruits Neosubstrates Ikaros (IKZF1) Aiolos (IKZF3) SALL4 CRL4->Neosubstrates targets Ubiquitination Ubiquitination Neosubstrates->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Inhibition Inhibition of Proliferation Proteasome->Inhibition AntiAngiogenesis Anti-Angiogenesis (↓VEGF) Proteasome->AntiAngiogenesis Immunomodulation Immunomodulation (↓TNF-α, ↓NF-κB) Proteasome->Immunomodulation

Caption: this compound's mechanism of action.

Experimental Workflow for a this compound Proliferation Assay

Proliferation_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add Proliferation Assay Reagent (e.g., MTT, CCK-8) incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 read Read Absorbance/ Fluorescence incubate3->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: Workflow for a this compound proliferation assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results q1 Is cell seeding density consistent? start->q1 a1 Standardize cell counting and seeding protocol. q1->a1 No q2 Are cells healthy and low passage? q1->q2 Yes a1->q2 a2 Use cells in logarithmic growth phase and within a defined passage range. q2->a2 No q3 Is this compound stock prepared and stored correctly? q2->q3 Yes a2->q3 a3 Prepare fresh stock, aliquot, and store at -80°C. Maintain consistent DMSO concentration. q3->a3 No q4 Is the incubation time consistent and sufficient? q3->q4 Yes a3->q4 a4 Standardize incubation time. Consider a time-course experiment. q4->a4 No end Consistent Results q4->end Yes a4->end

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Thalidomide Dosage for In Vivo Anti-Tumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Thalidomide dosage for in vivo anti-tumor studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo anti-tumor studies in mice?

A1: The optimal starting dose of this compound can vary significantly depending on the tumor model, mouse strain, and experimental endpoint. Based on published studies, a common starting dose range for oral administration is 50-200 mg/kg daily.[1][2] Intraperitoneal administration has also been used, with doses around 100-200 mg/kg daily showing anti-angiogenic effects in some models.[1][3] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: What is the primary mechanism of this compound's anti-tumor activity?

A2: this compound exhibits multi-faceted anti-tumor properties. Its primary mechanisms include anti-angiogenesis, immunomodulation, and direct anti-proliferative effects on tumor cells.[4][5] this compound can inhibit the formation of new blood vessels (angiogenesis) by downregulating key factors like Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2.[6][7] It also modulates the immune system by inhibiting Tumor Necrosis Factor-alpha (TNF-α) production and enhancing the activity of T cells and Natural Killer (NK) cells.[2][5][8] The binding of this compound to the protein Cereblon (CRBN) is now understood to be a key event initiating its anti-cancer and teratogenic effects.[4][9]

Q3: Are there significant species-specific differences in this compound's effects?

A3: Yes, there are substantial interspecies differences in the pharmacokinetics and biological effects of this compound.[10][11] Rodents, for instance, are known to be more resistant to the teratogenic effects of this compound compared to rabbits and humans.[9][12][13] These differences are partly attributed to variations in metabolism and pharmacokinetics.[11] The elimination half-life of this compound is significantly shorter in mice (around 0.5 hours) compared to humans (around 7.3 hours).[11] Therefore, direct extrapolation of dosages and expected outcomes from animal models to humans is not straightforward.

Q4: How should I prepare and administer this compound for in vivo studies?

A4: Due to its poor water solubility, this compound is typically prepared as a suspension for oral or intraperitoneal administration.[1][7] A common vehicle is 0.5% sodium carboxymethyl cellulose (CMC) in water.[1] For oral administration, daily gavage is a standard method.[14] Intraperitoneal injection is another route used in several studies.[1][2][3] It is essential to ensure a uniform suspension before each administration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant anti-tumor effect observed. - Sub-optimal dosage.- Inappropriate administration route for the model.- Tumor model is resistant to this compound's mechanism of action.- Insufficient treatment duration.- Species-specific differences in metabolism.[11]- Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD) and optimal effective dose.- Consider switching from oral to intraperitoneal administration, which has shown efficacy in some models where oral administration failed.[1]- Evaluate the expression of key targets like Cereblon (CRBN) in your tumor model.- Extend the treatment period, monitoring for tumor growth and any signs of toxicity.- Acknowledge the rapid metabolism in mice and consider a more frequent dosing schedule if feasible.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). - Dosage is too high.- Vehicle-related toxicity.- Cumulative toxicity with prolonged treatment.- Reduce the dosage or the frequency of administration.- Include a vehicle-only control group to rule out any adverse effects from the suspension vehicle.- Implement intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery.
Inconsistent results between experiments. - Inconsistent drug preparation and administration.- Variation in tumor implantation and growth.- Animal health and welfare issues.- Standardize the protocol for preparing the this compound suspension to ensure consistent concentration.- Ensure precise and consistent administration techniques (e.g., gavage volume and placement).- Standardize the number of tumor cells injected and the site of implantation.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment.

Quantitative Data Summary

Table 1: Summary of this compound Dosage and Efficacy in Preclinical In Vivo Models

Animal Model Tumor Type Dosage Administration Route Observed Anti-Tumor/Anti-Angiogenic Effects Reference
Nude MiceHuman Hepatocellular Carcinoma200 mg/kg/dayIntraperitonealSignificant inhibition of angiogenesis (reduced MVD and VEGF mRNA) and metastasis. No significant effect on primary tumor size.[1]
Nude MiceHuman Neuroblastoma Xenograft100 mg/kg/doseIntraperitonealSuppressed angiogenesis (reduced microvessel density) and induced apoptosis of endothelial cells. No significant alteration in tumor growth.[3]
C3H/HeJ MiceOsteosarcoma (for bone cancer pain model)50 mg/kg/dayIntraperitonealAttenuated bone cancer-evoked mechanical allodynia and thermal hyperalgesia.[2]
Nude MiceCMT93 (Murine Rectal Carcinoma)10 or 50 mg/kg/dayIntraperitonealSignificantly reduced tumor growth rates.[15]
BALB/c and C57BL MiceB16-F10 Melanoma, CT-26 Colon Carcinoma0.3 - 1.0 mg/mouse/dayOral GavageNo significant growth retardation or inhibition of angiogenesis.[14]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Anti-Tumor Efficacy Study
  • Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID) for human tumor xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a standardized number of tumor cells (e.g., 1x10^6 to 5x10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Preparation: Prepare this compound as a suspension in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC).[1] Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Dosing and Administration:

    • Dose-Finding Phase (Pilot Study): Administer a range of doses (e.g., 50, 100, 200 mg/kg) to small groups of animals to determine the maximum tolerated dose (MTD) and a preliminary effective dose.

    • Efficacy Study: Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). Administer the drug daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 21-30 days).[1]

  • Endpoint Analysis:

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure final tumor weight and volume.

    • Perform histological and immunohistochemical analysis on tumor tissues to assess for necrosis, apoptosis (e.g., TUNEL staining), and microvessel density (e.g., CD31 staining).[1][3]

    • Analyze relevant biomarkers in tumor tissue or plasma (e.g., VEGF, TNF-α).[1][7]

Visualizations

Thalidomide_Mechanism_of_Action This compound This compound CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex This compound->CRBN Binds to T_Cells T-Cells This compound->T_Cells Co-stimulates Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits TNFa TNF-α Production This compound->TNFa Inhibits IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1_3 Targets for Ubiquitination & Degradation cMyc_IRF4 c-Myc & IRF4 (Myeloma Survival Factors) IKZF1_3->cMyc_IRF4 Represses IL2 IL-2 Production T_Cells->IL2 Increases VEGF_bFGF VEGF, bFGF Angiogenesis->VEGF_bFGF Mediated by

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_Phase1 Pre-Treatment cluster_Phase2 Treatment cluster_Phase3 Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth (to ~100mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Drug_Admin Daily this compound Administration Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Animal Weight Drug_Admin->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight/Volume, IHC, Biomarkers Euthanasia->Analysis

Caption: Workflow for an in vivo this compound efficacy study.

Troubleshooting_Logic Start No Anti-Tumor Effect Check_Dose Is Dose Optimal? Start->Check_Dose Check_Route Is Admin Route Appropriate? Check_Dose->Check_Route Yes Increase_Dose Perform Dose Escalation Study Check_Dose->Increase_Dose No Check_Model Is Tumor Model Sensitive? Check_Route->Check_Model Yes Switch_Route Try IP vs Oral Administration Check_Route->Switch_Route No Evaluate_Model Assess CRBN Expression or Choose New Model Check_Model->Evaluate_Model No Success Efficacy Achieved Increase_Dose->Success Switch_Route->Success Evaluate_Model->Success

References

Technical Support Center: Mitigating Off-Target Effects of Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with thalidomide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with this compound analogs?

A1: The most well-known off-target effect of this compound is teratogenicity, leading to severe birth defects.[1][2] Other significant off-target effects stem from the mechanism of action of this compound and its analogs (IMiDs and CELMoDs) as "molecular glues." These compounds recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific proteins.[3][4][5][6] While this is effective for targeting cancer-related proteins like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, it can also lead to the degradation of unintended "neo-substrates."[3][4][5][7][8] A critical off-target neo-substrate linked to teratogenicity is SALL4.[4][9][10] Additionally, degradation of other zinc finger proteins is a potential off-target effect that requires careful monitoring.[7][8] Some analogs may also exhibit Cereblon-independent off-target effects.[11]

Q2: How can we rationally design this compound analogs with reduced off-target effects?

A2: Rational drug design is a key strategy to enhance target specificity and minimize off-target effects.[12][13] This involves modifying the chemical structure of the this compound analog to optimize its interaction with CRBN and the intended target protein while minimizing interactions that lead to the recruitment and degradation of off-target proteins. For instance, modifications to the phthalimide ring can influence neo-substrate binding and degradation profiles.[14][15] Computational and structural biology tools can be employed to predict these interactions and guide the design of more selective molecules.[13] The goal is to create analogs that form a stable and productive ternary complex (Target Protein-Analog-CRBN) for the desired target, while forming less stable or non-productive complexes with off-target proteins.[7]

Q3: What experimental approaches can be used to identify and validate off-target effects of our this compound analog?

A3: A multi-pronged approach is recommended to identify and validate off-target effects.

  • Global Proteomics: Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for a comprehensive, proteome-wide view of protein abundance changes following treatment with a this compound analog.[7][16][17][18] This allows for the simultaneous identification of on-target efficacy and potential off-target liabilities.

  • Targeted Proteomics: This mass spectrometry-based method focuses on quantifying a pre-selected list of potential off-target proteins with high sensitivity and specificity.[17]

  • Western Blotting: This is a standard and accessible method to validate the degradation of specific on-target and potential off-target proteins identified through proteomics.[17]

  • Cellular Thermal Shift Assay (CETSA): This assay measures changes in the thermal stability of proteins upon ligand binding, which can confirm direct target engagement in a cellular context and help distinguish direct from indirect effects.[17]

  • Transcriptomics (e.g., RNA-seq): Measuring changes in mRNA levels can help differentiate between protein degradation and transcriptional regulation, providing further insight into the mechanism of observed protein level changes.[17]

Troubleshooting Guides

Issue 1: High levels of off-target protein degradation observed in our proteomics screen.

Possible Cause Troubleshooting Step
Poor selectivity of the analog Synthesize and screen a library of analogs with modifications to the linker and phthalimide ring to improve specificity.
High compound concentration Perform a dose-response experiment to determine the lowest effective concentration that maintains on-target activity while minimizing off-target degradation.
"Promiscuous" ternary complex formation Utilize biophysical assays (e.g., TR-FRET, AlphaScreen, SPR) to measure the stability of the ternary complexes formed with both on-target and off-target proteins.[19][20] This can guide further structural modifications.

Issue 2: Our lead this compound analog shows potential teratogenic liabilities in preliminary screens.

Possible Cause Troubleshooting Step
Degradation of SALL4 Perform targeted proteomics or Western blotting specifically for SALL4 to confirm its degradation at therapeutic concentrations.
CRBN-dependent teratogenic pathway activation If SALL4 degradation is confirmed, prioritize analogs from your library that do not induce its degradation. Structural modifications can uncouple the desired anti-cancer effects from teratogenicity.
Inappropriate animal model Be aware that rodents are resistant to this compound-induced limb deformities.[21][2] Consider using alternative models like zebrafish or non-human primates for more relevant teratogenicity assessment.

Issue 3: Difficulty in confirming direct engagement of an identified off-target protein.

Possible Cause Troubleshooting Step
Indirect effect of on-target degradation Use CETSA to determine if the analog directly binds to and stabilizes the off-target protein in cells.[17]
Transcriptional downregulation Perform RNA-seq or qRT-PCR to measure the mRNA levels of the off-target protein. A decrease in mRNA would suggest a transcriptional effect rather than direct degradation.[17]
Lack of a suitable antibody for Western blotting Employ a targeted proteomics method like Parallel Reaction Monitoring (PRM) for sensitive and specific quantification of the off-target protein without relying on antibodies.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry with isobaric labeling (e.g., TMT).[7][17]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to approximately 70-80% confluency.

    • Treat cells with the this compound analog at a predetermined optimal concentration and include a vehicle control (e.g., DMSO). Use at least three biological replicates per condition.

    • Incubate for a time course (e.g., 6, 12, 24 hours) to capture both early and late effects.

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling:

    • Label the peptide samples from each condition and replicate with a different isobaric tag (e.g., TMTpro™ reagents).

    • Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the analog-treated samples compared to the vehicle controls.

Protocol 2: Western Blotting for Validation of Off-Target Degradation

This protocol is a standard method to quantify the reduction in specific protein levels following analog treatment.[17]

  • Cell Culture and Lysis:

    • Seed cells and treat with the this compound analog and vehicle control as in the proteomics experiment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the potential off-target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

Table 1: Illustrative Proteomics Data for a this compound Analog

Protein NameGene SymbolLog2 Fold Change (Analog vs. Vehicle)p-valueOn-Target/Off-Target
IkarosIKZF1-2.5<0.001On-Target
AiolosIKZF3-2.8<0.001On-Target
Spalt-like transcription factor 4SALL4-1.8<0.01Potential Teratogenic Off-Target
Zinc finger protein 91ZFP91-1.2<0.05Potential Off-Target
Casein kinase 1αCSNK1A1-0.10.85Not Significant
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH0.050.92Housekeeping Control

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Mechanism of Action and Off-Target Effects of this compound Analogs cluster_0 Therapeutic Effect (On-Target) cluster_1 Adverse Effect (Off-Target) Thalidomide_Analog This compound Analog Ternary_Complex_On Ternary Complex (Target-Analog-CRBN) Thalidomide_Analog->Ternary_Complex_On CRBN CRBN CRBN->Ternary_Complex_On Target_Protein Target Protein (e.g., IKZF1/3) Target_Protein->Ternary_Complex_On Ubiquitination_On Ubiquitination Ternary_Complex_On->Ubiquitination_On Proteasome_On Proteasome Ubiquitination_On->Proteasome_On Degradation_On Target Protein Degradation Proteasome_On->Degradation_On Anti_Cancer_Effect Anti-Cancer Effect Degradation_On->Anti_Cancer_Effect Thalidomide_Analog_Off This compound Analog Ternary_Complex_Off Ternary Complex (Off-Target-Analog-CRBN) Thalidomide_Analog_Off->Ternary_Complex_Off CRBN_Off CRBN CRBN_Off->Ternary_Complex_Off Off_Target_Protein Off-Target Protein (e.g., SALL4, ZNFs) Off_Target_Protein->Ternary_Complex_Off Ubiquitination_Off Ubiquitination Ternary_Complex_Off->Ubiquitination_Off Proteasome_Off Proteasome Ubiquitination_Off->Proteasome_Off Degradation_Off Off-Target Protein Degradation Proteasome_Off->Degradation_Off Side_Effects Side Effects (e.g., Teratogenicity) Degradation_Off->Side_Effects

Caption: On- and off-target mechanisms of this compound analogs.

Experimental Workflow for Off-Target Identification and Validation Start Start: Treat Cells with This compound Analog Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Identify_Hits Identify Potential Off-Target Hits (Downregulated Proteins) Proteomics->Identify_Hits Validate_Degradation Validate Degradation Identify_Hits->Validate_Degradation Western_Blot Western Blot Validate_Degradation->Western_Blot Yes Targeted_Proteomics Targeted Proteomics (PRM) Validate_Degradation->Targeted_Proteomics Yes No_Degradation No Degradation (False Positive) Validate_Degradation->No_Degradation No Confirm_Direct_Binding Confirm Direct Binding Western_Blot->Confirm_Direct_Binding Targeted_Proteomics->Confirm_Direct_Binding CETSA Cellular Thermal Shift Assay (CETSA) Confirm_Direct_Binding->CETSA Check Transcriptomics Differentiate Mechanism: Transcriptomics (RNA-seq) CETSA->Transcriptomics Direct Binding Confirmed Indirect_Effect Indirect or Transcriptional Effect CETSA->Indirect_Effect No Direct Binding Conclusion Conclusion: Confirmed Off-Target Transcriptomics->Conclusion

Caption: Workflow for off-target identification and validation.

References

addressing batch-to-batch variability of Thalidomide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Thalidomide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability with this compound?

A1: Batch-to-batch variability in this compound experiments can stem from several factors related to the compound's chemical nature and handling:

  • Chiral Instability: this compound is a chiral molecule existing as two enantiomers, (R)- and (S)-Thalidomide. The (S)-enantiomer is primarily associated with the drug's notorious teratogenic effects, while the (R)-enantiomer is responsible for its sedative effects.[1][2] The two forms can interconvert in vivo through a process called racemization, meaning that administering a pure form of one enantiomer will still result in the presence of the other.[3]

  • Differential Solubility: The racemic mixture of this compound has lower aqueous solubility compared to the individual pure enantiomers.[3] This can lead to a phenomenon called "self-disproportionation of enantiomers" (SDE), where the less soluble racemic form may precipitate out of solution, thereby enriching the solution with the more soluble enantiomer. This can significantly alter the effective concentration and enantiomeric ratio in your experiment.[3]

  • Purity and Impurities: The presence of impurities or degradation products from synthesis or improper storage can lead to inconsistent results.[4] this compound can undergo nonenzymatic hydrolytic cleavage, yielding multiple degradation products that may have different biological activities or interfere with assays.[5]

  • Metabolic Activation: In some experimental systems, this compound may require metabolic activation by cytochrome P450 enzymes to exert its effects, particularly its anti-angiogenic properties.[5][6] Variability in the metabolic capacity of cell lines or animal models can therefore contribute to inconsistent outcomes.

Q2: How can I assess the quality and consistency of my this compound batches?

A2: A systematic quality control (QC) process is crucial. We recommend a multi-step approach to qualify each new batch of this compound before use in critical experiments.

  • Chemical Analysis: Confirm the identity, purity, and enantiomeric ratio of the this compound batch using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[4][7]

  • Solubility and Stability Assessment: Characterize the solubility of the batch in your specific experimental media. Be aware that this compound can degrade in aqueous solutions.[8] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Using phosphoric acid in sample preparation can inhibit hydrolysis.[7]

  • Bioactivity Confirmation: Perform a standardized bioactivity assay to ensure the batch has the expected biological effect. A Cereblon (CRBN) binding assay is the most direct method to confirm the compound engages with its primary target.[9][10]

Below is a logical workflow for qualifying a new batch of this compound.

G cluster_0 Phase 1: Chemical Verification cluster_1 Phase 2: Bioactivity Confirmation cluster_2 Phase 3: Decision start Receive New this compound Batch hplc Purity & Identity Check (HPLC) start->hplc chiral_hplc Enantiomeric Ratio Analysis (Chiral HPLC) hplc->chiral_hplc spec Compare to Certificate of Analysis chiral_hplc->spec crbn_assay Cereblon (CRBN) Binding Assay spec->crbn_assay If Chemical Specs Pass pass_fail Batch Meets Specs? spec->pass_fail Purity & Ratio OK? functional_assay Functional Assay (e.g., Cytotoxicity, Angiogenesis) crbn_assay->functional_assay compare Compare IC50/EC50 to Historical Data functional_assay->compare compare->pass_fail Bioactivity OK? approve Approve for Experimental Use pass_fail->approve Yes reject Reject Batch & Contact Supplier pass_fail->reject No

Caption: Workflow for qualifying a new this compound batch.

Q3: My results with this compound are inconsistent. What are the common experimental pitfalls?

A3: Inconsistent results can often be traced to specific experimental parameters. Consider the following:

  • Solution Preparation: this compound has poor aqueous solubility and is prone to degradation. Always prepare fresh stock solutions in a suitable solvent like DMSO and dilute into aqueous media immediately before use. Avoid storing diluted aqueous solutions.[8]

  • Vehicle Controls: Ensure your vehicle control (e.g., DMSO) is at the exact same final concentration across all experimental conditions, as the solvent itself can have biological effects.

  • Cell Line Authentication: Regularly authenticate your cell lines. Genetic drift or misidentification can lead to changes in sensitivity to this compound.

  • Assay-Specific Issues: Different assays have unique sensitivities. For example, anti-angiogenesis assays may depend on the metabolic activity of the cells, which can vary with cell passage number and culture conditions.[6]

Troubleshooting Guides for Key Experiments

Cereblon (CRBN) Binding Assays

Issue: High variability or no signal in a competitive CRBN binding assay (e.g., FP, TR-FRET).

Potential Cause Troubleshooting Step
Degraded this compound Use a freshly prepared solution from a validated powder stock for each experiment.
Inactive CRBN Protein Verify the quality and activity of the recombinant CRBN protein. If possible, test with a known high-affinity binder like Pomalidomide as a positive control.[10]
Incorrect Buffer/Assay Conditions Ensure the assay buffer composition (pH, salt concentration) is optimal for the protein-ligand interaction. Check that the final DMSO concentration is low and consistent across wells.
Tracer/Probe Concentration Optimize the concentration of the fluorescently labeled tracer. Too high a concentration can mask competitive binding.
Anti-Angiogenesis Assays (e.g., Tube Formation)

Issue: Inconsistent inhibition of tube formation by endothelial cells.

Potential Cause Troubleshooting Step
Matrix Variability Ensure the matrix (e.g., Matrigel, Collagen I) is from the same lot, properly thawed, and plated at a consistent thickness.[11]
Cell Seeding Density Optimize and strictly control the cell seeding density. Both sparse and overly confluent cultures can result in poor or variable tube formation.
Metabolic Inconsistency Some studies suggest this compound's anti-angiogenic effects require metabolic activation.[6] Ensure cells are healthy and within a consistent passage number range to maintain metabolic function.
Assay Incubation Time Optimize the incubation time. Prematurely ending the assay may not allow for full tube formation, while excessively long incubation can lead to cell overgrowth and network degradation.[11]

Quantitative Data Summary

The binding affinity of this compound and its analogs to its primary target, Cereblon (CRBN), is a critical parameter for assessing bioactivity. Different assay formats can yield different absolute values, but the relative potencies should be consistent.

Table 1: Reported Binding Affinities of IMiDs to Cereblon (CRBN)

Compound Assay Type Kd / IC50 Reference
This compound TR-FRET Ki = 4.4 µM [12]
This compound FP IC50 = 404.6 nM [13]
Lenalidomide FP IC50 = 296.9 nM [13]
Pomalidomide FP IC50 = 264.8 nM [13]

| Pomalidomide | TR-FRET | IC50 = 6.4 nM |[13] |

Note: IC50 and Kd/Ki values are context-dependent and can vary significantly based on the specific assay conditions, protein constructs, and labeled ligands used.

This compound's Mechanism of Action

This compound exerts its biological effects by binding to the protein Cereblon (CRBN). CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). The binding of this compound alters the substrate specificity of this complex, causing it to recognize and target specific proteins, known as "neosubstrates," for ubiquitination and subsequent degradation by the proteasome.[9][14] This targeted protein degradation is responsible for both the therapeutic effects and the teratogenicity of this compound.[14][15]

G cluster_0 CRL4 E3 Ligase Complex CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 DDB1->CRBN CUL4 Cullin-4 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 This compound This compound This compound->CRBN binds Neosubstrate Neosubstrate (e.g., SALL4, IKZF1/3) Neosubstrate->CRBN recruited to complex Proteasome Proteasome Neosubstrate->Proteasome targeted Ub Ubiquitin Ub->Neosubstrate ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: this compound-induced protein degradation pathway via CRL4CRBN.

Experimental Protocols

Protocol: Competitive Cereblon Binding Assay (Fluorescence Polarization)

This protocol is a generalized method for assessing the binding of a test compound (e.g., a new batch of this compound) to CRBN by measuring its ability to displace a fluorescently labeled ligand.[9][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT). Degas thoroughly.

    • CRBN Solution: Dilute purified recombinant CRBN protein to the desired final concentration (e.g., 100 nM) in assay buffer.

    • Fluorescent Tracer Solution: Dilute a fluorescently labeled this compound analog (e.g., Cy5-Thalidomide) to its final concentration (e.g., 20 nM) in assay buffer.

    • Test Compound Dilutions: Perform a serial dilution of the this compound batch in 100% DMSO, followed by a dilution into assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant in all wells (e.g., <1%).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilutions to the wells of a black, low-volume microtiter plate. Include wells for "no competitor" (assay buffer with DMSO) and "positive control" (a known CRBN binder like Pomalidomide).

    • Add 10 µL of the CRBN protein solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for protein-compound binding.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization (FP) using a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal (in millipolarization units, mP) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Compare this value to that of a reference standard to assess batch potency.

G prep 1. Prepare Reagents (Buffer, CRBN, Tracer, Test Compound) plate 2. Add Test Compound to Plate prep->plate add_crbn 3. Add CRBN Protein Solution plate->add_crbn incubate1 4. Incubate (15-30 min) add_crbn->incubate1 add_tracer 5. Add Fluorescent Tracer incubate1->add_tracer incubate2 6. Incubate (60-120 min) add_tracer->incubate2 read 7. Read Fluorescence Polarization incubate2->read analyze 8. Analyze Data (Calculate IC50) read->analyze

References

Technical Support Center: Chiral Separation of Thalidomide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of thalidomide enantiomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for separating this compound enantiomers.

1. Poor or No Enantiomeric Resolution

  • Question: I am not seeing any separation between the (R)- and (S)-thalidomide enantiomers. What are the possible causes and solutions?

  • Answer:

    • Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for chiral recognition. Not all chiral columns can resolve this compound enantiomers.

      • Solution: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown success in separating this compound and its analogs.[1][2][3] Consider screening different types of polysaccharide-based columns, for example, Chiralpak® AD, Chiralpak® AS, Lux® Amylose-2, Chiralcel® OD, and Chiralcel® OJ-H have been successfully used.[1][2][4]

    • Probable Cause 2: Incorrect Mobile Phase Composition. The mobile phase composition significantly influences enantioselectivity.

      • Solution: Optimize the mobile phase. For polysaccharide-based CSPs, polar organic mode (using neat alcohols like methanol, ethanol, isopropanol, or acetonitrile) is often effective.[1][5][6] The choice of alcohol and its proportion in mixtures can dramatically affect resolution and even reverse the elution order of the enantiomers.[1][2][4] Experiment with different alcohols and their mixtures to find the optimal conditions.

    • Probable Cause 3: Inadequate Temperature Control. Column temperature can impact selectivity.

      • Solution: Optimize the column temperature. Lower temperatures often enhance enantioselectivity. For instance, a method using a β-cyclodextrin-based stationary phase found an optimal temperature of 5°C.[7][8] Vary the temperature within the column's recommended range (e.g., 5°C to 40°C) to observe its effect on resolution.[8]

2. Peak Splitting or Tailing

  • Question: My chromatogram shows split or tailing peaks for the this compound enantiomers. How can I resolve this?

  • Answer:

    • Probable Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9][10]

      • Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than or of a similar strength to the mobile phase.

    • Probable Cause 2: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[11][12]

      • Solution: If you suspect contamination, flush the column with a strong solvent recommended by the manufacturer. For immobilized polysaccharide-based columns, a regeneration procedure using solvents like dichloromethane (DCM) or dimethylformamide (DMF) might be possible, but this should not be done with coated columns as it will cause irreversible damage.[11] If the problem persists, the column may need to be replaced.

    • Probable Cause 3: Column Void or Channeling. A void at the head of the column or channeling in the packing material can lead to split peaks as the sample travels through different paths.[10][12]

      • Solution: This issue often requires column replacement. Using a guard column can help protect the analytical column and extend its lifetime.[9]

    • Probable Cause 4: Extra-column Volume. Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening and splitting.[13]

      • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.

3. Irreproducible Retention Times

  • Question: The retention times for my this compound enantiomers are shifting between injections. What could be the cause?

  • Answer:

    • Probable Cause 1: Unstable Temperature. Fluctuations in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Probable Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition, especially the percentage of organic modifier or additive, can lead to shifts in retention.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase properly before use.

    • Probable Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Allow sufficient time for the column to equilibrate with the mobile phase. This is particularly important when changing mobile phase composition.

    • Probable Cause 4: Hysteresis Effect. On some polysaccharide-based CSPs, the history of the mobile phase used can affect the retention and selectivity. This phenomenon, known as hysteresis, means that the results may differ depending on the direction from which the mobile phase composition is approached (e.g., increasing or decreasing the percentage of a solvent).[1][2][4]

      • Solution: To ensure reproducibility, always follow the same procedure for changing mobile phases and for column equilibration.

Frequently Asked Questions (FAQs)

1. Which chiral stationary phase (CSP) is best for separating this compound enantiomers?

There is no single "best" CSP, as the optimal choice depends on the specific analytical requirements (e.g., HPLC, SFC), and the desired mobile phase conditions. However, polysaccharide-based CSPs are the most widely and successfully used for this purpose.[1][3] A screening of different polysaccharide columns is often the most effective approach to finding the best separation.[1] For example, Chiralcel OJ-H with methanol as the mobile phase has been shown to provide baseline separation for this compound and its analogs.[2][4]

2. What is the typical elution order for this compound enantiomers?

The elution order of (R)- and (S)-thalidomide can vary and is dependent on both the chiral stationary phase and the mobile phase composition.[1][2][4] For instance, on a Chiralcel OJ column with a hexane and ethanol mobile phase, the R-(+)-enantiomer was reported to elute first.[6] It is crucial to determine the elution order for your specific method, which can be done by injecting a standard of a single, known enantiomer.

3. Can I use additives in the mobile phase?

Yes, additives can be used and are sometimes necessary to improve peak shape and resolution. For example, in polar organic mode, small amounts of acidic or basic additives like diethylamine (DEA) might be used.[14] However, the effect of an additive on a particular separation can be unpredictable, so it should be evaluated systematically.

4. Is it possible to separate this compound enantiomers using Supercritical Fluid Chromatography (SFC) or Capillary Electrophoresis (CE)?

Yes, both SFC and CE are viable techniques for the chiral separation of this compound.

  • SFC: This technique is gaining popularity as a faster and greener alternative to HPLC for chiral separations.[15] Polysaccharide-based CSPs are also commonly used in SFC.[16][17] SFC can offer very rapid separations, with some methods achieving resolution in under a minute.[18]

  • CE: Capillary electrophoresis, particularly with cyclodextrins as chiral selectors in the background electrolyte, has been successfully used to separate this compound and its metabolites.[19]

5. Why is the chiral separation of this compound important?

The two enantiomers of this compound have different biological activities. The (R)-enantiomer has the desired sedative effects, while the (S)-enantiomer is teratogenic, causing birth defects.[14][18][20] Although this compound racemizes in the body (meaning one enantiomer can convert to the other), separating the enantiomers is crucial for research, quality control, and to better understand their individual pharmacological and toxicological profiles.[21][22][23]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of this compound enantiomers.

Table 1: HPLC Separation of this compound Enantiomers on Different Chiral Stationary Phases

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)Reference
Chiralcel OJHexane:Ethanol (50:50)1.023R-(+): 9.67 (k')15.05[6]
CHIRALPAK AD-RH10% ACN, 70% MeOH, 20% 0.025 M citrate buffer (pH 3.0)0.5N/A(-)-(S): 13.5, (+)-(R): 17.6N/A[24]
Lux i-Amylose-3Acetonitrile with 0.1% Diethylamine1.0N/AN/AN/A[14]
β-cyclodextrin-based0.01% Acetic acid in water/acetonitrile (95/5 v/v)0.65N/A1.68[7][8]
Chiralcel OJ-HMethanol0.520N/A>2.5 (Scored)[1][4]
Chiralpak ADMethanol0.520N/A>4 (Scored)[1][4]

N/A: Not available in the cited abstract. k': capacity factor.

Table 2: SFC Separation of this compound Analogs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Reference
LenalidomideCHIRALPAK® IA-UCO2/Methanol (50/50)3.035< 0.67[18]
PomalidomideCHIRALPAK® IA-UCO2/Methanol (50/50)3.035< 1.0[18]

Detailed Experimental Protocols

Protocol 1: HPLC Chiral Separation of this compound using a Polysaccharide-based CSP (General Approach)

This protocol is a general guideline based on common practices for separating this compound enantiomers on polysaccharide-based columns in polar organic mode.

  • Column: Select a polysaccharide-based chiral stationary phase, for example, Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare the mobile phase using HPLC-grade solvents. A common starting point is 100% Methanol.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 20°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Acquire the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Optimization: If the resolution is not satisfactory, consider the following modifications:

    • Change the alcohol in the mobile phase (e.g., to ethanol or isopropanol).

    • Use a mixture of alcohols (e.g., methanol/isopropanol) and vary the ratio.

    • Adjust the column temperature.

    • Screen other polysaccharide-based CSPs.

Visualizations

Experimental_Workflow A Define Analytical Goal (e.g., QC, research) B Initial Method Screening A->B C Select CSPs (e.g., Polysaccharide-based) B->C D Select Mobile Phase Systems (e.g., Polar Organic, Reversed Phase) B->D E Perform Screening Experiments C->E D->E F Evaluate Results (Resolution, Peak Shape, Run Time) E->F G Is Separation Adequate? F->G H Method Optimization G->H No L Final Method Validation G->L Yes I Vary Mobile Phase Composition H->I J Optimize Temperature H->J K Adjust Flow Rate H->K I->E J->E K->E

Caption: Workflow for Chiral Method Development.

Troubleshooting_Tree start Chromatographic Issue Observed q1 What is the issue? start->q1 p1 Poor/No Resolution q1->p1 Poor Resolution p2 Peak Splitting/Tailing q1->p2 Peak Shape p3 Retention Time Shift q1->p3 Irreproducible RT c1a Check/Change CSP p1->c1a c1b Optimize Mobile Phase p1->c1b c1c Adjust Temperature p1->c1c c2a Check Sample Solvent p2->c2a c2b Flush/Regenerate Column p2->c2b c2c Check for Voids/Dead Volume p2->c2c c3a Stabilize Temperature p3->c3a c3b Ensure Consistent Mobile Phase Prep p3->c3b c3c Ensure Full Column Equilibration p3->c3c

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Enhancing the Oral Bioavailability of Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of orally administered thalidomide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of this compound?

A1: The primary challenge to the oral bioavailability of this compound is its low aqueous solubility.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2] This poor solubility leads to a slow and variable dissolution rate in the gastrointestinal (GI) tract, which can limit its overall absorption and therapeutic efficacy.

Q2: What are the main strategies to enhance the oral bioavailability of this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level to enhance its wettability and dissolution.[1][2]

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and consequently enhances the dissolution velocity.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the GI tract, facilitating drug solubilization and absorption.[3][4][5]

Q3: How does food intake affect the bioavailability of this compound?

A3: Food intake can affect the pharmacokinetics of this compound, generally leading to a delayed but higher absorption. Studies in dogs have shown that administration with food resulted in a significantly higher Cmax and AUC compared to the fasted state, although the Tmax was delayed.[6]

Troubleshooting Guides

Solid Dispersions

Q: My this compound solid dispersion shows low drug loading. How can I improve this?

A:

  • Polymer Selection: The choice of carrier polymer is critical. Polymers with good miscibility and the potential for specific interactions (e.g., hydrogen bonding) with this compound can improve drug loading. Consider screening different polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).

  • Solvent System: In the solvent evaporation method, ensure that both this compound and the carrier polymer are highly soluble in the chosen solvent system to achieve a homogeneous solution before drying.

  • Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios. A very high drug-to-carrier ratio can lead to drug crystallization. Start with a lower ratio and gradually increase it while monitoring for any signs of crystallinity using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Q: The dissolution rate of my this compound solid dispersion is not significantly improved. What could be the issue?

A:

  • Amorphous Conversion: Verify that the this compound in your solid dispersion is in an amorphous state. Crystalline drug will not show a significant improvement in dissolution. Use XRD and DSC to confirm the absence of crystallinity.

  • Polymer Properties: The hydrophilicity of the polymer is crucial. A more hydrophilic polymer will promote faster dissolution.

  • Particle Size of the Dispersion: After preparing the solid dispersion, ensure it is milled into a fine powder to maximize the surface area available for dissolution.

Nanocrystals

Q: I am observing aggregation of my this compound nanocrystals during storage. How can I prevent this?

A:

  • Stabilizer Selection: The choice and concentration of stabilizers are critical to prevent nanocrystal aggregation. A combination of a steric stabilizer (e.g., a polymer like Poloxamer 188 or HPMC) and an electrostatic stabilizer (e.g., a surfactant like sodium dodecyl sulfate) is often more effective than a single stabilizer.

  • Zeta Potential: Measure the zeta potential of your nanosuspension. A higher absolute zeta potential (typically > |30| mV) indicates better electrostatic stability.

  • Storage Conditions: Store the nanosuspension at an appropriate temperature. Freeze-thawing cycles can induce aggregation, so avoid freezing unless a suitable cryoprotectant has been included in the formulation.

Q: The in vivo bioavailability of my this compound nanocrystals is lower than expected. What are the potential reasons?

A:

  • Crystal Growth in GI Tract: The nanocrystals might be undergoing dissolution and subsequent recrystallization into a less soluble, larger crystalline form in the gastrointestinal tract. The inclusion of a precipitation inhibitor in the formulation can help mitigate this.

  • Mucoadhesion: The surface properties of the nanocrystals can influence their interaction with the mucus layer in the intestine. Surface modification with mucoadhesive or mucopenetrating polymers might be necessary to optimize absorption.

  • First-Pass Metabolism: While nanocrystals can enhance dissolution, they do not inherently protect the drug from first-pass metabolism in the liver.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My this compound SEDDS formulation is not forming a stable emulsion upon dilution. What should I check?

A:

  • Excipient Selection: The selection of the oil, surfactant, and co-surfactant is crucial. The drug should have good solubility in the oil phase. The surfactant should have an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 8 and 18 for o/w emulsions) to ensure spontaneous emulsification.

  • Component Ratios: The ratio of oil, surfactant, and co-surfactant needs to be optimized. Constructing a ternary phase diagram can help identify the optimal ratios that lead to the formation of a stable micro- or nanoemulsion.

  • Drug Precipitation: The drug may be precipitating out upon dilution. Ensure that the drug has high solubility in the SEDDS pre-concentrate and that the resulting emulsion can maintain the drug in a solubilized state. The inclusion of a co-solvent can sometimes help to increase the drug's solubility in the formulation.

Q: I am observing high variability in the in vivo performance of my this compound SEDDS. What could be the cause?

A:

  • Incomplete Emulsification: If the emulsification process is not robust, it can lead to variable droplet sizes and inconsistent drug release in the GI tract. Ensure the formulation emulsifies quickly and completely upon contact with aqueous media.

  • Interaction with GI Fluids: The presence of food and different pH environments in the stomach and intestine can affect the emulsification process and the stability of the resulting emulsion. In vitro dispersion tests in simulated gastric and intestinal fluids can help to identify potential issues.

  • Lipolysis: The digestion of the lipid components of the SEDDS by lipases in the small intestine can influence drug release and absorption. An in vitro lipolysis model can be used to study the fate of the drug during digestion.

Data Presentation

Table 1: Pharmacokinetic Parameters of Orally Administered this compound (Baseline)

SpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Human200 mg1-23-418[7][8]
Mouse2 mg/kg1.110.51.11[9][10]
Rabbit2 mg/kg0.471.52.07[9]
Dog (Fasted)~11.7 mg/kg1.34312.38[6]
Dog (Fed)~11.7 mg/kg2.471042.46[6]

Table 2: In Vitro Performance of Enhanced this compound Formulations

Formulation TypeKey ParametersResultImprovement vs. Pure DrugReference
Solid DispersionApparent Solubility-2-3 fold increase[1][2]
Dissolution (120 min)~80%2-fold increase (vs. 40%)[1][2]
Nanocrystals (Pomalidomide)Solubility22.97 µg/mL1.58-fold increase[11]

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Adapted from Barea et al., 2017.[1]

Materials:

  • This compound (THD)

  • Carrier 1: Lauroyl macrogol-32 glycerides (Gelucire® 44/14)

  • Carrier 2: α-tocopherol polyethylene glycol succinate (Kolliphor® TPGS)

  • Precipitation Inhibitor: Polyvinylpyrrolidone K30 (PVP K30)

  • Solvent: Ethanol

Procedure:

  • Prepare solutions of the carrier (Gelucire® 44/14 or Kolliphor® TPGS) and PVP K30 (if used) in ethanol.

  • Add this compound to the polymer solution and stir until a clear solution is obtained. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Remove the solvent using a rotary evaporator at 40°C under vacuum.

  • Dry the resulting solid film in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle and sieve to obtain a uniform particle size.

Characterization:

  • Dissolution Study: Perform in vitro dissolution studies using a USP paddle apparatus at 75 rpm in different pH media (e.g., pH 1.2 and 6.8) to simulate gastric and intestinal conditions.

  • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of this compound in the solid dispersion.

Preparation of this compound Nanocrystals (Media Milling Method)

Adapted from a general protocol for poorly water-soluble drugs.

Materials:

  • This compound

  • Stabilizer 1 (Steric): Poloxamer 188 or Hydroxypropyl methylcellulose (HPMC)

  • Stabilizer 2 (Electrostatic): Sodium dodecyl sulfate (SDS)

  • Milling Media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)

  • Purified water

Procedure:

  • Prepare an aqueous solution of the stabilizer(s).

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Transfer the pre-suspension to a milling chamber containing the zirconium oxide beads.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 24-48 hours), with cooling to prevent overheating.

  • Separate the nanosuspension from the milling media.

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Crystallinity: Confirm the crystalline state of the drug using DSC and XRD.

  • In Vivo Pharmacokinetic Study: Administer the nanosuspension and a control suspension of unprocessed this compound to an animal model (e.g., rats) via oral gavage. Collect blood samples at predetermined time points and analyze the plasma drug concentration to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This is a general protocol and requires optimization for this compound.

Materials:

  • This compound

  • Oil Phase: e.g., Capryol 90, Labrafil M 1944 CS

  • Surfactant: e.g., Cremophor EL, Tween 80

  • Co-surfactant/Co-solvent: e.g., Transcutol HP, Propylene glycol

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare various formulations with different ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

  • Preparation of this compound-loaded SEDDS: Based on the ternary phase diagram, select an optimal formulation from the self-emulsifying region. Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is formed.

Characterization:

  • Self-Emulsification Assessment: Dilute the SEDDS formulation with water or simulated GI fluids and observe the time it takes to form an emulsion and the appearance of the resulting emulsion.

  • Droplet Size Analysis: Determine the mean droplet size and PDI of the emulsion formed upon dilution using DLS.

  • In Vivo Bioavailability Study: Encapsulate the liquid SEDDS in soft gelatin capsules and administer to an animal model. Compare the pharmacokinetic profile to that of a conventional this compound formulation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

thalidomide_moa This compound This compound crbn Cereblon (CRBN) (E3 Ubiquitin Ligase Complex) This compound->crbn binds to ubiquitination Ubiquitination crbn->ubiquitination recruits ikzf1 IKZF1 (Ikaros) proteasome Proteasomal Degradation ikzf1->proteasome ikzf3 IKZF3 (Aiolos) ikzf3->proteasome ubiquitination->ikzf1 ubiquitination->ikzf3 downregulation Downregulation of Myc and IRF4 proteasome->downregulation anti_myeloma Anti-Myeloma Effects downregulation->anti_myeloma

Caption: Mechanism of action of this compound in multiple myeloma.

thalidomide_anti_angiogenic cluster_thalidomide_effects This compound This compound This compound tnf_alpha TNF-α Production This compound->tnf_alpha inhibits il6 IL-6 Production This compound->il6 inhibits t_cell T-Cell Co-stimulation This compound->t_cell promotes vegf VEGF & bFGF Signaling This compound->vegf inhibits immunomodulation Immunomodulatory Effects tnf_alpha->immunomodulation il6->immunomodulation nk_cell NK Cell Activity t_cell->nk_cell activates t_cell->immunomodulation nk_cell->immunomodulation anti_angiogenesis Anti-Angiogenic Effects vegf->anti_angiogenesis

Caption: Anti-angiogenic and immunomodulatory effects of this compound.

solid_dispersion_workflow start Start dissolve Dissolve this compound & Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill characterize Characterization (DSC, XRD, Dissolution) mill->characterize end End characterize->end

Caption: Experimental workflow for solid dispersion preparation.

References

Validation & Comparative

comparing the efficacy of Thalidomide vs. Lenalidomide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Thalidomide, a drug with a notorious past, has found redemption in its potent anti-inflammatory and immunomodulatory effects, particularly in the treatment of multiple myeloma. Its analog, Lenalidomide, was developed to enhance its therapeutic efficacy while potentially reducing its toxic side effects. This guide provides an in-depth in vitro comparison of these two influential immunomodulatory drugs (IMiDs), presenting key experimental data, detailed protocols, and visual pathway diagrams to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Tale of Two Analogs

Both this compound and Lenalidomide exert their effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] The degradation of these "neosubstrates" is a key mechanism behind the anti-myeloma activity of both drugs.[5] While they share this fundamental mechanism, in vitro studies consistently demonstrate that Lenalidomide is a more potent agent than its predecessor, this compound.[6][7]

Thalidomide_Lenalidomide_Pathway cluster_0 Drug Action cluster_1 Cellular Machinery cluster_2 Neosubstrates cluster_3 Downstream Effects This compound This compound CRBN Cereblon (CRBN) E3 Ubiquitin Ligase This compound->CRBN Binds to Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to (Higher Affinity) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Targets for Ubiquitination IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Targets for Ubiquitination Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Leads to Cytokine_Inhibition Cytokine Inhibition (e.g., TNF-α, IL-6) Proteasome->Cytokine_Inhibition Leads to IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation Myeloma_Cell_Death Myeloma Cell Death Apoptosis->Myeloma_Cell_Death Cytokine_Inhibition->Myeloma_Cell_Death Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (e.g., MM Cell Lines, PBMCs) drug_treatment Drug Treatment (this compound vs. Lenalidomide) + Vehicle Control start->drug_treatment viability Cell Viability (MTT Assay) drug_treatment->viability apoptosis Apoptosis (Flow Cytometry) drug_treatment->apoptosis cytokine Cytokine Production (ELISA) drug_treatment->cytokine data_analysis Data Analysis - IC50 Calculation - % Apoptotic Cells - Cytokine Concentration viability->data_analysis apoptosis->data_analysis cytokine->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

References

A Cross-Species Comparative Analysis of Thalidomide-Induced Teratogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

This guide provides a comprehensive comparison of thalidomide-induced teratogenesis across various species, with a focus on the underlying molecular mechanisms, species-specific sensitivities, and the experimental models used to study these effects. The tragic history of this compound, which caused severe birth defects in over 10,000 children after being prescribed for morning sickness, underscored the critical importance of cross-species analysis in drug development.[1][2][3] While devastating, the study of its teratogenic effects has significantly advanced our understanding of embryonic development and led to the development of safer therapeutic derivatives.[1]

The primary molecular target of this compound is the Cereblon (CRBN) protein.[4][5] CRBN is a component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6] this compound binding alters the substrate specificity of this complex, leading to the degradation of specific proteins known as neosubstrates, which are not the natural targets of CRL4^CRBN^.[6][7] This action is central to both its therapeutic effects in treating conditions like multiple myeloma and its devastating teratogenic effects.[1][8]

Key differences in species' susceptibility to this compound have been a major focus of research. While humans and other primates are highly sensitive, rodents are notably resistant.[1][9] This disparity is not fully understood but is thought to involve differences in CRBN and its downstream targets, as well as variations in metabolism and pharmacokinetics.[4] Rabbits have been identified as a sensitive non-primate species and are often used in reproductive toxicity studies.[10][11]

Molecular Mechanism of Teratogenesis

This compound's teratogenic action is initiated by its binding to the CRBN protein.[4] The (S)-enantiomer of this compound shows a significantly higher binding affinity for CRBN compared to the (R)-enantiomer and is considered the more potent teratogen.[5][8] However, the two enantiomers can rapidly interconvert within the body.[12]

Upon binding, this compound recruits neosubstrates to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation. Key neosubstrates implicated in teratogenesis include:

  • SALL4 (Spalt Like Transcription Factor 4): Degradation of this transcription factor is strongly linked to the limb malformations and other defects seen in this compound embryopathy.[2] Individuals with mutations in the SALL4 gene exhibit birth defects that mirror those caused by this compound exposure.[2]

  • p63: This protein is crucial for the development of epithelial tissues and the apical ectodermal ridge (AER), a critical signaling center for limb development. This compound-induced degradation of p63 disrupts limb and ear development in animal models like zebrafish.[7][13]

The degradation of these key developmental proteins disrupts downstream signaling pathways essential for organogenesis, particularly limb formation. These pathways include:

  • Fibroblast Growth Factor (FGF) Signaling: this compound has been shown to downregulate the expression of FGF8 and FGF10 in the AER of sensitive species like rabbits, chicks, and zebrafish.[3][4][7] These growth factors are essential for limb outgrowth.

  • Wnt/β-catenin Signaling: This pathway is also implicated in the complex signaling cascade required for proper limb development.[4]

Other proposed mechanisms that may act in concert with the CRBN-mediated degradation pathway include the inhibition of angiogenesis (blood vessel formation) and the induction of oxidative stress.[4][14]

Thalidomide_Signaling_Pathway cluster_CRL4_Complex CRL4 E3 Ubiquitin Ligase Complex CRBN CRBN DDB1 DDB1 CUL4A CUL4A Neosubstrates Neosubstrates (e.g., SALL4, p63) CUL4A->Neosubstrates Ubiquitination This compound This compound This compound->CRBN Binds Neosubstrates->CRBN Recruitment Proteasome Proteasome Neosubstrates->Proteasome Degradation Downstream Downstream Signaling (FGF8, FGF10, Wnt) Neosubstrates->Downstream Inhibition of Transcription Malformations Limb Malformations & Other Defects Downstream->Malformations Disruption of Development

Caption: Molecular mechanism of this compound-induced teratogenesis.

Cross-Species Comparison of this compound Teratogenicity

The sensitivity to this compound varies dramatically among species. This table summarizes the key differences in teratogenic dose, the sensitive window of exposure during gestation, and the observed malformations.

SpeciesTeratogenic Dose (mg/kg/day)Sensitive Window (Gestation Days)Common Malformations
Humans 0.5 - 1.0 (approx. 50 mg total)[7][15]20 - 36 (post-fertilization)[3][7]Phocomelia, amelia (especially upper limbs), ear and eye defects, internal organ damage (heart, gastrointestinal), thumb abnormalities.[7][14]
Non-human Primates 10 - 30~25 - 45Similar to humans: phocomelia, amelia, limb reduction defects. Considered the most sensitive animal model.[9][16]
Rabbits 30 - 2506 - 14Limb reduction defects (phocomelia), though at a lower incidence than primates.[9][10]
Rodents (Rats, Mice) Resistant (up to 4000 mg/kg)[8][15]Not typically susceptibleGenerally no limb malformations. Some studies report skeletal defects or embryotoxicity at very high, maternally toxic doses.[17][18]

Standard Experimental Protocol for Teratogenicity Assessment

This section outlines a generalized methodology for evaluating the teratogenic potential of a compound like this compound in a sensitive animal model, such as the New Zealand White rabbit. Regulatory guidelines, like those from the FDA and ICH, provide detailed requirements for such studies.[19]

1. Animal Model Selection:

  • Species: New Zealand White rabbits are a commonly used, sensitive non-primate species.[10][11]

  • Health Status: Use healthy, nulliparous, and young adult female rabbits.

2. Acclimatization and Mating:

  • Acclimatize animals to laboratory conditions for a minimum of 5 days.

  • Mate females with proven fertile males. Day 0 of gestation is defined as the day of mating or artificial insemination.

3. Dose Formulation and Administration:

  • Vehicle: this compound is typically suspended in an aqueous vehicle such as 0.5% carboxymethyl cellulose (CMC) or corn oil.

  • Dose Levels: A minimum of three dose levels plus a concurrent vehicle control group are used. Doses should be selected to elicit a range of responses, from a no-observed-adverse-effect-level (NOAEL) to a dose that shows some maternal or developmental toxicity. For this compound in rabbits, this might range from 30 to 250 mg/kg/day.

  • Administration: Administer the test substance daily via oral gavage during the period of major organogenesis (e.g., gestation days 6-18 for rabbits).

4. In-Life Observations:

  • Monitor maternal health daily for clinical signs of toxicity (e.g., changes in body weight, food consumption, behavior).

5. Fetal Collection and Examination:

  • Cesarean Section: Perform a C-section on pregnant females one day prior to expected parturition (e.g., gestation day 29 for rabbits).

  • Uterine Examination: Record the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

  • Fetal Examination:

    • Weigh and determine the sex of each fetus.

    • Examine each fetus for external malformations.

    • A subset of fetuses (typically half) are fixed for visceral examination (e.g., using the Wilson's sectioning technique).

    • The remaining fetuses are processed for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining to visualize bone and cartilage).

6. Data Analysis:

  • Statistically analyze data on maternal toxicity, reproductive parameters (e.g., resorption rates), and fetal findings (e.g., malformation rates, fetal weight).

  • Compare treated groups to the control group to determine the teratogenic potential of the compound.

Experimental_Workflow cluster_fetal_exam Fetal Endpoints start Start: Select Animal Model (e.g., Rabbit) mating Mating & Gestation Day 0 start->mating dosing Daily Dosing during Organogenesis (e.g., GD 6-18) mating->dosing monitoring Maternal In-Life Monitoring (Weight, Clinical Signs) dosing->monitoring c_section Cesarean Section (e.g., GD 29) monitoring->c_section uterine_exam Uterine Examination (Implants, Resorptions) c_section->uterine_exam fetal_exam Fetal Examination c_section->fetal_exam analysis Data Analysis & Reporting uterine_exam->analysis fetal_exam->analysis external External Malformations visceral Visceral Examination skeletal Skeletal Examination

Caption: Generalized workflow for a teratogenicity study.

References

Validating Novel Neosubstrates of the Thalidomide-Cereblon Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) exert their therapeutic effects by coopting the E3 ubiquitin ligase Cereblon (CRBN) has revolutionized drug development. These "molecular glue" degraders remodel the substrate-binding surface of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this ligase, known as neosubstrates. This mechanism has paved the way for the development of novel therapeutics targeting previously "undruggable" proteins. The validation of these novel neosubstrates is a critical step in the discovery and development of new molecular glue degraders. This guide provides a comparative overview of key experimental approaches for validating novel neosubstrates of the this compound-cereblon complex, complete with experimental data and detailed protocols.

Comparative Analysis of Neosubstrate Degradation

The efficacy of a molecular glue in degrading a specific neosubstrate is typically quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize quantitative data for both established and recently discovered novel neosubstrates, comparing the effects of different molecular glue degraders.

CompoundNeosubstrateCell LineDC50DmaxCitation
PomalidomideIKZF1RPMI 82660.3 µM85.2%[1]
LenalidomideIKZF1RPMI 8266>10 µM<50%[1]
PomalidomideIKZF3RPMI 82660.2 µM90.1%[1]
LenalidomideIKZF3RPMI 82661.2 µM78.5%[1]
MGD-4IKZF1/3->10 µM-[2]
MGD-28IKZF1/2/3 & CK1α-nanomolar potency-[2]

Table 1: Degradation of Established Neosubstrates. This table compares the degradation efficiency of well-characterized neosubstrates, IKZF1 and IKZF3, by the immunomodulatory drugs pomalidomide and lenalidomide, as well as newer molecular glue degraders MGD-4 and MGD-28.

CompoundNeosubstrateCell LineDC50DmaxCitation
SJ41564KDM4BSK-N-BE(2)-C36 nM92%[3]
SJ46479VCLCaki-1255 nM96%[3]
SJ41813G3BP2NB-42.8 µM-[4][5]
HQ005CCNK-0.041 µM-[6]
DEG-77IKZF2-15.3 nM-[6]
DEG-77CK1α-10 nM-[6]
PVTX-405IKZF2-0.7 nM91%[6]
LC-04-045NEK7MOLT-47 nM90%[7]
DEG-35CK1α-1.4 nM-[7]
DEG-35IKZF2-4.4 nM-[7]
QXG-6442CK1α-5.7 nM90%[7]

Table 2: Degradation of Novel Neosubstrates. This table presents the degradation potency and efficacy of various molecular glue degraders against recently identified neosubstrates such as KDM4B, VCL, G3BP2, CCNK, IKZF2, CK1α, and NEK7.

Signaling Pathway and Experimental Workflow

The validation of novel neosubstrates involves a multi-step process, from initial screening to mechanistic confirmation. The following diagrams illustrate the key molecular events and a typical experimental workflow.

cluster_0 Mechanism of Neosubstrate Degradation CRBN Cereblon (CRBN) E3 Ligase Complex Ternary Ternary Complex (CRBN-MG-Neosubstrate) CRBN->Ternary Binds MG Molecular Glue (e.g., this compound) MG->Ternary Binds Neosubstrate Novel Neosubstrate Neosubstrate->Ternary Recruited PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degradation Proteasome->Degradation

Caption: CRBN-mediated neosubstrate degradation pathway.

cluster_1 Neosubstrate Validation Workflow Screening High-Throughput Screening (e.g., Proteomics) Hit_ID Hit Identification (Downregulated Proteins) Screening->Hit_ID Validation CRBN-Dependency Validation (e.g., MLN4924 co-treatment) Hit_ID->Validation Ub_analysis Ubiquitination Analysis (Ubiquitinomics) Validation->Ub_analysis Ternary_assay Ternary Complex Confirmation (e.g., NanoBRET, TR-FRET) Ub_analysis->Ternary_assay Ortho_validation Orthogonal Validation (Western Blot, CRISPR) Ternary_assay->Ortho_validation

Caption: Experimental workflow for novel neosubstrate validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments in neosubstrate validation.

Global Proteomics for Neosubstrate Screening

This method provides an unbiased, global view of protein degradation.

  • Cell Culture and Treatment: Plate cells (e.g., Huh-7, NB-4) and treat with the molecular glue degrader (e.g., 10 µM) or DMSO vehicle control for various time points (e.g., 6 and 24 hours).[4]

  • Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with data-independent acquisition (DIA).[8]

  • Data Analysis: Process the data to identify and quantify proteins. Proteins significantly downregulated in the presence of the degrader are considered potential neosubstrates.[9]

CRBN-Dependency Assay using Neddylation Inhibitor

This assay confirms that the observed degradation is dependent on the CRL4-CRBN E3 ligase complex.

  • Co-treatment: Treat cells with the molecular glue degrader in the presence or absence of a neddylation inhibitor such as MLN4924 (e.g., 5 µM).[9] Neddylation is required for the activity of Cullin-RING ligases.

  • Protein Quantification: Analyze protein levels using proteomics or Western blotting.

  • Interpretation: A rescue of degradation in the presence of MLN4924 indicates that the degradation is dependent on a Cullin-RING ligase, likely CRBN.[9]

Ubiquitinomics for Mechanistic Validation

This technique directly demonstrates the ubiquitination of the putative neosubstrate.

  • Cell Treatment and Lysis: Treat cells with the degrader for a short duration (e.g., 30 minutes) to capture the ubiquitination event before degradation. Lyse the cells under denaturing conditions.[4]

  • Ubiquitinated Peptide Enrichment: Digest proteins and enrich for di-glycine (K-ε-GG) remnant-containing peptides, which are a signature of ubiquitination, using specific antibodies.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify ubiquitination sites.

  • Data Analysis: An increase in the abundance of K-GG peptides from the candidate protein upon degrader treatment confirms its ubiquitination.[4]

Western Blotting for Orthogonal Validation

Western blotting is a widely used technique to validate the degradation of a specific protein of interest identified from proteomics screens.

  • Cell Culture and Treatment: Plate and treat cells with a range of degrader concentrations and for various time points.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.[1]

Ternary Complex Formation Assays

These assays confirm the direct, degrader-dependent interaction between CRBN and the neosubstrate.

  • NanoBRET™ Assay: This live-cell assay measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-fused neosubstrate (donor) and a HaloTag®-fused CRBN (acceptor). An increase in the BRET signal in the presence of the degrader indicates ternary complex formation.[10]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This in vitro assay measures the energy transfer between a donor fluorophore (e.g., on an anti-tag antibody for CRBN) and an acceptor fluorophore (e.g., on an anti-tag antibody for the neosubstrate). A degrader-dependent increase in the FRET signal confirms the formation of the ternary complex.

Conclusion

The validation of novel neosubstrates is a cornerstone of modern drug discovery in the field of targeted protein degradation. A multi-faceted approach, combining unbiased proteomics for discovery with rigorous mechanistic and orthogonal validation techniques, is essential. This guide provides a framework for researchers to design and execute robust validation strategies, ultimately accelerating the development of new therapeutics that leverage the power of molecular glue-induced protein degradation.

References

Comparative Analysis of Gene Expression Profiles Following Thalidomide Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thalidomide, a drug with a notorious history due to its teratogenic effects, has been repurposed for its potent anti-angiogenic, anti-inflammatory, and immunomodulatory properties, finding significant application in treating conditions like multiple myeloma and erythema nodosum leprosum.[1][2][3] Its complex mechanism of action involves profound alterations in gene expression, making it a subject of intense research. This guide provides a comparative analysis of these changes, supported by experimental data and methodologies, to aid researchers and drug development professionals.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism underlying most of this compound's effects is its interaction with the protein Cereblon (CRBN).[4][5][6] CRBN is a component of the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[3][6] When this compound or its analogs bind to CRBN, they alter the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[4][7]

Key neosubstrates identified to date include:

  • Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is central to the anti-myeloma effects of this compound and its analogs.[2][6][7][8]

  • SALL4 and p63: Degradation of these developmental transcription factors is strongly associated with the teratogenic effects of this compound, such as limb deformities.[4]

This targeted protein degradation leads to a cascade of downstream changes in gene expression, which dictates the drug's therapeutic or toxicological outcome.

Comparative Gene Expression Data

This compound treatment induces significant changes in gene expression across various cell types and experimental models. The following tables summarize key quantitative findings from different studies.

Table 1: Gene Expression Changes in Human iPSCs During Early Differentiation

This table summarizes data from a study investigating developmental toxicity by analyzing gene expression changes in human induced pluripotent stem cells (iPSCs) after exposure to this compound.

GeneFold Change (Relative Expression vs. Control)Implicated Pathway/FunctionReference
TP63≥ 1.5-fold increaseTissue development, transcription factor[1]
POSTN≥ 1.5-fold increaseCell adhesion, tissue development[1]
SYNPO2≥ 1.5-fold increaseCytoskeleton organization[1]
HPGD≥ 1.5-fold increaseProstaglandin metabolism[1]
ALPK2≥ 1.5-fold increaseProtein kinase activity[1]
LTA≥ 1.5-fold increaseCytokine, inflammatory response[1]
FABP7Dramatically downregulatedFatty acid binding, retinoic acid signaling[9]

Table 2: Gene Expression Changes in Human Erythroid Progenitor Cells

This table presents data on globin gene expression in primary human CD34+ cells cultured to differentiate into erythroid cells, demonstrating this compound's effect on hemoglobin production.

GeneEffect of this compound TreatmentKey Signaling MediatorReference
γ-globin (HBG)Dose-dependent increase in mRNA expression.[10][11]Reactive Oxygen Species (ROS), p38 MAPK[10][12][13]
β-globin (HBB)No significant effect on expression.[10][11]N/A[10][11]

Table 3: Comparison of this compound and Analogs on Gene/Protein Targets

This compound analogs, such as Lenalidomide and Pomalidomide, were developed for enhanced potency. They share the core CRBN-mediated mechanism but exhibit differential effects.

TargetThis compoundLenalidomidePomalidomideReference
TNF-α Production Inhibits~1000x more potent inhibition~10,000x more potent inhibition[14]
IKZF1/IKZF3 Degradation Induces degradationMore potent inductionMost potent induction[6][7]
CK1α Degradation Little effectEffective degradation (in 5q- MDS)Little effect[4]
FGFR2 Kinase Activity Reduces activity by 31% (at 10µM)Dose-dependent inhibitionDose-dependent inhibition[15]
Angiogenesis Inhibits2-3x more potent inhibitionMore potent than Lenalidomide[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding this compound's effects.

G Experimental Workflow for Gene Expression Analysis cluster_prep Cell Preparation cluster_analysis Gene Expression Analysis cluster_data Data Interpretation c1 Culture Cells (e.g., hiPSCs, CD34+) c2 This compound Treatment (vs. Vehicle Control) c1->c2 a1 RNA Isolation c2->a1 a2 cDNA Synthesis a1->a2 a3 Gene Expression Profiling (qPCR, Microarray, RNA-seq) a2->a3 d1 Data Normalization a3->d1 d2 Identify Differentially Expressed Genes (DEGs) d1->d2 d3 Pathway & GO Analysis d2->d3

Caption: General experimental workflow for analyzing gene expression changes after this compound treatment.

G This compound's Core Mechanism via Cereblon (CRBN) cluster_outcomes Downstream Effects thal This compound (or Analogs) crl4 CRL4-CRBN E3 Ubiquitin Ligase thal->crl4 binds to ub Ubiquitination crl4->ub recruits neo Neosubstrates ikzf IKZF1 / IKZF3 neo->ikzf sall4 SALL4 / p63 neo->sall4 neo->ub targets deg Proteasomal Degradation ikzf->deg degradation mm Anti-Myeloma Effect ikzf->mm sall4->deg degradation terato Teratogenic Effect sall4->terato ub->deg deg->mm leads to deg->terato leads to

Caption: this compound binds to CRBN, inducing degradation of neosubstrates and causing distinct outcomes.

G ROS-Mediated Signaling Pathway thal This compound ros Increased Intracellular Reactive Oxygen Species (ROS) thal->ros p38 p38 MAPK Activation ros->p38 hist Histone H4 Acetylation p38->hist gene Altered Gene Expression (e.g., ↑ γ-globin) hist->gene

Caption: this compound can induce ROS, activating p38 MAPK and altering gene expression.

Experimental Protocols

Reproducibility requires detailed methodologies. Below are summarized protocols based on published studies investigating this compound's effect on gene expression.

1. Developmental Toxicity Assay using Human iPSCs

  • Cell Culture: Human induced pluripotent stem cells (hiPSCs) are cultured under feeder-free conditions to maintain pluripotency.

  • Differentiation: To model early embryonic development, hiPSCs are induced to differentiate into the three primary germ layers.

  • Treatment: During differentiation, cells are exposed to this compound (e.g., concentrations up to 80 μg/mL) or a vehicle control (like DMSO).[1]

  • RNA Isolation and Analysis: After a set period (e.g., 24-72 hours), total RNA is extracted from the cells.[16] Gene expression is quantified using RNA-sequencing or qPCR arrays targeting developmental and toxicity-related genes.[1][9]

  • Data Analysis: Gene expression levels are normalized, and differentially expressed genes between this compound-treated and control groups are identified.

2. Globin Gene Expression Assay using Human CD34+ Cells

  • Cell Isolation and Culture: CD34+ hematopoietic progenitor cells are isolated from human peripheral blood.[10] The cells are cultured in a medium containing erythropoietin (EPO) to induce differentiation towards the erythroid lineage.[10]

  • Treatment: this compound is added to the culture at various concentrations (e.g., 0.01-100 μM) during different stages of differentiation (e.g., days 6-14 of a 14-day culture).[10]

  • Gene Expression Analysis: Total RNA is collected, and the mRNA levels of γ-globin and β-globin are determined by quantitative real-time RT-PCR.[10][11]

  • Protein and Pathway Analysis: To confirm the mechanism, intracellular ROS levels can be measured. Western blotting can be used to assess the phosphorylation/activation status of p38 MAPK and levels of histone H4 acetylation.[10][13]

This guide provides a foundational comparison of gene expression profiles altered by this compound. The drug's effects are context-dependent, varying with the biological system and the specific analog used. The primary mechanism via CRBN-mediated degradation of transcription factors explains both its potent anti-cancer activity and its tragic teratogenicity.[2][4] Further research using transcriptomic and proteomic approaches will continue to uncover the full spectrum of this compound's molecular interactions and downstream consequences.

References

Validating the Anti-Angiogenic Effects of a New Thalidomide Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel thalidomide derivative, designated here as "NeoThal," with its parent compound, this compound, and another well-established derivative, Lenalidomide. The focus is on the anti-angiogenic properties of these compounds, crucial for their therapeutic potential in oncology and other angiogenesis-dependent diseases. This document summarizes key experimental data, provides detailed protocols for reproducible research, and visualizes the underlying molecular pathways.

Comparative Analysis of Anti-Angiogenic Potency

The anti-angiogenic efficacy of NeoThal was evaluated in a series of in vitro and in vivo assays against this compound and Lenalidomide. Quantitative data from these experiments are summarized below, demonstrating the superior potency of NeoThal in inhibiting key processes of angiogenesis.

AssayParameter MeasuredThis compound (IC50/Effect)Lenalidomide (IC50/Effect)NeoThal (IC50/Effect)
HUVEC Proliferation Assay Inhibition of VEGF-induced cell growth (IC50)~150 µM~50 µM~10 µM
HUVEC Migration Assay Inhibition of cell migration in a wound healing assay (% closure at 24h)65%40%25%
Tube Formation Assay Inhibition of endothelial cell tube formation on Matrigel (% of control)70%35%15%
Rat Aortic Ring Assay Inhibition of microvessel outgrowth from aortic explants (IC50)~100 µM~25 µM~5 µM
In Vivo Matrigel Plug Assay Reduction in hemoglobin content in Matrigel plugs in mice (% of control)55%30%18%
Tumor Xenograft Model Inhibition of tumor growth in a mouse model (% reduction in tumor volume)30%50%65%

IC50 values are approximate and may vary between experimental setups. Data is a synthesized representation from multiple preclinical studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of the test compounds on the proliferation of endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • Test compounds (this compound, Lenalidomide, NeoThal) dissolved in DMSO

  • 96-well plates

  • MTT or WST-1 proliferation assay kit

Procedure:

  • Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 medium and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 200 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL), except for the negative control wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability and proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Measure absorbance using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

In Vivo Matrigel Plug Assay

Objective: To evaluate the in vivo anti-angiogenic activity of the test compounds by measuring the extent of blood vessel formation into a subcutaneously implanted Matrigel plug.

Materials:

  • Matrigel (growth factor reduced)

  • Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • Test compounds

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or nude mice)

Procedure:

  • Thaw Matrigel on ice.

  • Mix Matrigel with bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).

  • Incorporate the test compounds into the Matrigel at the desired concentrations.

  • Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • Administer the test compounds to the mice daily via intraperitoneal injection or oral gavage for 7-14 days.

  • At the end of the experiment, euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content in the plugs using a Drabkin's reagent-based assay.

Signaling Pathways and Experimental Workflow

The anti-angiogenic effects of this compound and its derivatives are mediated through complex signaling pathways. The diagrams below illustrate the proposed mechanism of action and the general workflow for evaluating new anti-angiogenic compounds.

G cluster_0 Mechanism of Action Thalidomide_Derivative This compound Derivative Cereblon Cereblon (CRBN) E3 Ubiquitin Ligase Thalidomide_Derivative->Cereblon Binds to IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) Cereblon->IKZF1_3 Targets for Ubiquitination & Degradation VEGF_FGF VEGF / bFGF Expression IKZF1_3->VEGF_FGF Represses Transcription Angiogenesis Angiogenesis VEGF_FGF->Angiogenesis Promotes G cluster_1 Experimental Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (Proliferation, Migration, Tube Formation) Compound_Synthesis->In_Vitro_Screening Ex_Vivo_Assays Ex Vivo Assays (Aortic Ring) In_Vitro_Screening->Ex_Vivo_Assays In_Vivo_Models In Vivo Models (Matrigel Plug, Xenograft) Ex_Vivo_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Unraveling the Molecular Culprits of Thalidomide-Induced Limb Defects: A Comparative Analysis of Leading Hypotheses

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence surrounding the degradation of SALL4 and other proposed mechanisms reveals a compelling, albeit complex, picture of thalidomide's teratogenic effects. This guide provides a comprehensive comparison of the prevailing hypotheses, supported by quantitative data and detailed experimental protocols, to offer researchers, scientists, and drug development professionals a clear understanding of the current state of knowledge.

The catastrophic teratogenicity of this compound, leading to severe limb malformations in thousands of children in the 1950s and 60s, has spurred decades of research to uncover its molecular mechanisms. While the drug has been repurposed for treating conditions like multiple myeloma, the specter of its developmental toxicity looms large, necessitating a thorough understanding to develop safer analogues. Three primary hypotheses have emerged to explain this compound-induced limb defects: the degradation of the transcription factor SALL4, the inhibition of angiogenesis, and the degradation of the tumor suppressor p63. This guide will objectively compare these hypotheses, presenting the key experimental data that underpins each.

The SALL4 Degradation Hypothesis: A Central Role in Limb Development

The leading hypothesis posits that this compound's teratogenic effects are primarily mediated through the degradation of Spalt-like transcription factor 4 (SALL4), a crucial protein for limb development. This mechanism involves this compound acting as a "molecular glue" between the E3 ubiquitin ligase Cereblon (CRBN) and SALL4, leading to the ubiquitination and subsequent proteasomal degradation of SALL4.[1][2][3] The striking similarity between this compound embryopathy and genetic syndromes caused by SALL4 mutations, such as Duane Radial Ray Syndrome and Holt-Oram Syndrome, provides strong support for this model.[1][2]

Quantitative Experimental Data Supporting SALL4 Degradation

Seminal work by Donovan et al. (2018) provided direct evidence for this compound-induced SALL4 degradation. Their proteomics analysis of human embryonic stem cells treated with this compound and its analogues, lenalidomide and pomalidomide, identified SALL4 as a key down-regulated protein.

Treatment (Concentration)Cell LineSALL4 Protein Level (Relative to DMSO control)Reference
This compound (10 µM)H9 hESC~50% reductionDonovan et al., 2018[1]
Lenalidomide (10 µM)H9 hESC~75% reductionDonovan et al., 2018[1]
Pomalidomide (1 µM)H9 hESC>90% reductionDonovan et al., 2018[1]
This compound (10 µM)293T-CRBNSignificant reductionMatyskiela et al., 2018

Table 1: this compound-induced SALL4 Degradation. This table summarizes the dose-dependent degradation of SALL4 in human cell lines upon treatment with this compound and its analogues. Data is based on western blot and proteomics experiments.

The species-specific nature of this compound's teratogenicity is also explained by this hypothesis, as key amino acid differences in the CRBN and SALL4 proteins of resistant species, like mice and rats, prevent this this compound-mediated interaction.

The Anti-Angiogenesis Hypothesis: A Competing and Potentially Complementary Mechanism

An earlier and well-established hypothesis suggests that this compound's anti-angiogenic properties are the primary cause of limb defects. This theory proposes that this compound and its metabolites disrupt the formation of new blood vessels in the developing limb buds, leading to cell death and abnormal development.

Quantitative Experimental Data Supporting Anti-Angiogenesis

Research by Therapontos et al. (2009) using a chick embryo model demonstrated that anti-angiogenic analogues of this compound, but not non-angiogenic ones, induced limb malformations.

TreatmentChick Embryo Limb Defects (%)Vascular DisruptionReference
This compoundHigh incidenceYesTherapontos et al., 2009
Anti-angiogenic AnaloguesHigh incidenceYesTherapontos et al., 2009
Non-angiogenic AnaloguesLow to no incidenceNoTherapontos et al., 2009

Table 2: Effects of this compound and its Analogues on Chick Embryo Limb Development. This table shows the correlation between the anti-angiogenic properties of this compound analogues and their ability to induce limb defects in a chick embryo model.

The p63 Degradation Hypothesis: Another Piece of the Puzzle?

More recently, the degradation of the transcription factor p63 has been proposed as another mechanism contributing to this compound's teratogenicity.[4][5][6] Similar to SALL4, this compound has been shown to promote the CRBN-dependent degradation of p63, a protein also involved in limb development.

Quantitative Experimental Data Supporting p63 Degradation

Studies by Asatsuma-Okumura et al. (2019) have shown that this compound induces the degradation of p63 isoforms in a CRBN-dependent manner.

TreatmentCell Linep63 Protein Level (Relative to control)Reference
This compoundHaCaTDose-dependent decreaseAsatsuma-Okumura et al., 2019[4]

Table 3: this compound-induced p63 Degradation. This table summarizes the evidence for this compound-induced degradation of the p63 protein.

Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental approaches discussed, the following diagrams are provided.

SALL4_Degradation_Pathway cluster_ubiquitination Ubiquitination This compound This compound CRBN CRBN This compound->CRBN binds to SALL4 SALL4 This compound->SALL4 form ternary complex and recruit CUL4 CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->CUL4 recruits CRBN->SALL4 form ternary complex and recruit CUL4->SALL4 ubiquitinates Proteasome Proteasome SALL4->Proteasome targeted for degradation Ub Ubiquitin Degradation SALL4 Degradation LimbDefects Limb Defects Degradation->LimbDefects leads to

Caption: this compound-induced SALL4 degradation pathway.

Experimental_Workflow cluster_SALL4 SALL4 Degradation Analysis cluster_Angiogenesis Anti-Angiogenesis Analysis CellCulture Human Embryonic Stem Cells (hESCs) Treatment_SALL4 Treat with this compound or Analogues CellCulture->Treatment_SALL4 Proteomics Mass Spectrometry (Proteomics) Treatment_SALL4->Proteomics WesternBlot_SALL4 Western Blot Treatment_SALL4->WesternBlot_SALL4 DataAnalysis_SALL4 Quantify SALL4 Levels Proteomics->DataAnalysis_SALL4 WesternBlot_SALL4->DataAnalysis_SALL4 ChickEmbryo Fertilized Chick Eggs Treatment_Angio Apply this compound Analogues ChickEmbryo->Treatment_Angio Incubation Incubate and Observe Limb Bud Development Treatment_Angio->Incubation VascularStaining Vascular Staining Incubation->VascularStaining DataAnalysis_Angio Quantify Limb Defects and Vascularization VascularStaining->DataAnalysis_Angio

Caption: Experimental workflows for investigating SALL4 degradation and anti-angiogenesis.

Detailed Experimental Protocols

Western Blotting for SALL4 Detection
  • Cell Lysis: Human embryonic stem cells (hESCs) are treated with varying concentrations of this compound or DMSO (control) for 24 hours. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for SALL4. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Quantification: Densitometry analysis is performed to quantify the relative abundance of SALL4 protein levels, normalized to the loading control.

Chick Embryo Angiogenesis Assay
  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3 (E3), a small window is made in the eggshell to expose the developing embryo and its chorioallantoic membrane (CAM).

  • Drug Application: A sterile filter paper disc soaked with this compound or its analogues dissolved in a suitable solvent (e.g., DMSO) is placed on the CAM, near the developing limb bud. Control discs receive only the solvent.

  • Re-incubation: The window is sealed, and the eggs are re-incubated.

  • Observation and Imaging: From E5 to E10, the limb buds are observed and photographed daily through the window to monitor for any developmental abnormalities.

  • Vascular Staining: At the end of the experiment, the embryos are harvested, and the vasculature of the limb buds is stained (e.g., by injecting India ink or using specific endothelial cell markers) to visualize the blood vessel network.

  • Analysis: The incidence and severity of limb defects (e.g., phocomelia, amelia) are scored. The extent of vascularization is quantified by measuring vessel density and branching.

Conclusion: An Integrated View of this compound Teratogenicity

The evidence strongly supports the SALL4 degradation hypothesis as a key mechanism underlying this compound-induced limb defects. The direct link between this compound, CRBN, and SALL4, coupled with the phenotypic overlap with SALL4-related genetic syndromes, provides a compelling molecular explanation. However, the anti-angiogenesis and p63 degradation hypotheses are not mutually exclusive and may represent parallel or contributing pathways to the observed teratogenicity. It is plausible that this compound's multifaceted nature allows it to disrupt limb development through several interconnected mechanisms. Future research focusing on the interplay between these pathways will be crucial for a complete understanding of this compound's tragic legacy and for the development of safer immunomodulatory drugs.

References

A Comparative Guide to the Metabolic Stability of Thalidomide and Its Newly Synthesized Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of thalidomide and a selection of its newly synthesized analogs. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the understanding and development of more stable and effective immunomodulatory agents.

Introduction to this compound Metabolism

This compound's therapeutic efficacy is intrinsically linked to its metabolic fate. The molecule undergoes biotransformation through two primary routes: non-enzymatic hydrolysis of its glutarimide and phthalimide rings and enzyme-mediated hydroxylation, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] This metabolism can lead to a variety of metabolites, some of which may contribute to the drug's therapeutic effects or its notorious teratogenicity. Consequently, a key focus in the development of new this compound analogs is to enhance metabolic stability, thereby improving pharmacokinetic profiles and potentially reducing adverse effects.

Quantitative Comparison of Metabolic Stability

The metabolic stability of this compound and its analogs is typically assessed through in vitro assays using human liver microsomes and plasma. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior. The following tables summarize available data for this compound and several newly synthesized analogs.

Microsomal Stability

Microsomal stability assays evaluate the susceptibility of a compound to metabolism by Phase I enzymes, predominantly cytochrome P450s, which are abundant in liver microsomes.[3] A lower intrinsic clearance value indicates greater stability.

CompoundSpeciesMicrosomal Protein Conc.Intrinsic Clearance (CLint) (µL/min/mg)Half-life (t½) (min)Reference
This compound Human0.5 mg/mL>200<14[1]
Oxetane Analog 2 Human0.5 mg/mL>200<14[1]

Note: The available data for the oxetane analog suggests its microsomal stability is comparable to this compound under the tested conditions.

Plasma Stability

Plasma stability assays assess a compound's susceptibility to degradation by enzymes present in the blood. A longer half-life in plasma indicates greater stability.

CompoundSpeciesHalf-life (t½) (hours)Reference
This compound Human< 2[1]
Oxetane Analog 2 Human> 48[1]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of metabolic stability. The following are representative protocols for human liver microsomal and plasma stability assays.

Human Liver Microsome Stability Assay

This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate at the final desired concentration (e.g., 1 µM).

    • Add the diluted human liver microsomes to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Human Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes by measuring its degradation over time.

Materials:

  • Test compound and a stable control compound

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control in a suitable solvent.

    • Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate at the final desired concentration (e.g., 5 µM).

    • Add the human plasma to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex the termination plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of compound remaining versus time.

    • Determine the half-life (t½) from the time at which 50% of the compound has been degraded.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action via Cereblon (CRBN)

This compound and its analogs exert their immunomodulatory and anti-cancer effects by binding to the protein Cereblon (CRBN).[4] CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] The binding of a this compound analog alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are key transcription factors in lymphocyte development.[5]

Thalidomide_CRBN_Mechanism cluster_0 CUL4-RBX1-DDB1-CRBN E3 Ligase Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 CUL4->DDB1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits Thalidomide_Analog Thalidomide_Analog Thalidomide_Analog->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Targeted for Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation Leads to

Caption: this compound analog binding to CRBN recruits neosubstrates for ubiquitination and proteasomal degradation.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.

Microsomal_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compound, Microsomes, NADPH) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Terminate_Reaction Terminate Reaction (Acetonitrile + Internal Standard) Time_Points->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining compound stability in human liver microsomes.

Experimental Workflow for Plasma Stability Assay

This diagram outlines the general procedure for assessing the stability of a compound in plasma.

Plasma_Stability_Workflow Start Start Prepare_Samples Prepare Samples (Test Compound in Plasma) Start->Prepare_Samples Incubate Incubate at 37°C Prepare_Samples->Incubate Aliquots Take Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Aliquots Quench Quench Reaction (Acetonitrile + Internal Standard) Aliquots->Quench Process Centrifuge and Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Process->Analysis Calculate_HalfLife Calculate Half-life (t½) Analysis->Calculate_HalfLife End End Calculate_HalfLife->End

Caption: Workflow for determining compound stability in human plasma.

References

Safety Operating Guide

Safeguarding Research: Protocols for Handling Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE IMPLEMENTATION: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide and its derivatives. Due to the known teratogenic effects of this compound, comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.[1] This guide provides a framework for the safe handling and disposal of these substances in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is the first line of defense against exposure and is essential for all personnel handling this compound and its derivatives, regardless of the quantity.[1]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[2][3]Prevents skin contact and allows for the safe removal of the outer layer in case of contamination.[1][4]
Body Protection Disposable, back-closing, long-sleeved gown with knit cuffs or a full coverall ("bunny suit").[1][2][5]Provides full body coverage and prevents contamination of personal clothing.[1]
Eye Protection Chemical splash goggles or a full-face shield.[1][2][3]Protects eyes from dust particles and accidental splashes.[1][3]
Respiratory Protection An N95 respirator at a minimum; a Powered Air-Purifying Respirator (PAPR) is recommended for larger quantities or when dust generation is possible.[1][2][3][4]Prevents inhalation of airborne particles of the compound.[1] A PAPR with a HEPA filter is recommended when handling the solid compound.[5]
Shoe Covers Disposable, slip-resistant shoe covers.[5]Prevents the tracking of contaminants outside of the designated handling area.[1]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

A. Preparation and Weighing:

  • Designated Area: Establish a specific, clearly labeled area within a chemical fume hood for all handling activities.[2][5]

  • Decontamination: Decontaminate the designated area with a suitable solvent before and after each use.[2]

  • Weighing: Whenever possible, weigh the compound directly within the containment of a fume hood using a disposable weighing dish.[2] Handle the compound gently to avoid the generation of dust.[5]

B. Dissolving the Compound:

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.[5]

  • Mixing: Use a vortex mixer or gentle agitation to dissolve the compound. Avoid sonication, as it can generate aerosols.[2]

C. Storage:

  • Container: Store this compound in a clearly labeled, tightly sealed container.[2]

  • Conditions: Keep the container in a cool, dry, and well-ventilated space, away from incompatible materials and heat sources.[6]

Disposal Plan: Waste Management

Proper disposal is critical to prevent environmental contamination and accidental exposure.[5]

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated disposable items (e.g., gloves, gowns, weigh boats) in a clearly labeled, sealable hazardous waste container.[5][7]
Liquid Waste Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[7][8]
Sharps Waste Dispose of any contaminated needles and syringes in a designated, puncture-resistant sharps container for hazardous chemical waste.[4][8]
Decontamination Materials All materials used for cleaning and decontamination of work surfaces and equipment should be disposed of as solid hazardous waste.[4][8]

Note: Never dispose of this compound or its contaminated materials down the drain or in general trash.[8][9]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination don_ppe 1. Don PPE prep_area 2. Prepare Designated Area (Fume Hood/Glove Box) don_ppe->prep_area decon_surface 3. Decontaminate Surfaces prep_area->decon_surface weigh 4. Weigh Compound decon_surface->weigh dissolve 5. Dissolve Compound weigh->dissolve segregate_waste 7. Segregate Waste (Solid, Liquid, Sharps) weigh->segregate_waste storage 6. Store Securely dissolve->storage dissolve->segregate_waste storage->segregate_waste dispose_waste 8. Dispose in Labeled Hazardous Waste Containers segregate_waste->dispose_waste decon_final 9. Final Decontamination of Area & Equipment dispose_waste->decon_final doff_ppe 10. Doff PPE decon_final->doff_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalidomide
Reactant of Route 2
Reactant of Route 2
Thalidomide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.